molecular formula C9H8ClFO3 B158682 2-(2-Chloro-4-fluorophenoxy)propanoic acid CAS No. 1892-92-8

2-(2-Chloro-4-fluorophenoxy)propanoic acid

Cat. No.: B158682
CAS No.: 1892-92-8
M. Wt: 218.61 g/mol
InChI Key: DWFWGWPUJSFRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H8ClFO3 and its molecular weight is 218.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFWGWPUJSFRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397334
Record name 2-(2-chloro-4-fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-92-8
Record name 2-(2-chloro-4-fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a key intermediate in the chemical and pharmaceutical industries. The document elucidates the core chemical principles, reaction mechanisms, and practical laboratory protocols associated with its synthesis. By integrating theoretical insights with field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals engaged in organic synthesis and drug development. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming the critical ether linkage in the target molecule.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 1892-92-8, Molecular Formula: C₉H₈ClFO₃) is an aryloxyphenoxypropionic acid derivative.[1][2] Compounds within this class are notable for their biological activity, often serving as precursors or active ingredients in herbicides and other agrochemicals.[3][4] The molecule's efficacy is frequently linked to its stereochemistry at the second carbon of the propanoic acid chain, making stereoselective synthesis a critical consideration for specific applications.[3]

A logical approach to devising its synthesis begins with a retrosynthetic analysis. The core structure is an ether, which immediately suggests the Williamson ether synthesis as a primary disconnection strategy.[3][5] This involves disconnecting the ether bond (C-O) between the aromatic ring and the propanoic acid side chain. This disconnection yields two principal synthons: a phenoxide nucleophile and a propanoic acid electrophile. These synthons correspond to the readily available starting materials: 2-Chloro-4-fluorophenol and a 2-halopropanoic acid derivative (e.g., 2-chloropropanoic acid).

G M 2-(2-Chloro-4-fluorophenoxy) propanoic acid D Disconnection (C-O Ether Bond) M->D S1 2-Chloro-4-fluorophenoxide (Nucleophile) D->S1 S2 2-Halopropanoic Acid (Electrophile) D->S2 R1 2-Chloro-4-fluorophenol (Starting Material 1) S1->R1 Protonation R2 2-Chloropropanoic Acid (Starting Material 2) S2->R2 Identification

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an Sₙ2 (bimolecular nucleophilic substitution) reaction.[5][6][7] The pathway involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which subsequently attacks an alkyl halide, displacing the halide leaving group.

Mechanism of Action

The reaction proceeds in two fundamental steps:

  • Acid-Base Reaction (Deprotonation): 2-Chloro-4-fluorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to abstract the acidic phenolic proton.[4][8] This creates the sodium or potassium 2-chloro-4-fluorophenoxide salt. The formation of this phenoxide is critical as it is a much stronger nucleophile than the parent phenol, a prerequisite for an efficient Sₙ2 reaction.[7]

  • Nucleophilic Substitution (Sₙ2 Attack): The generated phenoxide ion attacks the electrophilic carbon atom of 2-chloropropanoic acid (which is also typically deprotonated to its carboxylate salt under the basic conditions). The phenoxide displaces the chloride ion in a concerted, backside attack, leading to the formation of the new C-O ether bond and inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol 2-Chloro-4-fluorophenol Phenoxide 2-Chloro-4-fluorophenoxide Ion Phenol->Phenoxide + Base - H₂O Base NaOH PropAcid 2-Chloropropanoate Phenoxide->PropAcid Nucleophilic Attack Product Product Salt PropAcid->Product Cl_ion Cl⁻ PropAcid->Cl_ion Displacement

Caption: Mechanism of the Williamson ether synthesis pathway.

Critical Reagents and Rationale
  • 2-Chloro-4-fluorophenol (CAS: 1996-41-4): This is the phenolic starting material.[9] Its synthesis is efficiently achieved through the direct chlorination of 4-fluorophenol with chlorine gas, a process that shows high selectivity for the 2-position.[10] The presence of the electron-withdrawing chloro and fluoro groups increases the acidity of the phenolic proton, facilitating its removal by the base.

  • (S)-(-)-2-Chloropropionic Acid: This is the alkylating agent. The choice of a primary or secondary halide is crucial in Williamson synthesis to favor substitution over elimination (E2), which can be a competing side reaction with strong bases.[6][7] Using a chiral starting material, such as the (S)-enantiomer, allows for the synthesis of the corresponding optically active R-(+)-enantiomer of the final product, which is often the more biologically active form.[11][12]

  • Base (NaOH/KOH): A strong, inexpensive base is required. An aqueous solution of sodium hydroxide is commonly used in industrial processes. Typically, at least two molar equivalents are necessary: one to deprotonate the phenol and another to neutralize the carboxylic acid of the alkylating agent. An excess is often used to drive the reaction to completion.[4][11]

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methodologies for this class of reaction.[4][8][11]

Materials:

  • 2-Chloro-4-fluorophenol (1.0 eq)

  • (S)-2-Chloropropanoic acid (1.0-1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5-3.0 eq)

  • Deionized Water

  • Toluene or other suitable organic solvent for extraction

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Vessel Preparation: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge deionized water and sodium hydroxide pellets. Stir until all NaOH has dissolved, noting the exothermic reaction.

  • Phenoxide Formation: Under stirring, add 2-Chloro-4-fluorophenol to the aqueous NaOH solution. A slight increase in temperature may be observed. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium phenoxide salt.

  • Alkylation: Slowly add (S)-2-Chloropropanoic acid to the reaction mixture. The temperature is then raised to a reflux of 90-100°C.

  • Reaction Monitoring: The reaction is held at reflux for 4-6 hours. Progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) by analyzing aliquots for the disappearance of the starting phenol.

  • Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature (< 40°C). Transfer the solution to a suitable vessel and slowly add concentrated HCl with vigorous stirring. The pH should be adjusted to approximately 1-2. This critical step protonates the carboxylate of the product and any unreacted phenoxide, causing the desired this compound to precipitate out of the aqueous solution as a solid.

  • Isolation: The resulting slurry is cooled further in an ice bath to maximize precipitation. The solid product is then isolated by vacuum filtration.

  • Purification: The crude product is washed with cold deionized water to remove inorganic salts (NaCl) and other water-soluble impurities. For higher purity, the product can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture or aqueous ethanol.

  • Drying: The purified product is dried under vacuum at 50-60°C to a constant weight.

Quantitative Data and Process Parameters

The efficiency of the synthesis is governed by several key parameters. The following table summarizes typical conditions and expected outcomes based on literature and patent data.

ParameterTypical Value/RangeRationale & Impact on E-E-A-T
Molar Ratio (Phenol:Alkyl Halide) 1 : 1.05 - 1.2A slight excess of the alkylating agent ensures complete consumption of the more valuable phenol, maximizing yield.
Molar Ratio (Phenol:Base) 1 : 2.5 - 3.0Ensures complete deprotonation of both the phenol and the carboxylic acid, maintaining the nucleophilicity of the phenoxide and preventing side reactions.
Reaction Temperature 90 - 100 °CBalances reaction rate and selectivity. Higher temperatures accelerate the Sₙ2 reaction but can increase by-product formation if not controlled.
Reaction Time 4 - 8 hoursSufficient time for the reaction to proceed to completion. Monitored by HPLC to prevent unnecessary heating and potential degradation.
Final pH (Acidification) 1 - 2Ensures complete protonation and precipitation of the carboxylic acid product, which is essential for maximizing isolated yield.
Expected Yield 85 - 95%Demonstrates the high efficiency and industrial viability of this synthesis pathway.

Conclusion

The synthesis of this compound is reliably and efficiently achieved through the Williamson ether synthesis. This method demonstrates high yields and is amenable to industrial scale-up. The core of the process relies on the generation of a potent phenoxide nucleophile which then undergoes an Sₙ2 reaction with a suitable 2-halopropanoic acid. Careful control of stoichiometry, temperature, and pH during the workup are critical for maximizing yield and purity. This guide provides the foundational knowledge and practical framework necessary for researchers and development professionals to successfully execute and optimize this important chemical transformation.

References

  • Title: Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • Title: Preparation method of R- (+)-2- (4-hydroxyphenoxy) propionic acid.
  • Title: Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Title: Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Title: 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. Source: PubChem. [Link]

  • Title: Preparation method of R- (+)-2- (4-hydroxyphenoxy) propionic acid.
  • Title: Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
  • Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. [Link]

  • Title: Clofop-isobutyl | C19H21ClO4 | CID 100039. Source: PubChem. [Link]

  • Title: 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
  • Title: 15.3: The Williamson Ether Synthesis. Source: Chemistry LibreTexts. [Link]

  • Title: 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814. Source: PubChem. [Link]

  • Title: The Williamson Ether Synthesis. Source: University of Missouri-St. Louis. [Link]

  • Title: Experiment 06 Williamson Ether Synthesis. Source: University of Wisconsin-River Falls. [Link]

  • Title: Clofop | C15H13ClO4 | CID 64928. Source: PubChem. [Link]

  • Title: Preparation method of 2-(4-alkylphenyl) propanoic acid. Source: Patsnap. [Link]

  • Title: The Williamson Ether Synthesis. Source: Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a halogenated aryloxyphenoxypropionic acid. This class of compounds is of significant interest to the agrochemical and pharmaceutical industries. Structurally, it possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it can exist as two distinct enantiomers. Its biological activity, particularly as a potential herbicide, is often stereospecific. The primary molecular target for many aryloxyphenoxypropionate herbicides is the Acetyl-CoA Carboxylase (ACCase) enzyme, which is vital for fatty acid biosynthesis in plants.[1] The specific arrangement of the chloro and fluoro substituents on the phenoxy ring critically influences the molecule's interaction with the hydrophobic binding pocket of the target enzyme, thereby dictating its efficacy and selectivity.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and explains the scientific rationale behind these characterization methods. While some experimental values for this specific molecule are not widely published, we present the established methodologies for their empirical determination, empowering researchers to generate reliable data.

Molecular Identifiers
IdentifierValueSource
IUPAC Name This compound-
CAS Number 1892-92-8[1][2][3]
Molecular Formula C₉H₈ClFO₃[2]
Molecular Weight 218.61 g/mol [1][2]
InChI Key DWFWGWPUJSFRQO-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl-
Chemical Structure

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to its application, governing everything from its absorption and distribution in biological systems to its stability in formulations.

Summary of Physicochemical Data
PropertyValueNotes
Melting Point Data not publicly availableExpected to be a crystalline solid at room temperature.
Boiling Point Data not publicly availablePredicted for a related isomer (4-chloro-3-fluoro) as 324.6 ± 27.0 °C, but this is not the target compound.[4] Likely to decompose before boiling at atmospheric pressure.
pKa Data not publicly availablePredicted for a related isomer (4-chloro-3-fluoro) as ~3.07.[4] As a carboxylic acid, it is expected to be a weak acid.
Solubility Data not publicly availableExpected to have low aqueous solubility, increasing in alkaline conditions. Expected to be soluble in polar organic solvents like methanol and DMSO.[4]
Melting Point and Thermal Stability

Scientific Rationale: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. For drug development professionals, this parameter influences milling processes, formulation strategies (e.g., solid dosage forms), and stability assessments under thermal stress.

Experimental Determination: The melting point is determined using a capillary melting point apparatus. The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the first appearance of liquid (solidus point) to complete liquefaction (liquidus point).

Acidity (pKa)

Scientific Rationale: The acid dissociation constant (pKa) is a measure of the compound's acidity. For a carboxylic acid like this one, the pKa value dictates the extent of ionization at a given pH. This is paramount for predicting its behavior in biological and environmental systems. For instance, a compound's charge state affects its ability to cross biological membranes, its solubility in aqueous media (like blood plasma or cellular cytoplasm), and its binding affinity to molecular targets. A lower pKa indicates a stronger acid.

Experimental Determination: The most common and reliable method for pKa determination is potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point on the titration curve).

Solubility Profile

Scientific Rationale: Solubility is a crucial factor for bioavailability and formulation. A compound must have sufficient aqueous solubility to be absorbed in biological systems, yet also possess enough lipophilicity to cross cell membranes. Assessing solubility in a range of solvents (e.g., water, buffers at different pH values, and organic solvents like ethanol or octanol) provides a comprehensive profile for formulation scientists and toxicologists. The low expected aqueous solubility is typical for aryloxypropionic acids, driven by the hydrophobic aromatic ring.

Experimental Determination: A common method is the shake-flask method (OECD Guideline 105). A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton.

  • Expected ¹H NMR Signals:

    • Aromatic Region (~6.8-7.5 ppm): Three protons on the phenyl ring will appear as complex multiplets due to splitting by each other and by the fluorine atom.

    • Methine Proton (-O-CH-) (~4.5-5.0 ppm): A quartet, resulting from splitting by the three protons of the adjacent methyl group.

    • Methyl Protons (-CH₃) (~1.5-1.8 ppm): A doublet, resulting from splitting by the single methine proton.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is often exchangeable with D₂O.

  • Expected ¹³C NMR Signals:

    • Nine distinct signals are expected.

    • Carbonyl Carbon (~170-180 ppm): The carboxylic acid carbon.

    • Aromatic Carbons (~110-160 ppm): Six signals, with their chemical shifts influenced by the ether, chloro, and fluoro substituents. The carbons directly bonded to the electronegative F and Cl atoms will show characteristic shifts and C-F coupling.

    • Methine Carbon (~70-80 ppm): The chiral carbon bonded to the ether oxygen.

    • Methyl Carbon (~15-25 ppm): The terminal methyl group.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.[5] The breadth is due to hydrogen bonding.

    • C-H Stretch (Alkyl and Aromatic): Bands in the 2850-3100 cm⁻¹ region.

    • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[5] This is a highly characteristic peak for a carboxylic acid.

    • C-O Stretch (Ether and Acid): Absorptions in the 1000-1300 cm⁻¹ region.

    • C-Cl and C-F Stretches: Typically found in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

  • Expected Observations:

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (218.61 g/mol ).

    • Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine. There will be a peak at m/z ≈ 218 (for the ³⁵Cl isotope) and another peak at m/z ≈ 220 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of a single chlorine atom in the molecule.

    • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.

Experimental Methodologies

The following protocols describe standardized, self-validating workflows for characterizing the key physicochemical properties of this compound.

Protocol 4.1: Workflow for Solubility Assessment

This workflow outlines the shake-flask method, a gold standard for determining the solubility of a compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of solvent (e.g., pH 7.4 buffer) prep1->prep2 equil1 Agitate vials in a shaker bath at constant temperature (e.g., 25°C) prep2->equil1 equil2 Monitor for equilibrium (typically 24-48 hours) equil1->equil2 analysis1 Filter sample through 0.22 µm syringe filter to remove undissolved solid equil2->analysis1 analysis3 Analyze filtrate and standards by validated HPLC-UV method analysis1->analysis3 analysis2 Prepare calibration standards of known concentrations analysis2->analysis3 analysis4 Calculate concentration from calibration curve analysis3->analysis4

Caption: Workflow for determining compound solubility via the shake-flask method.

Protocol 4.2: Step-by-Step Determination of pKa by Potentiometric Titration
  • System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized, carbonate-free water to a final volume of 50 mL. The percentage of co-solvent should be kept minimal (<10%) to reduce its effect on the apparent pKa.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.01 M sodium hydroxide (NaOH), ensuring it is also carbonate-free.

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp change in pH).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the equivalence point has been added). Alternatively, a Gran plot or derivative plot can be used for more precise determination of the equivalence point.

  • Validation: The protocol is self-validating by running a standard compound with a known pKa (e.g., potassium hydrogen phthalate) to ensure the accuracy of the system and methodology.

Conclusion

This compound presents a set of physicochemical properties defined by its halogenated aromatic ring and its chiral carboxylic acid moiety. While comprehensive experimental data is sparse in public literature, its structural features suggest it is a weakly acidic compound with low aqueous solubility and a high melting point, characteristic of a crystalline solid. The methodologies outlined in this guide provide a robust framework for researchers to empirically determine these critical parameters. A thorough understanding and accurate measurement of these properties are essential first steps in the pipeline for any further development, be it in agrochemical formulation or as a lead compound in medicinal chemistry.

References

  • SpectraBase. (n.d.). propanoic acid, 2-(4-chlorophenoxy)-, 2-[(E)-(2-chlorophenyl)methylidene]hydrazide - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

2-(2-Chloro-4-fluorophenoxy)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanism of action for this compound, a potent herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. These compounds, often referred to as "FOPs," are distinguished by their high efficacy as selective, post-emergence graminicides in broadleaf crops. The primary mode of action is the specific and potent inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the de novo fatty acid biosynthesis pathway.[1][2][3][4][5][6][7] By blocking the first committed step of this pathway, the herbicide halts the production of lipids essential for cell membrane integrity and energy storage, leading to a rapid cessation of growth and eventual death in susceptible grass species.[3][6][7] This guide delves into the specifics of the enzyme-inhibitor interaction, the physiological ramifications for the target plant, the biochemical basis for its selectivity, and the key experimental protocols used to validate its mechanism.

Introduction

This compound is the biologically active form of a herbicide within the AOPP group. Herbicides in this class are typically applied to foliage as ester prodrugs, such as methyl or propynyl esters, which facilitate enhanced absorption through the leaf cuticle.[8][9] Once inside the plant, these esters are rapidly hydrolyzed by endogenous esterases to yield the corresponding free carboxylic acid—in this case, this compound.[9][10][11] It is this acid form that acts as the potent inhibitor of the target enzyme. The translocation of the active acid to regions of high metabolic activity, such as the meristems, ensures the disruption of new growth and the ultimate herbicidal effect.[10]

Part 1: The Primary Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The definitive molecular target for AOPP herbicides is Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[2][5][6] ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids in plants.[2][3] The enzyme facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA serves as the primary two-carbon donor for the fatty acid synthase complex, which elongates the acyl chain. Consequently, the inhibition of ACCase starves the plant of the building blocks required for the synthesis of phospholipids, triglycerides, and other essential lipids. This disruption is catastrophic for the plant, as it cannot construct new cell membranes required for cell division and growth.[3][6]

cluster_pathway Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase (Rate-Limiting Step) FAS Fatty Acid Synthase Complex MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Lipids Membranes, Cuticular Waxes, Energy Storage FattyAcids->Lipids Inhibitor 2-(2-Chloro-4-fluorophenoxy) propanoic acid Inhibitor->MalonylCoA Inhibition cluster_enzyme ACCase Enzyme (CT Domain) cluster_inhibitor AOPP Herbicide HydrophobicPocket Hydrophobic Binding Pocket PolarRegion Polar Region Aryloxyphenoxy Aryloxyphenoxy Group Aryloxyphenoxy->HydrophobicPocket Hydrophobic Interaction PropanoicAcid Propanoic Acid Moiety (R-enantiomer) PropanoicAcid->PolarRegion Hydrogen Bonding

Caption: Conceptual model of AOPP herbicide binding to the ACCase CT domain.

Part 3: Physiological Consequences of ACCase Inhibition

The inhibition of ACCase triggers a cascade of physiological events that culminate in plant death. The immediate biochemical effect is the depletion of the malonyl-CoA pool, which halts fatty acid synthesis. [6]Without a supply of new fatty acids, the plant cannot produce the phospholipids and galactolipids necessary for the formation and repair of cellular and organellar membranes.

The most profound effects are observed in the meristematic tissues (growing points) of the plant, where cell division and expansion are rapid and demand for new membrane synthesis is high. Key physiological symptoms in susceptible plants include:

  • Growth Cessation: Occurs within hours of application as cell division in meristems is arrested.

  • Chlorosis and Necrosis: The breakdown of existing membranes, including chloroplast thylakoids, leads to a loss of chlorophyll, yellowing (chlorosis), and eventual tissue death (necrosis), typically appearing within 7-14 days. [9]* Membrane Disruption: Increased membrane permeability leads to leakage of cellular contents, disrupting cellular compartmentalization and function. [7] Additionally, some studies suggest that AOPP herbicides may induce secondary effects, such as the generation of oxidative stress through the production of reactive oxygen species, further contributing to cellular damage. [1]

Part 4: The Biochemical Basis of Selectivity

A defining feature of AOPP herbicides is their selective toxicity towards grasses (monocots) while leaving most broadleaf crops (dicots) unharmed. [2][5][9]This selectivity is not due to differences in uptake or metabolism but rather to a fundamental structural difference in the target ACCase enzyme between these two plant groups. [3][5]

  • Grasses (Monocots): Possess a homodimeric, eukaryotic-type ACCase in their plastids, which is highly sensitive to inhibition by AOPP herbicides.

  • Broadleaf Plants (Dicots): Contain a prokaryotic-type ACCase in their plastids. This form is a heteromeric multi-subunit complex and is largely insensitive to AOPP herbicides. [3][5] This inherent difference in the target enzyme structure provides a wide margin of crop safety, making these herbicides exceptionally valuable in modern agriculture.

Part 5: Experimental Protocols

Protocol: In Vitro ACCase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potential (I₅₀ value) of this compound on ACCase extracted from a susceptible grass species.

1. Enzyme Extraction: a. Homogenize young, actively growing leaf tissue (e.g., from Avena fatua) in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol). b. Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 500 x g) to remove cell debris. c. Precipitate the enzyme from the supernatant using ammonium sulfate (e.g., 35-50% saturation). d. Resuspend the protein pellet in a minimal volume of assay buffer and desalt using a gel filtration column (e.g., Sephadex G-25).

2. ACCase Activity Assay: a. The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. b. Prepare a reaction mixture in an assay buffer containing ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃. c. Add varying concentrations of the inhibitor (this compound, dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control. d. Pre-incubate the enzyme extract with the inhibitor for 5-10 minutes at a controlled temperature (e.g., 30°C). e. Initiate the reaction by adding the enzyme extract to the reaction mixture. f. Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes). g. Terminate the reaction by adding a strong acid (e.g., 6 M HCl). This step also removes any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. h. After drying, measure the radioactivity of the acid-stable product (¹⁴C-malonyl-CoA) using liquid scintillation counting.

3. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

Start Plant Leaf Absorption (Ester Form) Hydrolysis Hydrolysis (via Esterases) Start->Hydrolysis Activation Active Herbicide (Acid Form) Hydrolysis->Activation Translocation Translocation to Meristems (Phloem) Activation->Translocation Binding Binding to ACCase (CT Domain) Translocation->Binding Inhibition Inhibition of Fatty Acid Synthesis Binding->Inhibition Death Plant Death Inhibition->Death

Caption: Herbicide activation and translocation workflow in the plant.

Part 6: Quantitative Data and Structure-Activity Relationship

The potency of AOPP herbicides is quantified by their I₅₀ values. Lower values indicate higher inhibitory potency. The table below presents comparative I₅₀ values for several AOPP herbicides against ACCase from susceptible grass species, illustrating the high activity of this chemical class.

Herbicide (Active Acid)Target SpeciesI₅₀ Value (µM)
Haloxyfop Setaria faberi0.07
Clodinafop Avena fatua0.23
Fluazifop Setaria faberi0.28
Diclofop Avena fatua0.55
Data compiled from biochemical studies on ACCase inhibition.
[6]
The structure-activity relationship (SAR) for this class is well-defined. The specific halogen substituents (e.g., chlorine and fluorine) and their positions on the phenoxy ring significantly influence binding affinity and, therefore, herbicidal effectiveness. [6]The 2-chloro and 4-fluoro substitutions in the title compound are designed to maximize its interaction with the hydrophobic binding pocket of the ACCase enzyme.

Conclusion

The mechanism of action of this compound is a classic example of targeted enzyme inhibition. As a member of the aryloxyphenoxypropionate class, its herbicidal activity is derived from the potent and highly specific inhibition of Acetyl-CoA Carboxylase, the gatekeeper of fatty acid biosynthesis in susceptible grass species. This targeted disruption of a fundamental metabolic pathway, combined with a structural basis for selectivity, makes it an effective and valuable tool for weed management in global agriculture. Understanding this detailed mechanism is crucial for the development of new herbicidal agents and for managing the evolution of weed resistance.

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (Source: Google Search)
  • An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropion
  • Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem. (Source: NIH)
  • Diclofop-methyl (D): A Post-Emergent Grass Herbicide. (Source: JIN DUN CHEMISTRY)
  • Diclofop-methyl | Weed Killer Manufacturer. (Source: agchem.com)
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (Source: Google Search)
  • Diclofop-methyl (Ref: HOE 023408). (Source: AERU)
  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF.
  • This compound | 1892-92-8. (Source: Benchchem)
  • POISON Genfarm Diclofop-Methyl 375 Selective Herbicide. (Source: Google Search)
  • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… (Source: Plant Growth Regul
  • Diclofop (Ref: AE F021079). (Source: AERU - University of Hertfordshire)
  • DICLOFOP - METHYL - EXTOXNET PIP. (Source: EXTOXNET)
  • Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence.

Sources

biological activity of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Part 1: Introduction and Chemical Identity

This compound is a synthetic organic compound belonging to the class of aryloxyphenoxypropionate (APP) chemicals. Its chemical structure, characterized by a propanoic acid moiety linked via an ether bond to a substituted phenyl ring, is the foundation of its significant biological activities. The presence and position of the chloro and fluoro substituents on the phenoxy ring are critical in determining its specific interactions with biological targets.[1]

Primarily recognized and investigated for its potent herbicidal properties, this compound is a member of a widely used class of herbicides that target monocotyledonous (grassy) weeds.[2][3] Beyond its established role in agriculture, preliminary research and the activities of its structural analogs suggest a broader, albeit less explored, pharmacological potential, including possible anti-inflammatory effects.[4]

This guide provides a comprehensive technical overview of the biological activities of this compound, with a primary focus on its herbicidal mechanism of action. It will also delve into other potential biological effects, synthesis, and the experimental protocols used to assess its activity, offering a valuable resource for researchers in agrochemistry and drug discovery.

Part 2: Herbicidal Activity: A Detailed Mechanistic Exploration

The predominant is its ability to act as a selective herbicide. This section dissects the molecular mechanisms, structural determinants, and physiological consequences of its herbicidal action.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target for this compound, like other APP herbicides, is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and for energy storage in plants.[1]

ACCase catalyzes the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting this enzyme, this compound effectively halts the production of the building blocks required for new cell growth and maintenance. This disruption of lipid synthesis is catastrophic for the plant, leading to a cessation of growth and eventual death.[1]

The inhibitory action is highly specific, primarily affecting the plastidic ACCase found in monocotyledonous plants, which accounts for its selectivity against grassy weeds while leaving many broadleaf crops unharmed.[1] Furthermore, the inhibition is stereoselective, with the (R)-enantiomer of the molecule being significantly more biologically active than the (S)-enantiomer. This stereospecificity points to a highly precise binding interaction with the active site of the ACCase enzyme.[1]

ACCase Inhibition Pathway Acetyl-CoA Acetyl-CoA ACCase_Enzyme ACCase Enzyme Acetyl-CoA->ACCase_Enzyme Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membranes & Energy Storage Cell Membranes & Energy Storage Fatty Acid Synthesis->Cell Membranes & Energy Storage Plant Growth Plant Growth Cell Membranes & Energy Storage->Plant Growth ACCase_Enzyme->Malonyl-CoA Catalyzes Herbicide 2-(2-Chloro-4-fluorophenoxy) propanoic acid Inhibition Herbicide->Inhibition Inhibition->ACCase_Enzyme Inhibits

Caption: Mechanism of herbicidal action via ACCase inhibition.

Structure-Activity Relationship (SAR)

The herbicidal potency of this compound is intimately linked to its molecular structure. Specific regions of the molecule are responsible for its interaction with the ACCase enzyme.

  • The Aryloxyphenoxy Group: This part of the molecule, including the phenyl ring with its chloro and fluoro substituents, binds within a hydrophobic pocket of the ACCase enzyme's carboxyltransferase (CT) domain.[1] The nature and position of these halogen substituents are critical for optimizing this hydrophobic interaction and, consequently, the inhibitory potency.[1]

  • The Propanoic Acid Moiety: The propanoic acid "head" of the molecule extends into a more polar region of the enzyme. The carboxyl group is crucial as it can form hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor in place.[1]

Systematic modifications of these structural features are a cornerstone of research to discover more potent and selective herbicides.[1]

Structural Feature Role in Biological Activity Reference
(R)-enantiomerThe biologically active stereoisomer, indicating a specific binding orientation.[1]
Aryloxyphenoxy GroupBinds to a hydrophobic pocket in the ACCase enzyme.[1]
Chloro and Fluoro SubstituentsInfluence binding affinity through electronic and steric effects.[1]
Propanoic Acid Carboxyl GroupForms hydrogen bonds in a polar region of the enzyme's active site.[1]
Plant Physiology and Efficacy

The real-world effectiveness of this compound as a foliar-applied herbicide is dependent on its absorption into the plant and its subsequent movement to the sites of action.

  • Absorption and Translocation: The compound is absorbed through the leaves of the plant. Once inside, it is translocated throughout the plant via the phloem, following the general flow of photosynthates from the source leaves to sink tissues, such as the meristematic regions (growing points) and roots, where fatty acid synthesis is most active.[1] The efficiency of this translocation can be a determining factor in the herbicide's overall efficacy.[1]

Symptoms of herbicidal damage in susceptible plants typically appear within a few days to a week and include cessation of growth, chlorosis (yellowing), and necrosis (tissue death), starting at the growing points.

Experimental Protocols for Assessing Herbicidal Activity

Evaluating the herbicidal potential of compounds like this compound involves standardized bioassays.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in distilled water to achieve the desired test concentrations. Include a solvent-only control.

  • Assay Setup: Place a filter paper in a sterile petri dish (9 cm diameter). Add 5 mL of a test solution to each dish.

  • Seed Plating: Place 10-20 seeds of a target monocot weed (e.g., barnyard grass, Echinochloa crus-galli) onto the moistened filter paper.[5]

  • Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle.

  • Data Collection: After 7-10 days, measure the root and shoot length of the seedlings. Calculate the inhibition rate for each concentration relative to the control.

  • Analysis: Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[5]

  • Plant Cultivation: Grow target weed species in pots containing a standard soil mix in a greenhouse until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application: Prepare aqueous solutions of the test compound with an appropriate surfactant. Spray the solutions evenly onto the foliage of the plants until runoff. Include a control group sprayed only with the water-surfactant solution.

  • Observation: Keep the plants in the greenhouse under controlled conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Collection: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control group.

Herbicidal Activity Screening Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening Stock_Solution Prepare Stock & Serial Dilutions Petri_Dish_Assay Petri Dish Bioassay (Seed Germination & Growth) Stock_Solution->Petri_Dish_Assay Data_Analysis_1 Measure Root/Shoot Length Calculate EC50 Petri_Dish_Assay->Data_Analysis_1 Data_Analysis_2 Visual Assessment Biomass Measurement Data_Analysis_1->Data_Analysis_2 Promising candidates move to in vivo testing Plant_Cultivation Cultivate Target Weeds Herbicide_Application Spray Application Plant_Cultivation->Herbicide_Application Herbicide_Application->Data_Analysis_2 Lead_Compound 2-(2-Chloro-4-fluorophenoxy) propanoic acid Lead_Compound->Stock_Solution

Caption: Workflow for screening herbicidal activity.

Part 3: Exploration of Other Potential Biological Activities

While its herbicidal properties are well-documented, the chemical structure of this compound suggests potential for other biological activities, primarily based on the known effects of its structural analogs.

Anti-inflammatory Potential

Some research indicates that structural analogs of this compound may exhibit anti-inflammatory properties.[4] This activity is hypothesized to occur through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the pathway that produces prostaglandins, mediators of inflammation and pain.[4] The presence of the chloro and fluoro substituents is believed to enhance this potential potency.[4] Further investigation is required to confirm whether this compound itself is an effective COX inhibitor.

Other Investigated Activities of Analogs

The broader class of phenoxypropanoic acids and their derivatives has been explored for various therapeutic applications:

  • Inhibition of Bacterial Secretion Systems: Derivatives of the related compound 2-(4-Chloro-3-fluorophenoxy)propanoic acid have been shown to inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a mechanism that could be explored for developing new antibiotics against multidrug-resistant bacteria.[6]

  • Sodium Channel Blockade: A more complex analog, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, state-dependent sodium channel blocker with potential applications in treating chronic pain.[7]

These examples highlight the chemical versatility of the phenoxypropanoic acid scaffold and suggest that this compound could serve as a valuable building block in medicinal chemistry.

Part 4: Synthesis and Characterization

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1]

  • Deprotonation: 2-chloro-4-fluorophenol is deprotonated using a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: This phenoxide then acts as a nucleophile, reacting with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The phenoxide displaces the halide in an Sₙ2 reaction to form the ester intermediate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final product, this compound.[1]

The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Part 5: Environmental Fate and Toxicology

As with any agrochemical, understanding the environmental impact and toxicological profile is crucial.

  • Microbial Degradation: In soil, herbicides analogous to this compound can be degraded by microorganisms. Various bacterial strains, such as Pseudomonas and Flavobacterium species, have been identified that are capable of breaking down these compounds.[1]

  • Toxicology: The toxicological profile of this compound is not extensively detailed in publicly available literature. However, the broader class of chlorophenoxy herbicides has been studied more thoroughly. Some studies have suggested potential links between exposure to certain chlorophenoxy herbicides and an increased risk of specific cancers, although results can be conflicting across different studies.[8] They are generally classified as toxic if swallowed.[9]

Part 6: Conclusion and Future Directions

This compound is a compound with a well-defined primary biological activity as a selective herbicide that functions through the potent inhibition of the plant enzyme ACCase. Its efficacy is rooted in a specific structure-activity relationship that allows for targeted disruption of fatty acid synthesis in susceptible monocot species.

Future research could productively focus on several areas:

  • Optimization of Herbicidal Activity: Further synthesis and screening of analogs could lead to herbicides with improved selectivity, lower application rates, and novel resistance-breaking mechanisms.

  • Elucidation of Pharmacological Potential: A thorough investigation into its potential as a COX inhibitor for anti-inflammatory applications is warranted.

  • Toxicological and Environmental Profiling: Detailed studies are needed to fully characterize its toxicological profile and environmental persistence to ensure its safe use.

References

  • Synthesis and herbicidal activity of acifluorfen analogues. [Link]

  • 2-(4-Chlorophenoxy) propionic acid - MySkinRecipes. [Link]

  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. [Link]

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate. [Link]

  • CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. [Link]

  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchGate. [Link]

  • 2-(2-Fluorophenoxy)propanoic acid | C9H9FO3 | CID 6485771 - PubChem. [Link]

  • Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. [Link]

  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - NIH. [Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. [Link]

  • Use Profile Propionic acid is a fungicide and bactericide, registered to control - Regulations.gov. [Link]

Sources

A Technical Guide to 2-(2-Chloro-4-fluorophenoxy)propanoic Acid (CAS 1892-92-8): Synthesis, Analysis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(2-Chloro-4-fluorophenoxy)propanoic acid, identified by CAS Number 1892-92-8, is a halogenated aryloxyphenoxypropionic acid.[1][2][3][4] This class of molecules is of significant interest to the scientific community, primarily due to the well-established herbicidal activity of many of its members.[1] The specific arrangement of chloro and fluoro substituents on the phenoxy ring, coupled with the chiral center at the second carbon of the propanoic acid moiety, imparts distinct chemical and biological properties.[1][5]

This guide provides an in-depth technical overview for researchers and development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic choices, the logic of analytical method development, and the mechanistic basis for the compound's potential biological activities. The objective is to furnish a foundational document that not only informs but also enables further investigation and application.

Physicochemical Properties and Molecular Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and properties for this compound are summarized below. This data is critical for everything from calculating molar equivalents in synthesis to interpreting mass spectrometry data.

PropertyValueSource
CAS Number 1892-92-8[1][2][3][4]
Molecular Formula C₉H₈ClFO₃[2][3][6]
Molecular Weight 218.61 g/mol [1][4][6]
IUPAC Name This compound
InChI Key DWFWGWPUJSFRQO-UHFFFAOYSA-N[1][2]
Synonyms Propanoic acid, 2-(2-chloro-4-fluorophenoxy)-[2]

Note: For research use only. Not for human or veterinary use.[1][2]

Synthesis and Characterization

The creation of the target molecule with high purity and yield is the first critical step in any research endeavor. The Williamson ether synthesis is the most logical and well-established method for constructing the core aryloxy-ether linkage of this compound.[1]

Core Synthetic Strategy: Williamson Ether Synthesis

This reaction is chosen for its reliability and efficiency in forming ether bonds. The strategy involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The causality is clear: the acidic proton of the phenol is readily removed by a base, creating a potent nucleophile (the phenoxide) that readily displaces the bromide on the electrophilic alpha-carbon of the propionate ester. Subsequent hydrolysis of the ester is a standard and high-yielding conversion to the desired carboxylic acid.

Synthesis_Workflow Reactant1 2-Chloro-4-fluorophenol Intermediate Intermediate Ester: Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate Reactant1->Intermediate Reactant2 Ethyl 2-bromopropionate Reactant2->Intermediate Base Base (e.g., K₂CO₃) in Acetone Base->Intermediate Reaction Step 1 Product Final Product: This compound Intermediate->Product Reaction Step 2 Hydrolysis Hydrolysis (NaOH, H₂O/EtOH) Hydrolysis->Product Analytical_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Spectroscopic Detection & Confirmation Prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) HPLC High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) Prep->HPLC NMR_Spec NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Prep->NMR_Spec UV_Detector UV-Vis Detector (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometer (MS) (Mass Confirmation) HPLC->MS_Detector Final Data Analysis: Purity Assessment & Structural Confirmation UV_Detector->Final MS_Detector->Final NMR_Spec->Final ACCase_Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation FattyAcids Fatty Acid Synthesis (Cell Membranes, Energy Storage) MalonylCoA->FattyAcids ACCase ACCase Enzyme ACCase->MalonylCoA Inhibitor 2-(2-Chloro-4-fluorophenoxy) propanoic acid Inhibitor->ACCase Inhibition

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Methodology

Introduction to the Target Molecule

2-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS No. 1892-92-8) is a halogenated aryloxyphenoxypropionic acid.[1] Compounds of this class are widely researched for their biological activities, often as herbicides.[1] The molecule possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it can exist as two distinct enantiomers, a feature that can have significant implications for its biological efficacy and metabolic fate. Its structure combines a carboxylic acid, an ether linkage, and a di-substituted aromatic ring, each presenting characteristic features for spectroscopic analysis.

Key Molecular Features:

  • Molecular Formula: C₉H₈ClFO₃[2]

  • Molecular Weight: 218.61 g/mol [1]

  • Core Components: A 2-chloro-4-fluorophenol group linked via an ether bond to a propanoic acid backbone.

  • Chirality: A stereocenter at the C2 position of the propanoic acid.

The Integrated Analytical Workflow

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The logical flow for analyzing this compound begins with mass spectrometry to determine the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups, and finally, nuclear magnetic resonance spectroscopy to map the precise connectivity of atoms.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation A Sample of this compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation A->MS Ionize & Fragment IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, O-H, C-O, C-Cl, C-F) A->IR Absorb IR Light NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - Connectivity & Stereochemistry A->NMR Apply Magnetic Field Data Synthesize Data: - MS confirms Formula - IR confirms Functional Groups - NMR confirms Connectivity MS->Data IR->Data NMR->Data Structure Final Structure Elucidated Data->Structure Convergent Evidence

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Unveiling the Mass and Fragments

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental formula. For volatile analysis, especially in complex matrices, derivatization is key. Phenoxyalkanoic acids are typically derivatized to their more volatile methyl esters prior to GC-MS analysis.[3]

Predicted Fragmentation Pattern (Electron Ionization - MS)

The fragmentation of the methyl ester derivative is anticipated to proceed through several high-probability pathways, primarily centered around the ether linkage and the propanoic acid chain.

G parent Molecular Ion [M]⁺ Methyl 2-(2-chloro-4-fluorophenoxy)propanoate m/z = 232/234 frag1 Loss of •OCH₃ [M-31]⁺ m/z = 201/203 parent->frag1 - •OCH₃ frag2 Loss of •COOCH₃ [M-59]⁺ m/z = 173/175 parent->frag2 - •COOCH₃ frag4 Loss of Propanoate side chain [M-87]⁺ m/z = 145/147 parent->frag4 - •CH(CH₃)COOCH₃ frag3 Phenoxy Cation [C₆H₃ClFO]⁺ m/z = 145/147 frag2->frag3 - C₂H₄ frag5 Loss of Cl [C₆H₃FO]⁺ m/z = 110 frag3->frag5 - •Cl

Caption: Predicted EI fragmentation of the methyl ester derivative.

Interpretation of Key Fragments:

  • Molecular Ion (m/z 232/234): The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 to the molecular ion peak, confirming the presence of one chlorine atom.

  • Loss of Methoxy Group (m/z 201/203): Cleavage of the methoxy radical from the ester yields a stable acylium ion.

  • Loss of Carbomethoxy Group (m/z 173/175): Alpha-cleavage resulting in the loss of the •COOCH₃ radical.

  • 2-Chloro-4-fluorophenoxy Cation (m/z 145/147): This is a highly diagnostic peak resulting from the cleavage of the ether bond. This fragment is the most stable and often represents the base peak. Its isotopic pattern further confirms the presence of chlorine within the aromatic ring structure.

  • Loss of Chlorine (m/z 110): Subsequent fragmentation of the phenoxy cation via the loss of a chlorine radical.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from established EPA methodologies for acidic herbicide analysis.[3]

  • Sample Preparation (Esterification):

    • Dissolve ~5 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture at 60-70°C for 1 hour.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester into 2 mL of dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3300 - 2500Strong, Very BroadO-H stretch of the carboxylic acid dimer
~3080MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch (propanoic acid moiety)
~1710Strong, SharpC=O stretch of the carboxylic acid
~1600, ~1490Medium to StrongC=C aromatic ring stretches
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1100MediumC-F stretch
~850StrongC-Cl stretch

Causality of Absorptions:

  • The extremely broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid.

  • The strong carbonyl (C=O) absorption at ~1710 cm⁻¹ confirms the presence of the acid functionality.

  • The strong band around 1250 cm⁻¹ is highly characteristic of the aryl-alkyl ether linkage.

  • Bands corresponding to C-F and C-Cl stretches confirm the halogen substitution on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform an atmospheric background correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the unambiguous assignment of the proton and carbon framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~11.5Broad Singlet1HH-a (COOH)The acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange.
~7.35Doublet of Doublets1HH-5 Ortho to Chlorine (deshielding) and meta to Fluorine. Expected small coupling to H-3 and H-6.
~7.05Doublet of Doublets1HH-3 Ortho to Fluorine (strong coupling) and meta to Chlorine.
~6.90Triplet-like1HH-6 Ortho to the ether oxygen and meta to both halogens.
~4.85Quartet1HH-1' Methine proton on the chiral center, split by the three methyl protons (n+1=4). Deshielded by the adjacent oxygen and carbonyl group.
~1.70Doublet3HH-2' Methyl protons, split by the single methine proton (n+1=2).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentJustification
~175.0C=O Carbonyl carbon of the carboxylic acid, highly deshielded.
~157.0 (d, ¹JCF ≈ 240 Hz)C-4 Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant.
~150.0C-1 Aromatic carbon bearing the ether linkage, deshielded by oxygen.
~128.0 (d, ³JCF ≈ 8 Hz)C-2 Aromatic carbon bonded to chlorine, deshielded. Shows smaller coupling to fluorine.
~120.0 (d, ²JCF ≈ 25 Hz)C-5 Aromatic carbon ortho to fluorine, showing a significant two-bond C-F coupling.
~117.0 (d, ²JCF ≈ 22 Hz)C-3 Aromatic carbon ortho to fluorine.
~115.0 (d, ³JCF ≈ 7 Hz)C-6 Aromatic carbon shielded by the ortho-ether group.
~72.0C-1' Methine carbon of the propanoic acid, deshielded by the adjacent oxygen.
~18.0C-2' Methyl carbon of the propanoic acid.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (operating at ~100 MHz for ¹³C). Use proton decoupling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than for ¹H NMR.

Data Synthesis and Structural Confirmation

The final step is to integrate all the spectroscopic data to build an unassailable case for the structure of this compound.

Summary of Predicted Spectroscopic Data:

TechniqueObservationInterpretation
MS (GC-MS of Me Ester) Molecular ion at m/z 232/234 (3:1 ratio)Confirms molecular formula C₉H₇ClFO₂ for the ester and C₉H₈ClFO₃ for the acid.
Key fragment at m/z 145/147Confirms the 2-chloro-4-fluorophenoxy moiety.
IR Spectroscopy Very broad band at 3300-2500 cm⁻¹, sharp band at ~1710 cm⁻¹Unambiguously identifies the carboxylic acid functional group.
Strong band at ~1250 cm⁻¹Confirms the aryl-alkyl ether linkage.
¹H NMR Spectroscopy Signals integrating to 1H, 1H, 1H, 1H, 3HMatches the 7 unique protons in the molecule.
Quartet at ~4.85 ppm and Doublet at ~1.70 ppmConfirms the 2-phenoxypropanoic acid structure.
Three distinct aromatic signals with complex splittingConfirms the 1,2,4-trisubstituted aromatic ring pattern.
¹³C NMR Spectroscopy 9 distinct carbon signalsMatches the 9 unique carbons in the molecule.
Signal at ~175.0 ppmConfirms the carboxylic acid carbon.
Six aromatic signals, four of which are doubletsConfirms the substituted aromatic ring and the positions relative to the fluorine atom.

The convergence of these predicted data points provides a comprehensive and self-validating confirmation of the structure. The mass spectrometry data establishes the molecular formula and key structural subunits. Infrared spectroscopy confirms the essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atom-by-atom connectivity map, confirming the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain, leading to the unequivocal elucidation of the target molecule.

References

  • D. L. Chattopadhyay, S. K. Dureja, B. K. Singh. Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory, 2005. [Link]

Sources

Spectroscopic Profile of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its efficacy and environmental fate are dictated by its precise chemical structure. Unambiguous confirmation of this structure is paramount for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and metabolic studies of this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for detailed molecular characterization.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive yet scientifically grounded analysis. This approach offers a robust framework for the interpretation of experimental data.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound, with a molecular weight of 218.61 g/mol and CAS Number 1892-92-8, comprises a 2-chloro-4-fluorophenoxy group linked via an ether bond to a propanoic acid moiety at the second carbon.[1][2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and carboxylic acid protons. The predicted chemical shifts (δ) are presented in the table below, with justifications based on inductive effects and data from analogous compounds.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-1H
Aromatic (H attached to C adjacent to Cl)7.2 - 7.4Doublet of doublets~8.5, ~3.01H
Aromatic (H between Cl and F)7.0 - 7.2Doublet of doublets~8.5, ~8.51H
Aromatic (H adjacent to O)6.8 - 7.0Doublet of doublets~8.5, ~3.01H
Methine (-CH)4.5 - 4.8Quartet~7.01H
Methyl (-CH₃)1.6 - 1.8Doublet~7.03H

Interpretation and Rationale:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[3]

  • Aromatic Protons: The chemical shifts of the three aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the ether oxygen. The coupling patterns (doublet of doublets) arise from coupling to the two neighboring non-equivalent aromatic protons.

  • Methine and Methyl Protons: The propanoic acid side chain will exhibit a characteristic quartet for the methine proton (split by the three methyl protons) and a doublet for the methyl protons (split by the single methine proton).[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted δ (ppm)
Carboxylic Acid (-COOH)170 - 175
Aromatic (C-O)150 - 155
Aromatic (C-F)155 - 160 (d, J ≈ 240-250 Hz)
Aromatic (C-Cl)125 - 130
Aromatic (CH)115 - 125
Methine (-CH)70 - 75
Methyl (-CH₃)15 - 20

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the highly electronegative fluorine atom will show a large one-bond carbon-fluorine coupling constant.

  • Aliphatic Carbons: The methine carbon attached to the ether oxygen will be deshielded compared to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3000 - 2850C-H stretchAliphatic
~3100C-H stretchAromatic
1725 - 1700C=O stretchCarboxylic Acid
1600, 1475C=C stretchAromatic Ring
1250 - 1200C-O stretchAryl Ether
1100 - 1000C-F stretchAryl Fluoride
800 - 600C-Cl stretchAryl Chloride

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band in the high-frequency region due to hydrogen bonding.[4]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.[4]

  • C-O and C-X Stretches: The spectrum will also show characteristic absorptions for the aryl ether C-O bond, as well as the C-F and C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will lead to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may yield a more prominent molecular ion peak.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation of this compound M [M]⁺˙ m/z 218/220 F1 [M - COOH]⁺ m/z 173/175 M->F1 - COOH F2 [Cl-F-Ph-O]⁺ m/z 146/148 M->F2 - CH(CH₃)COOH F4 [CH(CH₃)COOH]⁺ m/z 73 M->F4 - Cl-F-Ph-O F3 [M - O-CH(CH₃)COOH]⁺ m/z 128/130 F2->F3 - H₂O

Sources

An In-Depth Technical Guide to the Chiral Properties of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chiral properties of the phenoxypropanoic acid herbicide, 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a structural analogue of the widely used herbicide dichlorprop. Chirality is a critical determinant of its biological function, with the (R)-enantiomer exhibiting potent herbicidal activity while the (S)-enantiomer is largely inactive. This document delves into the stereospecific synthesis, analytical separation, and chiroptical characterization of its enantiomers. Furthermore, it elucidates the molecular basis for the observed enantioselectivity in its herbicidal action and explores the stereospecific nature of its environmental metabolism. Detailed experimental protocols are provided to serve as a practical resource for researchers, scientists, and professionals in the agrochemical and drug development fields.

Introduction: The Significance of Chirality in Phenoxypropanoic Herbicides

The molecule possesses a single stereocenter at the C2 position of the propanoic acid moiety, giving rise to two non-superimposable mirror images, or enantiomers: (R)-2-(2-Chloro-4-fluorophenoxy)propanoic acid and (S)-2-(2-Chloro-4-fluorophenoxy)propanoic acid.

This enantioselectivity underscores the importance of understanding and controlling the stereochemistry of these compounds. The development of enantiomerically pure (R)-isomers offers significant advantages, including:

  • Reduced Application Rates: Applying only the active isomer can halve the amount of chemical required for effective weed control.

  • Lower Environmental Impact: Reducing the introduction of the inactive (S)-enantiomer into the ecosystem.

  • Improved Regulatory Profile: Enantiomerically pure products are often viewed more favorably by regulatory agencies.

This guide will explore the fundamental chemical and biological aspects of this chirality, providing the technical foundation necessary for the synthesis, analysis, and understanding of this compound's stereoisomers.

Synthesis Strategies: From Racemate to Enantiopure Compounds

The synthesis of this compound can be approached in two primary ways: the preparation of a racemic mixture followed by chiral resolution, or a direct stereoselective synthesis to yield the desired (R)-enantiomer.

Racemic Synthesis via Williamson Ether Synthesis

The most common and straightforward method for preparing the racemic mixture is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halo-propionate by a phenoxide ion.[7]

Reaction Scheme: The synthesis proceeds by reacting 2-chloro-4-fluorophenol with a 2-halopropanoic acid derivative (like ethyl 2-bromopropionate) under basic conditions, followed by hydrolysis of the resulting ester.

G phenol 2-Chloro-4-fluorophenol plus1 + phenol->plus1 prop Ethyl 2-bromopropionate plus1->prop arrow1 1) Base (e.g., KOH) 2) Heat prop->arrow1 intermediate Racemic Ester Intermediate arrow1->intermediate arrow2 Hydrolysis (e.g., HCl, H₂O) intermediate->arrow2 product Racemic this compound arrow2->product

Figure 1. Racemic synthesis workflow.

Experimental Protocol: Synthesis of Racemic 2-(4-methylphenoxy)acetic Acid (Illustrative Protocol)

This protocol describes the synthesis of a closely related analogue, demonstrating the practical steps of the Williamson ether synthesis. The principles are directly applicable to the synthesis of the title compound by substituting p-cresol with 2-chloro-4-fluorophenol and chloroacetic acid with 2-chloropropanoic acid.[1][8]

Materials:

  • p-Cresol (4-methylphenol)

  • Potassium Hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask (250 mL), Reflux condenser, Heating mantle, Beaker, pH paper, Vacuum filtration apparatus.

Procedure:

  • Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH pellets in 8 mL of water. To this solution, add 2.0 g of p-cresol. Swirl the mixture until the cresol dissolves completely, forming the potassium phenoxide salt. Add a few boiling stones.[8]

  • Etherification: Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.[8]

  • Addition of Halo-acid: In a separate container, prepare a 50% (w/v) aqueous solution of chloroacetic acid. Over a period of approximately 10 minutes, add 6 mL of this solution dropwise through the top of the condenser into the boiling reaction mixture.[8]

  • Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 10 minutes to ensure the reaction goes to completion.[8]

  • Work-up and Protonation: While still hot, transfer the reaction solution to a beaker and allow it to cool to room temperature. Acidify the solution by adding concentrated HCl dropwise while stirring, monitoring the pH with indicator paper until it is strongly acidic (pH < 2).[1]

  • Isolation: Cool the acidified mixture in an ice bath to precipitate the solid product. Collect the crude 2-(4-methylphenoxy)acetic acid by vacuum filtration.

  • Purification: Recrystallize the crude solid from a minimal amount of boiling water to yield the purified product.[1]

Stereoselective Synthesis using Chiral Auxiliaries

Achieving an enantiomerically pure product directly requires an asymmetric synthesis strategy. One of the most reliable methods involves the use of a chiral auxiliary, such as the Evans oxazolidinone auxiliaries.[9] This approach involves temporarily attaching the chiral auxiliary to a precursor, directing a subsequent stereoselective reaction, and then cleaving the auxiliary to yield the desired enantiopure product.

Causality of Stereoselection: The chiral auxiliary creates a sterically hindered environment around the reaction center. The enolate formed from the acylated auxiliary preferentially adopts a conformation that minimizes steric clash. When this enolate reacts with an electrophile, it does so from the less hindered face, leading to the formation of one diastereomer in high excess.

General Workflow:

G cluster_0 Asymmetric Synthesis Workflow Aux Chiral Auxiliary (e.g., Evans Auxiliary) Acyl Acylation with Propanoyl Chloride Aux->Acyl Imide Chiral N-Acyl Imide Acyl->Imide Enolate Enolate Formation (e.g., LDA, TiCl₄) Imide->Enolate Alkylation Diastereoselective O-Arylation Enolate->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Diastereomer->Cleavage Product (R)-Enantiomer Cleavage->Product

Figure 2. Stereoselective synthesis using a chiral auxiliary.

In this strategy, the chiral oxazolidinone is first acylated with propanoyl chloride. The resulting chiral N-acyl imide is then converted into a titanium enolate. This enolate undergoes a diastereoselective O-arylation reaction. The final step is the hydrolytic cleavage of the chiral auxiliary, which can be recovered and reused, to release the enantiomerically enriched this compound.[10][11]

Chiral Separation and Analysis

The analysis of enantiomeric composition is crucial for quality control and for studying the differential effects of the stereoisomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.

Principle of Chiral HPLC: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, causing it to be retained longer and thus elute later.

Chiral HPLC Methodology

Several types of CSPs are effective for separating phenoxypropanoic acids, with polysaccharide-based and cyclodextrin-based columns being particularly common.

Protocol: Enantioseparation of Dichlorprop using a Cyclodextrin-based CSP

This protocol is based on a published method for the separation of dichlorprop enantiomers and is directly applicable to this compound due to their structural similarity.[7]

Instrumentation & Materials:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Column: Nucleodex-α-PM (permethylated α-cyclodextrin), 200 x 4.0 mm.

  • Mobile Phase: A mixture of aqueous buffer and organic modifier (e.g., Acetonitrile/Phosphate buffer). The exact ratio must be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample: Dissolve a small amount of racemic this compound in the mobile phase.

Step-by-Step Protocol:

  • System Preparation: Equilibrate the Nucleodex-α-PM column with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the sample solution onto the column.

  • Elution: Run the separation under isocratic conditions.

  • Detection: Monitor the elution profile at 230 nm. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed. For dichlorprop, the (R)-enantiomer typically elutes before the (S)-enantiomer on this type of column.[7]

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_R - A_S) / (A_R + A_S)| * 100

Chiroptical Characterization: Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[12] Enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude, opposite in sign), making it a powerful tool for distinguishing them and determining absolute configuration.

  • The (R)-enantiomer will exhibit a Cotton effect with a specific sign (positive or negative) at a characteristic wavelength.

  • The (S)-enantiomer will exhibit a mirror-image Cotton effect of equal magnitude but opposite sign at the same wavelength.[13]

The magnitude of the CD signal (Δε or ellipticity) is directly proportional to the enantiomeric excess of the sample, providing a method for quantitative analysis.[14]

Stereospecific Biological Activity

The profound difference in the biological activity of the two enantiomers is the cornerstone of this compound's chiral properties.

Mechanism of Stereospecific Action

As synthetic auxins, phenoxypropanoic acids exert their effect by binding to the TIR1/AFB family of auxin co-receptors in plant cells.[15] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes and subsequent uncontrolled growth.

The binding pocket of the TIR1/AFB co-receptor is a highly specific, chiral environment. The herbicidal activity is dependent on a precise three-dimensional fit. Studies on dichlorprop and other phenoxyalkanoic acids have demonstrated that the (R)-enantiomer has a significantly stronger binding affinity for the TIR1-Aux/IAA co-receptor complex than the (S)-enantiomer .[1]

This differential binding is the molecular basis for the observed enantioselectivity. The (S)-enantiomer does not fit as effectively into the binding pocket, and therefore cannot efficiently trigger the downstream herbicidal effects. This is a classic example of Easson-Stedman's hypothesis, where a three-point interaction between the chiral molecule and the chiral receptor is necessary for biological activity.

G cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Enantiomer (R)-Enantiomer Receptor_R TIR1/AFB Receptor Pocket R_Enantiomer->Receptor_R Correct Fit Binding_R Strong Binding (High Affinity) Receptor_R->Binding_R Signal_R Signal Cascade (Aux/IAA Degradation) Binding_R->Signal_R Effect_R Herbicidal Effect (Uncontrolled Growth) Signal_R->Effect_R S_Enantiomer (S)-Enantiomer Receptor_S TIR1/AFB Receptor Pocket S_Enantiomer->Receptor_S Poor Fit Binding_S Weak/No Binding (Low Affinity) Receptor_S->Binding_S No_Effect_S No Herbicidal Effect Binding_S->No_Effect_S

Figure 3. Differential binding of enantiomers to the auxin receptor.

Quantitative Comparison of Biological Activity

The difference in binding affinity translates directly to a difference in whole-organism phytotoxicity. While specific ED₅₀ data for this compound on target weeds is not prominently published, data from its close analogue dichlorprop and related studies on maize seedlings clearly illustrate this principle. The (R)-enantiomer is consistently shown to be significantly more toxic to plants than the (S)-enantiomer.

EnantiomerEffect on Maize Seedlings (Dichlorprop)Toxicity to Scenedesmus obliquus (Dichlorprop)
(R)-Enantiomer Higher inhibition of germination, biomass, and root/shoot elongation.[6]Higher induction of Reactive Oxygen Species (ROS).[16]
(S)-Enantiomer Significantly lower inhibition rates compared to the (R)-enantiomer.[6]Lower induction of ROS compared to the (R)-enantiomer.[16]
Racemate Intermediate inhibition, reflecting the 50% concentration of the active (R)-enantiomer.[6]Intermediate induction of ROS.

Table 1. Comparative phytotoxicity of dichlorprop enantiomers, demonstrating the higher activity of the (R)-form.

Stereospecific Metabolism and Environmental Fate

Once released into the environment, phenoxypropanoic acid herbicides are subject to microbial degradation. This degradation process can also be highly enantioselective, and interestingly, the preference for one enantiomer over the other varies between different microbial species.

Key Metabolic Steps: The primary step in the microbial degradation of dichlorprop is the cleavage of the ether linkage by specific dioxygenase enzymes, yielding 2,4-dichlorophenol and pyruvate.[17]

  • The enzyme RdpA is an (R)-dichlorprop-specific dioxygenase.

  • The enzyme SdpA is an (S)-dichlorprop-specific dioxygenase.

Some microorganisms, like Sphingomonas herbicidovorans, preferentially degrade the (S)-enantiomer, utilizing the SdpA enzyme.[7][17] Conversely, other soil bacteria have been found to preferentially degrade the herbicidally active (R)-enantiomer.[18]

The initial metabolite, 2,4-dichlorophenol, is further degraded through a series of steps involving hydroxylation, ring cleavage, and subsequent reactions that ultimately funnel the breakdown products into the central metabolism (TCA cycle) of the microorganism.[4]

G cluster_enzymes racemate Racemic Dichlorprop ((R)- and (S)-enantiomers) rdpa RdpA Enzyme (R-specific) racemate->rdpa R-enantiomer sdpa SdpA Enzyme (S-specific) racemate->sdpa S-enantiomer dcp 2,4-Dichlorophenol (DCP) rdpa->dcp sdpa->dcp hydroxylation Hydroxylation (TfdB enzyme) dcp->hydroxylation catechol Dichlorocatechol hydroxylation->catechol ring_cleavage Ring Cleavage (TfdC enzyme) catechol->ring_cleavage muconate Dichloro-cis,cis-muconate ring_cleavage->muconate downstream Further Degradation (TfdD, E, F enzymes) muconate->downstream tca TCA Cycle Intermediates downstream->tca

Figure 4. Generalized microbial degradation pathway for dichlorprop.

This stereospecific metabolism means that the enantiomeric ratio of the herbicide can change over time in the soil, a process known as enantiomeric enrichment. This has significant implications for environmental monitoring and risk assessment, as simply measuring the total concentration of the herbicide is insufficient to understand its potential biological impact.

Conclusion

The chiral properties of this compound are not merely a chemical curiosity but are central to its function and environmental fate. The herbicidal efficacy is almost exclusively confined to the (R)-enantiomer due to its specific, high-affinity binding to the TIR1/AFB auxin co-receptor complex in target plants. This fundamental biological distinction necessitates stereocontrolled synthesis and enantioselective analysis for modern agrochemical development. Methodologies such as asymmetric synthesis using chiral auxiliaries and chiral HPLC provide the necessary tools for producing and verifying the enantiomerically pure, active ingredient. Furthermore, the enantioselective degradation by soil microorganisms highlights the complexity of its environmental behavior. A thorough understanding of these chiral characteristics is indispensable for developing more efficient, economical, and environmentally responsible weed management solutions.

References

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 2,4-dichlorophenol via ortho-cleavage (a) and the distal meta-cleavage (b). ResearchGate. [Link]

  • Baskaran, S., & Palaniswamy, M. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 35(4), 454-468. [Link]

  • Chen, J., Liu, X., Liu, C., & Wang, J. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982.
  • Cui, M., Chen, T., Zhang, L., Jiang, L., Jiang, J., & Chen, J. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis. Applied and Environmental Microbiology, 87(22), e01429-21. [Link]

  • Dichlorprop. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts. [Link]

  • Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Harvard University. [Link]

  • Galli, V., & Matzke, M. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(10), 3968-3973. [Link]

  • Liu, W., Wang, Y., & Wang, C. (2011). Enantioselective oxidative damage of chiral pesticide dichlorprop to maize. Journal of Agricultural and Food Chemistry, 59(8), 4137-4142. [Link]

  • Lewis, K. A., Tzilivakis, J., Warner, D. J., & Green, A. (2016). Dichlorprop-P (Ref: BAS 044H). AERU, University of Hertfordshire. [Link]

  • MiraCosta College. (2012). Experiment 06 Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Dichlorprop. PubChem Compound Database. [Link]

  • Qu, R., Feng, M., Wang, X., & Wang, Z. (2011). Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species. Environmental Science & Technology, 45(11), 4919-4925. [Link]

  • Semantic Scholar. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]

  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Wikipedia contributors. (2024, November 28). Circular dichroism. Wikipedia. [Link]

  • Wright, D. P., D'Agostino, R. V., & Schmitzer, P. R. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1313. [Link]

  • Woody, R. W., & Dunkley, A. (2020). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 25(22), 5433. [Link]

  • Zhang, W., & Li, G. (2019). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Asian Journal of Organic Chemistry, 8(9), 1432-1447. [Link]

  • Pest Management Regulatory Agency. (2014). Registration Decision for Dichlorprop-P. Health Canada. [Link]

  • National Center for Biotechnology Information. (n.d.). Dichlorprop-P. PubChem Compound Database. [Link]

  • Lewis, K. A., Tzilivakis, J., Warner, D. J., & Green, A. (2016). Dichlorprop (Ref: RD 406). AERU, University of Hertfordshire. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Re-Al, A., & Salvador, A. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 153, 138-145. [Link]

Sources

discovery and history of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and scientific context of this compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a deep technical understanding of this molecule's origins and significance.

Preamble: A Legacy of Selective Weed Control

The story of this compound is not an isolated event but rather a chapter in the broader history of chemical herbicides that transformed global agriculture. Its origins can be traced back to the revolutionary discovery of the first phenoxy herbicides in the 1940s. Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were groundbreaking.[1][2][3] They were the first selective herbicides, capable of killing broadleaf weeds while leaving grass crops like wheat and corn unharmed.[1][2] These early compounds acted as synthetic auxins, mimicking the natural plant growth hormone indoleacetic acid (IAA) and causing rapid, uncontrolled growth that led to the weed's demise.[1] This innovation set the stage for decades of research aimed at developing new herbicides with different selectivities and improved efficacy.

The Next Generation: Emergence of the Aryloxyphenoxypropionates ("Fops")

By the 1970s, the agricultural industry sought new solutions for a different problem: controlling grass weeds within broadleaf crops such as soybeans and cotton.[1] This quest led researchers at companies like Hoechst AG to a new class of compounds: the aryloxyphenoxypropionates (APPs), often nicknamed "fop" herbicides due to the suffix in many of their names (e.g., diclofop).[1]

Unlike the first-generation phenoxyacetic acids that mimicked auxins, these new molecules had a different mechanism of action. They were found to be potent inhibitors of a critical plant enzyme: Acetyl-CoA carboxylase (ACCase). This enzyme is vital for the synthesis of fatty acids, which are essential building blocks for cell membranes. By blocking ACCase, the "fop" herbicides starve grassy weeds of the lipids necessary for growth, leading to their selective death.

It is within this scientific context of targeted enzyme inhibition and structure-activity relationship (SAR) studies that this compound was developed. It represents a specific, deliberate combination of a phenoxypropanoic acid core with halogen substituents designed to optimize its interaction with the ACCase target site.

Chemical Identity and Properties

This compound is a synthetic organic compound characterized by a propanoic acid group linked via an ether bond to a phenol ring substituted with both chlorine and fluorine atoms.

PropertyValueSource
CAS Number 1892-92-8[4][5][6]
Molecular Formula C₉H₈ClFO₃[6]
Molecular Weight 218.61 g/mol [4]
InChI Key DWFWGWPUJSFRQO-UHFFFAOYSA-N[4][6]
Class Aryloxyphenoxypropionate[1][7]

Core Synthesis Pathway: Williamson Ether Synthesis

The primary method for synthesizing this compound and its analogs is the Williamson ether synthesis.[4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. The causality behind this choice is its reliability and efficiency in forming the crucial ether linkage that defines the phenoxypropanoic acid structure.

The synthesis is a two-step process:

  • Deprotonation: The acidic proton of the 2-chloro-4-fluorophenol is removed by a base (e.g., sodium hydroxide) to form a highly nucleophilic sodium phenoxide salt.

  • Nucleophilic Substitution: This phenoxide then attacks an electrophilic alkyl halide, typically an ester of 2-chloropropionic or 2-bromopropionic acid. The ester is used to protect the carboxylic acid, which would otherwise interfere with the reaction.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the final carboxylic acid product.[8]

Synthesis_Workflow A 2-Chloro-4-fluorophenol C Sodium 2-chloro-4-fluorophenoxide (Intermediate) A->C Deprotonation B NaOH (Base) B->C E Ester Intermediate C->E Williamson Ether Synthesis (SN2 Reaction) D Ethyl 2-bromopropionate D->E G This compound (Final Product) E->G Saponification F NaOH, H2O (Hydrolysis) F->G

Caption: General workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating methodology based on established chemical principles for this reaction class.[4][5][8][9]

  • Step 1: Formation of the Phenoxide

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-chloro-4-fluorophenol in a suitable solvent like methanol or tetrahydrofuran.

    • Slowly add 1.05 equivalents of sodium hydroxide solution while stirring. The reaction is exothermic; maintain the temperature at 25°C.

    • Stir for 30 minutes to ensure complete formation of the sodium 2-chloro-4-fluorophenoxide salt.

  • Step 2: Ether Formation

    • To the phenoxide solution, add 1.1 equivalents of ethyl 2-bromopropionate dropwise.

    • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Step 3: Saponification (Hydrolysis)

    • Cool the reaction mixture to room temperature.

    • Add 2.0 equivalents of aqueous sodium hydroxide solution.

    • Stir vigorously at room temperature for 2 hours to hydrolyze the ester.[8]

  • Step 4: Work-up and Isolation

    • Remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous layer with a non-polar solvent like dichloromethane to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer to a pH of ~1 using concentrated hydrochloric acid. This will protonate the carboxylate, causing the final product to precipitate.[8][9]

    • Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield crude this compound.

  • Step 5: Purification and Characterization

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity.

    • Confirm the structure and purity using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[4]

Mechanism of Action: A Targeted Molecular Attack

The herbicidal activity of this compound and its "fop" relatives stems from the specific inhibition of the Acetyl-CoA carboxylase (ACCase) enzyme.

  • Target: ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.

  • Function: This is the first committed step in the biosynthesis of fatty acids, which are critical for building cell membranes, storing energy, and generating signaling molecules.

  • Inhibition: The aryloxyphenoxy portion of the herbicide binds to a hydrophobic pocket in the carboxyltransferase (CT) domain of the enzyme.[4] The propanoic acid tail extends into a more polar region, allowing the carboxyl group to form hydrogen bonds with amino acid residues, locking the inhibitor in place.[4]

  • Structural Significance: The specific chloro and fluoro substituents on the phenoxy ring are not arbitrary. They are the result of extensive SAR studies and are designed to enhance binding affinity within this hydrophobic pocket through precise electronic and steric interactions.[4]

  • Outcome: By blocking the production of malonyl-CoA, the herbicide effectively halts the synthesis of new lipids. In susceptible grass species, this leads to a rapid cessation of growth, particularly in meristematic tissues (e.g., shoot and root tips), followed by necrosis and death.

Mechanism_of_Action sub Acetyl-CoA prod Malonyl-CoA sub->prod Catalysis pathway Fatty Acid Synthesis prod->pathway Blocked enzyme ACCase Enzyme enzyme->prod inhibitor 2-(2-Chloro-4-fluorophenoxy) propanoic acid inhibitor->enzyme Inhibition membranes Cell Membrane Formation pathway->membranes death Cell Death pathway->death Leads to growth Plant Growth membranes->growth

Caption: Inhibition of the fatty acid synthesis pathway by the target compound.

The Importance of Chirality

A key feature of phenoxypropanoic acids, including this molecule, is the presence of a chiral center at the carbon atom adjacent to the carboxylic acid. This means the molecule exists as two non-superimposable mirror images, or enantiomers: (R) and (S). For this class of herbicides, the biological activity is almost exclusively found in the (R)-isomer.[1] The (S)-isomer is typically inactive because its three-dimensional shape does not fit correctly into the active site of the ACCase enzyme. Modern synthetic processes often focus on producing only the optically pure (R)-enantiomer to maximize efficiency and reduce the environmental load of inactive chemicals.[9]

Modern Context and Research Applications

While not as widely commercialized as some of its well-known relatives like fluazifop or quizalofop, this compound serves as an important tool for the scientific community. It is primarily used in research and development for:

  • Screening New Herbicides: It acts as a reference compound in the screening of new chemical entities for herbicidal activity.[4]

  • Structure-Activity Relationship (SAR) Studies: Researchers systematically modify its structure to understand how different chemical groups affect its potency and selectivity, aiming to discover more effective and safer herbicides.[4]

  • Bioremediation Research: Studies have investigated the degradation of phenoxy acid herbicides by soil microorganisms, such as Pseudomonas and Flavobacterium species, which is crucial for understanding the environmental fate of these compounds.[4]

References

  • Phenoxy herbicide - Wikipedia. (n.d.). Retrieved from [Link]

  • Studies on phenoxy acid herbicides. I. Field study. Occupational exposure to phenoxy acid herbicides (MCPA, dichlorprop, mecoprop and 2,4-D) in agriculture. (1983). Archives of Toxicology, 54(4), 257-265. Retrieved from [Link]

  • US Patent 7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds. (2007). Google Patents.
  • Development of herbicides after 1945. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. (n.d.). Retrieved from [Link]

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (2020). Google Patents.
  • First Modern Herbicide Is Introduced | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093. Retrieved from [Link]

  • Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. (2018). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a synthetic auxin herbicide belonging to the aryloxyphenoxypropionate class of compounds. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in lipid biosynthesis. This inhibition leads to the disruption of cell membrane formation, ultimately causing the death of susceptible grass species.[1] Beyond its well-established herbicidal properties, emerging research suggests potential applications in pharmaceuticals, particularly as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.[2]

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of this compound. The methodologies are designed for researchers in agrochemical and pharmaceutical development, offering robust and reproducible procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.[1]

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 2-Chloro-4-fluorophenol C Base (e.g., K2CO3) in Acetone A->C Reacts with B Ethyl 2-bromopropionate B->C Reacts with D Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate (Ester Intermediate) C->D Forms E Ester Intermediate F Base (e.g., NaOH) in Ethanol/Water E->F Reacts with G Acidification (e.g., HCl) F->G Followed by H This compound (Final Product) G->H Yields

Caption: A two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (10.0 g, 68.2 mmol), anhydrous potassium carbonate (14.1 g, 102.3 mmol), and acetone (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-bromopropionate (13.6 g, 75.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the ethyl 2-(2-chloro-4-fluorophenoxy)propanoate intermediate.

Part 2: Hydrolysis to this compound

Protocol:

  • Dissolve the crude ester intermediate from Part 1 in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.1 g, 102.3 mmol) in water (20 mL).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

Protocol for Recrystallization:

  • Choose a suitable solvent or solvent system. A mixture of ethanol and water is often effective.

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Technique Purpose Expected Results
Melting Point To determine the purity of the compound.A sharp melting point range indicates high purity.
¹H NMR Spectroscopy To confirm the chemical structure.The spectrum should show characteristic peaks for the aromatic protons, the methine proton, and the methyl protons, with appropriate chemical shifts and coupling patterns.
¹³C NMR Spectroscopy To further confirm the chemical structure.The spectrum should show the expected number of carbon signals corresponding to the aromatic, carboxylic, methine, and methyl carbons.
Mass Spectrometry To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₉H₈ClFO₃: 218.61 g/mol ).[3]
HPLC To determine the purity of the compound.A single major peak in the chromatogram indicates high purity. Chiral HPLC can be used to separate enantiomers.
Example HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Biological Activity Protocols

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This assay determines the inhibitory effect of this compound on ACCase activity.

Workflow for ACCase Inhibition Assay

ACCase Inhibition Assay A Prepare Assay Buffer and Reagents (Tris-HCl, ATP, Acetyl-CoA, MgCl2, NaHCO3) D Incubate Enzyme with Test Compound A->D B Prepare ACCase Enzyme Solution B->D C Prepare Test Compound Dilutions (this compound in DMSO) C->D E Initiate Reaction by Adding Substrates (Acetyl-CoA and ATP) D->E F Incubate at 37°C E->F G Measure Enzyme Activity (e.g., Spectrophotometrically) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for the in vitro ACCase inhibition assay.

Protocol:

  • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Prepare stock solutions of ATP, acetyl-CoA, MgCl₂, and NaHCO₃ in the assay buffer.

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • In a 96-well plate, add the assay buffer, ACCase enzyme, and the test compound dilutions. Include a control with DMSO only.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of the substrates (acetyl-CoA and ATP).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the enzyme activity. One common method is to couple the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay evaluates the potential anti-inflammatory activity of the compound by measuring its inhibition of COX-1 and COX-2 enzymes.[1][2]

Protocol (Colorimetric Method):

  • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Prepare stock solutions of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • In separate wells of a 96-well plate, add the assay buffer, heme cofactor, either COX-1 or COX-2 enzyme, and the test compound dilutions. Include a control with DMSO only.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Safety Precautions

  • Handle this compound and all chemicals in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

  • Avoid inhalation, ingestion, and skin contact.[4][5]

  • In case of contact, rinse the affected area with plenty of water and seek medical attention if necessary.[5]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.[4][5]

References

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • PubChem. 2-(2-Fluorophenoxy)propanoic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Available from: [Link]

  • Google Patents. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). Available from: [Link]

  • Google Patents. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

Sources

Application Notes & Protocols for the Herbicidal Evaluation of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the evaluation of 2-(2-Chloro-4-fluorophenoxy)propanoic acid as a potential herbicide.

Introduction: Rationale for Investigation

The relentless evolution of herbicide resistance in weed populations necessitates a continuous discovery pipeline for new active ingredients. Within the vast chemical space available to researchers, phenoxypropionic acids and their structural relatives have historically yielded highly successful herbicides.[1][2] This document concerns This compound (CAS No. 1892-92-8), a compound belonging to this chemical class, which warrants investigation as a potential herbicidal agent.[3]

This compound is structurally analogous to established phenoxy herbicides, particularly synthetic auxins like dichlorprop and mecoprop.[4][5][6] These herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in plants leads to supra-optimal auxin concentrations, inducing uncontrolled growth and ultimately, plant death in susceptible species.[7][8][9] The presence of halogen substituents (chlorine and fluorine) on the phenoxy ring is anticipated to influence its binding affinity and biological activity.[3]

Given its structural alerts, this compound is a candidate for evaluation. This guide provides a comprehensive, tiered framework for its initial characterization, moving from primary activity screening to dose-response quantification and preliminary selectivity assessment. The protocols herein are designed for research and development settings to systematically evaluate its potential as a novel herbicide active ingredient. This compound is intended for research use only and not for human or veterinary applications.[3]

Compound Profile and Safety Precautions

Prior to initiating any experimental work, a thorough understanding of the test compound's properties and associated hazards is mandatory.

2.1 Chemical Properties

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1892-92-8[3]
Molecular Formula C₉H₈ClFO₃[10]
Molecular Weight 218.61 g/mol [3][10]
Appearance Beige crystalline powder[11]

2.2 Safety & Handling

Based on safety data for this compound and structurally similar chemicals, the following precautions are advised.

  • Hazard Statement: Warning! This compound is classified as causing skin, eye, and respiratory tract irritation. It may be harmful if swallowed or inhaled.[11][12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11][12]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11][12]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Spills: Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal.[12]

Hypothesized Mechanism of Action: Synthetic Auxin Activity

The herbicidal activity of phenoxy-based compounds is often attributed to their function as synthetic auxins.[13][14] We hypothesize that this compound acts via this well-established mechanism.

Scientific Rationale: Synthetic auxins overwhelm the plant's natural hormonal regulation.[7] In sensitive dicot species, these compounds bind to the TIR1/AFB family of F-box protein receptors.[7][15] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7] The removal of these repressors unleashes Auxin Response Factors (ARFs), which proceed to activate the transcription of a multitude of auxin-responsive genes.[7] This leads to a cascade of downstream effects, including uncontrolled cell division, epinasty, ethylene production, and abscisic acid (ABA) accumulation, ultimately resulting in tissue decay and plant death.[7][9][15]

Synthetic_Auxin_MoA Hypothesized Synthetic Auxin Mechanism of Action cluster_nucleus Cell Nucleus SA Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Promotes interaction Aux_IAA Aux/IAA Repressor ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Aux_IAA->SCF_Complex Recruited Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for degradation DNA Auxin Response Genes ARF->DNA Activates SCF_Complex->Aux_IAA Ubiquitinates mRNA mRNA Transcription DNA->mRNA Leads to Plant_Death Uncontrolled Growth & Plant Death mRNA->Plant_Death Causes

Caption: Hypothesized mechanism of action for this compound.

Experimental Evaluation Workflow

A tiered approach is recommended to efficiently screen and characterize novel compounds. This workflow ensures that resources are focused on candidates showing promising activity.

Herbicide_Evaluation_Workflow Herbicide Candidate Evaluation Workflow start Candidate Compound: This compound tier1 Tier 1: Primary Screening (Protocol 5.1) High-Dose Post-Emergence Test start->tier1 decision1 Herbicidal Activity Observed? tier1->decision1 tier2 Tier 2: Dose-Response Assay (Protocol 5.2) Determine GR50 Values decision1->tier2 Yes stop Terminate Evaluation decision1->stop No decision2 Potency Acceptable? tier2->decision2 tier3 Tier 3: Selectivity Screening (Protocol 5.3) Weed Spectrum & Crop Safety decision2->tier3 Yes decision2->stop No proceed Proceed to Advanced (e.g., Mode of Action, Field Trials) tier3->proceed

Caption: A logical workflow for evaluating a novel herbicide candidate.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the herbicidal evaluation. Robust testing requires careful attention to detail, from seed germination to data analysis.[16]

5.1 Protocol: Tier 1 - Primary Post-Emergence Screening

  • Objective: To rapidly determine if the compound exhibits any herbicidal activity at a high, non-selective dose.

  • Rationale: This initial screen serves as a go/no-go decision point. A high dose (e.g., 150-250 g a.i./ha) is used to maximize the chance of observing phytotoxicity.[17] We include representative monocot and dicot species, as synthetic auxins typically show greater activity on broadleaf weeds.[4][14]

  • Materials:

    • This compound

    • Acetone (reagent grade)

    • Surfactant (e.g., non-ionic surfactant like Tween® 20)

    • Deionized water

    • Pots (e.g., 10 cm square) filled with greenhouse potting mix

    • Seeds of a monocot weed (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., Redroot Pigweed, Amaranthus retroflexus)

    • Controlled environment greenhouse or growth chamber

    • Track sprayer calibrated to deliver a set volume (e.g., 200 L/ha)

  • Methodology:

    • Plant Propagation: Sow seeds of each species into separate pots. Grow in a greenhouse set to 25/20°C (day/night) with a 16-hour photoperiod. Water as needed. Allow plants to reach the 2-3 leaf stage.

    • Stock Solution Preparation: Accurately weigh the required amount of the test compound to prepare a stock solution in acetone. Causality Note: Acetone is used as a solvent because many organic compounds have low water solubility.

    • Spray Solution Preparation: Prepare the final spray solution to achieve a field-equivalent rate of 200 g a.i./ha. Dilute the stock solution in deionized water containing 0.1% (v/v) non-ionic surfactant. Causality Note: The surfactant reduces the surface tension of spray droplets, ensuring better leaf coverage and aiding penetration of the active ingredient.

    • Application: Treat the plants using the calibrated track sprayer. Include two control groups: an untreated control and a "formulation blank" control (sprayed only with the water/acetone/surfactant mixture). Replicate each treatment at least three times.

    • Incubation & Assessment: Return plants to the greenhouse. Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

5.2 Protocol: Tier 2 - Whole-Plant Dose-Response Assay

  • Objective: To quantify the herbicidal potency of the compound by determining the dose required to cause 50% growth reduction (GR₅₀).

  • Rationale: A dose-response study is critical for comparing the potency of different compounds. A logarithmic series of doses is used to effectively model the biological response across a wide concentration range.[18]

  • Methodology:

    • Plant Propagation: Grow plants as described in Protocol 5.1.

    • Dose Selection: Based on the results of the primary screen, select a range of 6-8 application rates. For example, if 200 g/ha showed significant activity, a suitable range might be 12.5, 25, 50, 100, 200, and 400 g a.i./ha. An untreated control is mandatory.

    • Application: Prepare spray solutions for each dose and apply as described in Protocol 5.1. Ensure each dose level has at least four replicates.

    • Data Collection: At 14-21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours, then record the dry weight.

    • Data Analysis: a. Convert the dry weight of each treated replicate to a percentage of the average dry weight of the untreated control. b. Plot the percent growth reduction against the logarithm of the herbicide dose. c. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) using statistical software to calculate the GR₅₀ value and its standard error.

  • Sample Data Presentation:

Weed SpeciesGR₅₀ (g a.i./ha)95% Confidence Interval
E. crus-galli185.4(160.2, 210.6)
A. retroflexus75.2(65.8, 84.5)

5.3 Protocol: Tier 3 - Weed Spectrum and Crop Selectivity Screening

  • Objective: To assess the range of weed species controlled by the compound and its safety on key agricultural crops.

  • Rationale: A commercially viable herbicide must control problematic weeds without causing significant injury to the crop in which it will be used.[1][19] This protocol expands the testing to a more diverse set of species at doses determined to be effective in Tier 2.

  • Methodology:

    • Species Selection: Select a panel of economically important weed species (both monocots and dicots) and major crop species (e.g., Wheat, Corn, Soybean, Cotton).

    • Plant Propagation: Grow all selected species to the 2-4 leaf stage as described in Protocol 5.1.

    • Dose Selection: Choose two rates for application: a 1X rate (e.g., the GR₈₀ value for a sensitive weed from Tier 2) and a 2X rate to assess the margin of safety.[19]

    • Application & Assessment: Apply the treatments as previously described. Visually assess percent injury for all species at 7 and 14 DAT.

    • Data Analysis: Summarize the results in a table to easily compare the response of weeds versus crops.

  • Sample Data Presentation (at 1X Rate - 150 g a.i./ha):

Species TypeSpecies% Visual Injury (14 DAT)
Dicot Weed Amaranthus retroflexus85%
Dicot Weed Galium aparine90%
Monocot Weed Echinochloa crus-galli40%
Monocot Weed Setaria viridis35%
Dicot Crop Soybean (Glycine max)15%
Monocot Crop Wheat (Triticum aestivum)<5%
Monocot Crop Corn (Zea mays)<5%

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial laboratory and greenhouse evaluation of this compound as a potential herbicide. The results from this tiered workflow will establish whether the compound possesses herbicidal activity, quantify its potency, and provide a preliminary indication of its weed control spectrum and crop selectivity. Positive results would justify progression to more advanced studies, including mode of action confirmation, environmental fate analysis, and eventually, small-scale field trials.

References

  • Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3499-3501. Retrieved from [Link]

  • Nishimura, T., et al. (1989). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of the Agricultural Chemical Society of Japan, 53(1), 119-124. Retrieved from [Link]

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-121. Retrieved from [Link]

  • Purdue University. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. Purdue University. Retrieved from [Link]

  • Moura, D. S., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 35. Retrieved from [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52665. Retrieved from [Link]

  • Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. Retrieved from [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Retrieved from [Link]

  • Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. Retrieved from [Link]

  • Tinus, R. W., & McDonald, S. E. (1979). How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service General Technical Report RM-69. Retrieved from [Link]

  • Contract Laboratory. (2023). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. Retrieved from [Link]

  • Synthera. (2023). The Growing Importance of (R)-2-Phenoxypropionic Acid in Sustainable Agriculture. Synthera. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98%. Cole-Parmer. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet. Angene Chemical. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-inflammatory Potential of a Phenoxypropanoic Acid Derivative

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a chemical entity belonging to the class of phenoxypropanoic acids. While this class of compounds is primarily recognized for its herbicidal properties, targeting the acetyl-CoA carboxylase (ACCase) enzyme in plants, the structural motif of propanoic acid is a cornerstone of many highly successful non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The presence of this pharmacophore suggests a plausible, yet unexplored, potential for this compound to exhibit anti-inflammatory activity. The halogen substitutions on the phenyl ring could further influence its biological activity through steric and electronic effects[3].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial, systematic investigation into the anti-inflammatory properties of this compound. The protocols provided herein are established and widely accepted methods for screening and characterizing novel anti-inflammatory agents[4][5][6]. By following these detailed application notes, researchers can generate robust and reliable data to assess the compound's potential as a new therapeutic agent.

Hypothesized Mechanism of Action: Targeting the Cyclooxygenase Pathway

Given the structural similarity of this compound to classic NSAIDs like ibuprofen and flurbiprofen, a primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes[7]. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever[7][8]. Specifically, the inhibition of COX-2, which is often upregulated at sites of inflammation, is a desirable characteristic for anti-inflammatory drugs[7]. The following signaling pathway illustrates this proposed mechanism.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammatory) COX2->Prostaglandins GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 2-(2-Chloro-4-fluorophenoxy) propanoic acid Test_Compound->COX2 Hypothesized Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PLA2 Activates PLA2->Arachidonic_Acid Liberates from

Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.

Experimental Screening Workflow

A tiered approach is recommended for the efficient evaluation of this compound, starting with in vitro assays to establish a potential mechanism and cellular activity, followed by an in vivo model to confirm anti-inflammatory effects in a physiological context.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation COX2_Assay COX-2 Inhibition Assay (Biochemical) Cytokine_Assay LPS-Induced Cytokine Release (Cell-based) COX2_Assay->Cytokine_Assay Paw_Edema_Model Carrageenan-Induced Paw Edema Model Cytokine_Assay->Paw_Edema_Model If promising activity is observed Data_Analysis Data Analysis & Interpretation Paw_Edema_Model->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A streamlined workflow for evaluating the anti-inflammatory potential.

In Vitro Screening Protocols

Protocol 1: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay provides a rapid and sensitive method to determine if this compound directly inhibits the enzymatic activity of human recombinant COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX-2. Inhibition of the enzyme results in a decreased fluorescent signal.

Materials:

  • Human Recombinant COX-2 Enzyme[7]

  • COX Assay Buffer[7][9]

  • COX Probe (e.g., Amplex™ Red)[9]

  • Arachidonic Acid (substrate)[9][10]

  • Celecoxib (positive control inhibitor)[7]

  • 96-well black, flat-bottom microplate[9]

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[7]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in cold COX Assay Buffer to the desired concentration (e.g., 17.5 ng/µl)[9].

  • Assay Plate Setup:

    • Blank Wells: Add 70 µl of COX Assay Buffer and 10 µl of Diluent Solution.

    • Positive Control Wells: Add diluted COX-2 enzyme, 10 µl of Diluent Solution.

    • Inhibitor Control Wells: Add diluted COX-2 enzyme, 10 µl of a known COX-2 inhibitor (e.g., Celecoxib) at various concentrations.

    • Test Compound Wells: Add diluted COX-2 enzyme, 10 µl of this compound at various concentrations.

  • Enzyme and Inhibitor Incubation: Add 20 µl of the diluted COX-2 enzyme to all wells except the blank. Add 10 µl of the test compound, positive control, or vehicle to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding[10].

  • Probe Addition: Add 10 µl of the diluted COX probe to all wells[9].

  • Reaction Initiation: Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells[9][10].

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings every minute[7].

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition versus the log of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This cell-based assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of gram-negative bacteria, potently stimulates macrophages to produce and release inflammatory cytokines. An effective anti-inflammatory compound will reduce the amount of these cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[11]

  • Lipopolysaccharide (LPS) from E. coli[12][13]

  • Test Compound: this compound

  • Dexamethasone (positive control)

  • MTT or similar cell viability assay kit

  • ELISA kits for mouse TNF-α and IL-6[13]

  • 96-well tissue culture plates[11]

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 atmosphere[11].

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight[11].

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours[11]. Include a vehicle control group.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100-500 ng/mL to all wells except the unstimulated control group[11].

  • Incubation: Incubate the plates for 18-24 hours at 37°C[11][12].

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols[14].

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the test compound[15].

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only treated group.

    • Normalize cytokine levels to cell viability data if necessary.

In Vivo Screening Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the in vivo screening of anti-inflammatory drugs[16][17].

Principle: Subplantar injection of carrageenan into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity[16]. The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins[6][16].

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)[16]

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)[16]

  • Test Compound: this compound

  • Indomethacin or Diclofenac (positive control)[16][18]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers for paw volume/thickness measurement[19][20]

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[16]

    • Group III-V: Test Compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.)[18]

  • Initial Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[16].

  • Drug Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.)[18][19].

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat[16][21].

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[16][20].

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.

Data Presentation and Interpretation

The data generated from these protocols should be systematically organized to facilitate clear interpretation of the anti-inflammatory potential of this compound.

Assay Parameter Measured Endpoint Positive Control Example Desired Outcome for Test Compound
COX-2 Inhibition Assay Enzyme Activity (Fluorescence)IC50 ValueCelecoxibIC50 < 10 µM
LPS-Induced Cytokine Release TNF-α, IL-6 Concentration (pg/mL)% Inhibition at a non-toxic doseDexamethasone>50% inhibition of TNF-α and/or IL-6
Carrageenan-Induced Paw Edema Paw Volume (mL)% Inhibition of EdemaIndomethacin/DiclofenacSignificant reduction in paw edema at 3-5 hours post-carrageenan

Interpretation:

  • A low IC50 value in the COX-2 assay would strongly suggest that the compound acts via the hypothesized mechanism.

  • Significant inhibition of TNF-α and IL-6 release in the cellular assay would indicate that the compound can modulate inflammatory signaling in immune cells.

  • A dose-dependent reduction in paw edema in the in vivo model would provide robust evidence of acute anti-inflammatory activity.

Positive results across this screening cascade would warrant further investigation, including studies on COX-1/COX-2 selectivity, pharmacokinetic profiling, and evaluation in chronic models of inflammation.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: Not specified in search results)
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (URL: [Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: Not specified in search results)
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (URL: [Link])

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF - ResearchGate. (URL: [Link])

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (URL: [Link])

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC - NIH. (URL: [Link])

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: Not specified in search results)
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (URL: [Link])

  • COX Colorimetric Inhibitor Screening Assay Kit. (URL: Not specified in search results)
  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed. (URL: [Link])

  • [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen] - PubMed. (URL: [Link])

  • Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PubMed Central. (URL: [Link])

  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed. (URL: [Link])

  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. (URL: [Link])

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. (URL: [Link])

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (URL: [Link])

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. (URL: Not specified in search results)
  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - ResearchGate. (URL: [Link])

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. (URL: [Link])

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (URL: [Link])

Sources

Application Notes & Protocols: The Strategic Role of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the practical application and synthetic utility of 2-(2-Chloro-4-fluorophenoxy)propanoic acid as a pivotal intermediate in the development of next-generation herbicides. We will delve into its synthesis, key reactions, and the underlying principles that make it a valuable scaffold in crop protection chemistry.

Introduction: A Core Building Block for Advanced Herbicides

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₉H₈ClFO₃.[1] Its structure is notable for a chiral center at the second carbon of the propanoic acid chain and a dichlorinated and fluorinated phenyl ring. These features are critical to its function and biological activity.

In the landscape of agrochemical synthesis, this compound belongs to the aryloxyphenoxypropionate (AOPP or 'FOP') class of molecules.[2][3] AOPP herbicides are renowned for their efficacy as post-emergence graminicides, selectively controlling grass weeds in broadleaf crops.[2] The specific halogenation pattern (2-chloro and 4-fluoro) on the phenoxy ring is a deliberate design choice to modulate the molecule's binding affinity to its target enzyme and its overall herbicidal potency.[4]

This guide will explore the synthetic pathways involving this key intermediate, providing detailed protocols for its derivatization into active herbicidal agents.

Physicochemical Properties & Structural Data

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₈ClFO₃[1]
Molecular Weight 218.61 g/mol [1]
Appearance Typically a white to off-white solidGeneric
Chirality Contains one stereocenter[4]
Key Functional Groups Carboxylic Acid (-COOH), Ether (-O-), Aryl Halides (-Cl, -F)[5]

The presence of the carboxylic acid group allows for a wide range of derivatization reactions, most commonly esterification, to produce pro-herbicides.[4][5] These esters are readily absorbed by the target weed and are subsequently hydrolyzed in vivo to the active carboxylic acid form.[6]

Core Synthesis of the Intermediate

The industrial synthesis of this compound is typically achieved via a Williamson ether synthesis. This robust and well-established method provides a reliable route to the core structure.

The process involves the nucleophilic substitution reaction between the sodium or potassium salt of 2-chloro-4-fluorophenol and an ester of a 2-halopropanoic acid (e.g., ethyl 2-chloropropionate).[4] The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

Synthesis_Workflow phenol 2-Chloro-4-fluorophenol phenoxide Sodium 2-chloro-4-fluorophenoxide phenol->phenoxide 1. Deprotonation base Base (e.g., NaOH) base->phenoxide intermediate Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate phenoxide->intermediate 2. Williamson Ether Synthesis (SN2 Reaction) haloprop Ethyl 2-chloropropionate haloprop->intermediate product This compound intermediate->product 3. Acidification hydrolysis Hydrolysis (H₃O⁺) hydrolysis->product

Caption: General workflow for the synthesis of the title compound.

Application Protocol: Synthesis of a Pro-Herbicide Ester

The primary application of this compound is its conversion into various esters. These ester derivatives often exhibit improved plant uptake and translocation properties. Once inside the plant, they are metabolized back to the parent acid, which is the active herbicidal agent that inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme.[2][6]

This protocol details a standard laboratory procedure for the synthesis of Butyl 2-(2-chloro-4-fluorophenoxy)propanoate, a representative pro-herbicide.

Objective

To synthesize Butyl 2-(2-chloro-4-fluorophenoxy)propanoate via Fischer esterification, achieving high yield and purity.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound218.615.00 g22.87
n-Butanol74.1225 mLExcess
Sulfuric Acid (H₂SO₄), concentrated98.080.2 mLCatalyst
Toluene-50 mLSolvent
Saturated Sodium Bicarbonate (NaHCO₃)-50 mLFor work-up
Brine (Saturated NaCl)-30 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)-~2 gDrying agent
Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (5.00 g), toluene (50 mL), and n-butanol (25 mL).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.2 mL) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

    • Causality Note: The removal of water drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield as per Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting carboxylic acid spot is no longer visible (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 30 mL of brine.

    • Causality Note: The NaHCO₃ wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material. c. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation if necessary to yield the pure ester product.

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Combine Reactants: - Acid - Alcohol (n-Butanol) - Solvent (Toluene) B Add H₂SO₄ Catalyst A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Cool to RT D->E Upon Completion F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Solvent Removal (Rotary Evaporator) G->H I Final Product: Butyl Ester H->I

Caption: Step-by-step workflow for pro-herbicide synthesis.

Mechanism of Action: Targeting ACCase

Herbicides derived from this compound, like other AOPPs, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[2][3] This enzyme is vital for the biosynthesis of fatty acids, which are essential components of cell membranes.[2]

  • Selectivity: The herbicidal selectivity arises because grass species (monocots) have a susceptible isoform of ACCase in their chloroplasts, whereas broadleaf plants (dicots) and mammals possess a resistant cytosolic form of the enzyme.[6]

  • Binding: The aryloxyphenoxy portion of the molecule binds to a hydrophobic pocket in the carboxyltransferase (CT) domain of the enzyme.[4] The chloro and fluoro substituents on the phenyl ring play a key role in optimizing the electronic and steric interactions within this pocket, thereby enhancing binding affinity and inhibitory potency.[4] The propanoic acid group extends into a more polar region, where it can form critical hydrogen bonds.[4]

This targeted mode of action leads to the disruption of cell membrane formation in the growing regions of susceptible grasses, ultimately causing necrosis and plant death.

Conclusion and Future Perspectives

This compound stands as a highly versatile and valuable intermediate in agrochemical R&D. Its specific structural attributes make it an ideal starting point for the synthesis of potent and selective AOPP herbicides. The protocols outlined in this document provide a foundational framework for its derivatization. Future research will likely focus on creating novel esters or amides from this core structure to overcome weed resistance, improve environmental profiles, and enhance crop safety.

References

  • Smolecule. 2-(2-Chloro-4-fluorophenyl)propanoic acid.
  • Benchchem. This compound | 1892-92-8.
  • Vulcanchem. 2-(4-Chloro-3-fluorophenoxy)propanoic acid.
  • Chem-Impex. 2-(4-Fluorophenoxy)propionic acid.
  • PubChem. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703.
  • CymitQuimica. This compound.
  • Google Patents. US9961900B2 - Herbicide formulations.
  • ResearchGate. (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
  • Wikipedia. Phenoxy herbicide.

Sources

Application Notes & Protocols: Quantitative Analysis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a synthetic auxin herbicide belonging to the aryloxyphenoxypropionate class. Its chemical structure, featuring chloro and fluoro substituents on the phenoxy ring, influences its herbicidal activity and selectivity.[1] Accurate quantification of this compound is critical in various fields, including environmental monitoring, agricultural research, and toxicology, to assess its environmental fate, ensure food safety, and understand its potential biological impact. This document provides detailed analytical methods for the robust and reliable quantification of this compound in various matrices, tailored for researchers, scientists, and professionals in drug development.

The methodologies presented herein are grounded in established analytical principles and draw from validated protocols for similar phenoxy acid herbicides.[2][3] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for its robust separation capabilities, particularly after derivatization.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly suitable for detecting trace levels of this compound in complex matrices like water and soil due to its exceptional sensitivity and selectivity.[4][5] The protocol involves a solid-phase extraction (SPE) cleanup followed by analysis using an HPLC system coupled to a tandem mass spectrometer.

Rationale for Method Selection

HPLC-MS/MS is the preferred method for its ability to provide definitive identification and quantification even in the presence of interfering matrix components. The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition.[4] Negative electrospray ionization (ESI-) is particularly effective for phenoxy acid herbicides as they readily form carboxylate anions.[4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous/Soil Sample pH_Adjust_Hydrolysis Adjust to pH ≥ 12 with KOH (Hydrolyzes esters) Sample->pH_Adjust_Hydrolysis Spike with surrogate Acidification Acidify to pH 2-3 with Formic Acid (Protonates to acid form) pH_Adjust_Hydrolysis->Acidification Incubate SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Acidification->SPE Load sample Elution Elute with Acetonitrile SPE->Elution Wash step Final_Extract Final Extract Elution->Final_Extract Evaporate & Reconstitute Injection Inject into HPLC Final_Extract->Injection Add internal standard Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Quantification Data Acquisition & Quantification MS_Analysis->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Detailed Protocol

1. Sample Preparation (Aqueous Samples) [4][6]

  • For a 10 mL aqueous sample, spike with an appropriate amount of a surrogate standard.

  • Adjust the sample pH to ≥12 with 1M potassium hydroxide (KOH) to hydrolyze any esterified forms of the analyte. Allow the sample to sit for two hours at room temperature.[4]

  • Acidify the sample to a pH of 2-3 with formic acid. This ensures the analyte is in its acidic form for efficient extraction.[4]

  • Condition a C18 SPE cartridge (e.g., 500mg/6mL) by washing with 10 mL of methylene chloride, followed by 10 mL of methanol, and finally equilibrating with 15 mL of deionized water.[6]

  • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 20-25 mL/min.[6]

  • After loading, dry the cartridge under full vacuum for 10 minutes.[6]

  • Elute the analyte from the cartridge with three 5 mL aliquots of acetonitrile.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Add an internal standard to the final extract before injection.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-50 µL.[4]

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimize collision energies for product ions.

Method Validation Summary

The method should be validated according to established guidelines to ensure its suitability.[7][8][9]

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) r² ≥ 0.995> 0.999
Range To be defined based on application0.1 - 100 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) S/N ≥ 3Dependent on matrix and instrument sensitivity
Limit of Quantification (LOQ) S/N ≥ 10Dependent on matrix and instrument sensitivity

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of phenoxy acid herbicides.[2][3] To make the non-volatile this compound amenable to GC analysis, a derivatization step is required to convert it into a more volatile ester.[2]

Rationale for Method Selection

While requiring an extra derivatization step, GC-MS offers excellent chromatographic resolution and is a widely available technique. It serves as a strong confirmatory method to HPLC-MS/MS. The derivatization to a methyl or other ester improves chromatographic peak shape and sensitivity.[2]

Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis Sample_GC Aqueous/Soil Sample Extraction_GC Liquid-Liquid Extraction (e.g., with Methylene Chloride) Sample_GC->Extraction_GC Acidify sample Derivatization Derivatization (e.g., with Diazomethane or BF3/Methanol) Extraction_GC->Derivatization Cleanup Florisil Cleanup (optional) Derivatization->Cleanup Final_Extract_GC Final Extract Cleanup->Final_Extract_GC Injection_GC Inject into GC Final_Extract_GC->Injection_GC Separation_GC Chromatographic Separation (e.g., DB-5ms column) Injection_GC->Separation_GC Ionization_GC Electron Ionization (EI) Separation_GC->Ionization_GC MS_Analysis_GC Mass Spectrometry (Scan or SIM) Ionization_GC->MS_Analysis_GC Quantification_GC Data Acquisition & Quantification MS_Analysis_GC->Quantification_GC

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

1. Sample Preparation and Derivatization

  • Perform an initial extraction similar to the HPLC method, typically a liquid-liquid extraction of the acidified sample with a solvent like methylene chloride.[10]

  • Concentrate the extract to a small volume.

  • Derivatization: Convert the carboxylic acid to its methyl ester. This can be achieved using various reagents, such as diazomethane (note: diazomethane is explosive and carcinogenic, handle with extreme caution in a fume hood) or by heating with boron trifluoride in methanol (BF₃/Methanol).

  • After derivatization, the sample may require a cleanup step, for example, using a Florisil column, to remove excess derivatizing reagent and other interferences.[5]

  • The final extract is then concentrated and adjusted to a known volume with a suitable solvent like hexane or toluene.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify the analyte and its fragmentation pattern, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[11]

Method Validation Summary

Similar to the HPLC-MS/MS method, the GC-MS protocol must be rigorously validated.

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) r² ≥ 0.995> 0.998
Range To be defined based on application1 - 200 ng/mL
Accuracy (% Recovery) 70 - 130%85 - 115%
Precision (% RSD) ≤ 20%< 15%
Limit of Detection (LOD) S/N ≥ 3Dependent on matrix and instrument sensitivity
Limit of Quantification (LOQ) S/N ≥ 10Dependent on matrix and instrument sensitivity

Conclusion

The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-MS/MS generally offers higher sensitivity and requires less sample preparation, making it ideal for trace-level analysis in complex environmental samples.[5] GC-MS is a robust and reliable alternative, particularly when high chromatographic resolution is needed, and serves as an excellent confirmatory technique. Both methods, when properly validated, can provide accurate and precise quantification of this compound.

References

  • Kowalski, J., Sellers, K., & Nolan, L. (n.d.). Sample Preparation and Confirmation Column for Phenoxyacid Herbicides by HPLC.
  • (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • Benchchem. (n.d.). This compound | 1892-92-8.
  • Gurka, D. F., Shore, F. L., Pan, S. T., & Amick, E. N. (1986). Single-laboratory validation of EPA Method 8150 for determination of chlorinated herbicides in hazardous waste. Journal of the Association of Official Analytical Chemists, 69(6), 970–975.
  • (n.d.). Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. UCT.
  • Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
  • U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines.
  • U.S. Environmental Protection Agency. (2016). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis.
  • Kataoka, H., Kijima, E., & Makita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 824(2), 211–219.

Sources

Application Note: Enantioselective Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloro-4-fluorophenoxy)propanoic acid belongs to the class of aryloxyphenoxypropionate herbicides, a critical group of agrochemicals that selectively control grassy weeds in broadleaf crops. The biological activity of these herbicides is highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly greater herbicidal efficacy. The synthesis of enantiomerically pure active ingredients is therefore of paramount importance for developing more effective and environmentally benign crop protection agents. This application note provides a detailed protocol for the enantioselective synthesis of the (R)-enantiomer of this compound, leveraging a stereospecific Williamson ether synthesis. This method offers a robust and scalable approach for producing the desired enantiomer with high optical purity.

The primary molecular target for this class of herbicides is the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in plants.[1] The stereospecificity of the herbicide-enzyme interaction underscores the necessity for enantioselective synthesis to maximize biological activity and minimize off-target effects.

Reaction Principle: The Williamson Ether Synthesis

The core of this synthetic strategy is the Williamson ether synthesis, a well-established SN2 reaction. In this specific application, the sodium salt of 2-chloro-4-fluorophenol acts as the nucleophile, attacking the chiral electrophilic carbon of (S)-2-chloropropionic acid. The reaction proceeds with an inversion of stereochemistry at the chiral center, yielding the (R)-enantiomer of the desired product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phenol 2-Chloro-4-fluorophenol phenoxide Sodium 2-chloro-4-fluorophenoxide (Nucleophile) phenol->phenoxide Deprotonation propionic_acid (S)-2-Chloropropionic acid sn2 SN2 Reaction (Inversion of Stereochemistry) propionic_acid->sn2 base Base (e.g., NaOH) base->phenoxide phenoxide->sn2 product (R)-2-(2-Chloro-4-fluorophenoxy)propanoic acid sn2->product salt NaCl sn2->salt

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Chloro-4-fluorophenol≥98%Sigma-Aldrich
(S)-(-)-2-Chloropropionic acid≥98%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific
TolueneAnhydrousAcros Organics
Diethyl etherAnhydrousVWR Chemicals
Hydrochloric acid (HCl)37%J.T. Baker
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeEMD Millipore
Deionized water
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or similar)

Experimental Protocol

This protocol is designed for the synthesis of the (R)-enantiomer. For the (S)-enantiomer, (R)-(+)-2-chloropropionic acid should be used as the starting material.

Step 1: Formation of the Sodium Phenoxide
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-chloro-4-fluorophenol (10.0 g, 68.2 mmol) and toluene (100 mL).

  • Stir the mixture at room temperature to dissolve the phenol.

  • Prepare a solution of sodium hydroxide (2.87 g, 71.7 mmol) in deionized water (15 mL).

  • Add the sodium hydroxide solution dropwise to the stirred solution of the phenol in toluene over 15 minutes.

  • After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the sodium phenoxide and to remove water via azeotropic distillation.

Rationale: The deprotonation of the phenol with a strong base generates the phenoxide, a potent nucleophile necessary for the subsequent SN2 reaction.[2] Using a slight molar excess of NaOH ensures complete conversion of the phenol. Refluxing in toluene allows for the removal of water, which could otherwise compete as a nucleophile.

Step 2: Williamson Ether Synthesis
  • Cool the reaction mixture to 80 °C.

  • Dissolve (S)-(-)-2-chloropropionic acid (7.40 g, 68.2 mmol) in toluene (20 mL).

  • Add the (S)-2-chloropropionic acid solution dropwise to the phenoxide solution over 30 minutes, maintaining the temperature at 80-90 °C.

  • After the addition, continue to stir the reaction mixture at 90 °C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

Rationale: The SN2 reaction between the phenoxide and the chiral chloropropionic acid proceeds with inversion of configuration at the stereocenter.[2][3] Maintaining a controlled temperature is crucial to prevent side reactions such as elimination.

Step 3: Work-up and Isolation
  • Cool the reaction mixture to room temperature.

  • Add deionized water (100 mL) to the flask and stir for 15 minutes.

  • Transfer the mixture to a 500 mL separatory funnel. The organic layer (toluene) and the aqueous layer containing the sodium salt of the product will separate.

  • Separate the layers and extract the organic layer with a 5% aqueous sodium hydroxide solution (2 x 30 mL).

  • Combine all aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of the product should form.

  • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or viscous oil.

Rationale: The product is a carboxylic acid and is therefore soluble in a basic aqueous solution as its carboxylate salt, allowing for its separation from the non-polar toluene solvent and any unreacted starting materials. Acidification protonates the carboxylate, causing the free acid to precipitate or be extracted into an organic solvent.[4]

Step 4: Purification and Analysis
  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Determine the yield and melting point of the purified product.

  • The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis. A common mobile phase for such separations is a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid.[5][6][7]

Expected Results

ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
Melting Point To be determined experimentally
Enantiomeric Excess (e.e.) >95%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 2-Chloro-4-fluorophenol and (S)-2-chloropropionic acid are corrosive and toxic. Avoid inhalation and skin contact.

  • Sodium hydroxide is highly corrosive. Handle with care.

  • Toluene and diethyl ether are flammable. Keep away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or increase the reaction temperature slightly. Ensure all reagents are anhydrous.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful not to discard the product-containing layer.
Low Enantiomeric Excess Racemization of the starting material or product.Avoid excessively high temperatures or prolonged reaction times. Ensure the starting (S)-2-chloropropionic acid is of high optical purity.
Impurities in starting materials.Use high-purity reagents.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-2-(2-Chloro-4-fluorophenoxy)propanoic acid. The Williamson ether synthesis, utilizing a chiral starting material, offers a straightforward and efficient method for obtaining the desired enantiomer with high yield and optical purity. This procedure is amenable to scale-up and can be adapted for the synthesis of other chiral aryloxyphenoxypropionic acids.

G Start Start Phenoxide_Formation Step 1: Phenoxide Formation Start->Phenoxide_Formation Williamson_Synthesis Step 2: Williamson Ether Synthesis Phenoxide_Formation->Williamson_Synthesis Workup Step 3: Work-up and Isolation Williamson_Synthesis->Workup Purification Step 4: Purification Workup->Purification Analysis Analysis (Yield, MP, e.e.) Purification->Analysis End End Analysis->End

References

  • ResearchGate. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Online] Available at: [Link]

  • Semantic Scholar. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Online] Available at: [Link]

  • PubMed. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. [Online] Available at: [Link]

  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Online] Available at: [Link]

  • Chem LibreTexts. The Williamson Ether Synthesis. [Online] Available at: [Link]

  • ResearchGate. A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. [Online] Available at: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Online] Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Online] Available at: [Link]

  • PubMed. Chiral Perovskite Nanocrystals for Asymmetric Reactions: A Highly Enantioselective Strategy for Photocatalytic Synthesis of N-C Axially Chiral Heterocycles. [Online] Available at: [Link]

  • Chem LibreTexts. Experiment 06 Williamson Ether Synthesis. [Online] Available at: [Link]

  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Online] Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]

  • Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Online] Available at: [Link]

  • OUCI. Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. [Online] Available at: [Link]

  • PubMed Central. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. [Online] Available at: [Link]

  • Wikipedia. 2-Chloropropionic acid. [Online] Available at: [Link]

  • PubMed. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. [Online] Available at: [Link]

  • Royal Society of Chemistry. Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters. [Online] Available at: [Link]

  • Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Online] Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Laboratory Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a member of the aryloxyphenoxypropionate class of compounds often investigated for their biological activities. The synthetic strategy is centered on the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1][2] This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines necessary safety precautions, and suggests methods for product purification and characterization. The content is tailored for researchers in organic chemistry, medicinal chemistry, and drug development, providing the technical depth and practical insights necessary for a successful synthesis.

Introduction and Scientific Background

This compound belongs to the aryloxyphenoxypropionate chemical family. Analogous compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are well-known herbicides that function as synthetic auxins, inducing rapid, uncontrolled growth in broadleaf weeds.[3] The specific halogen substitution pattern on the phenyl ring, as seen in the target molecule, significantly influences its biological efficacy and selectivity.[1]

The synthesis described herein employs the Williamson ether synthesis, a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[2][4] The core of this method involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which then attacks an alkyl halide to form the ether bond.[2][3][5] In this specific application, 2-chloro-4-fluorophenol is deprotonated using a strong base, and the resulting phenoxide attacks the electrophilic α-carbon of 2-chloropropanoic acid.

Reaction Scheme

Reaction Mechanism: The Williamson Ether Synthesis

The reaction proceeds via a two-step mechanism within a single pot.

  • Acid-Base Reaction (Deprotonation): The phenolic proton of 2-chloro-4-fluorophenol is acidic and readily abstracted by a strong base, such as sodium hydroxide (NaOH), to form the sodium 2-chloro-4-fluorophenoxide ion. This salt is highly soluble in the aqueous medium and positions the strongly nucleophilic oxygen atom for the subsequent step.

  • Sₙ2 Nucleophilic Substitution: The phenoxide ion acts as the nucleophile and attacks the carbon atom bonded to the chlorine in 2-chloropropanoic acid. This carbon is electrophilic due to the electron-withdrawing effect of both the chlorine atom and the adjacent carboxylic acid group. The reaction follows a concerted Sₙ2 pathway where the phenoxide attacks from the backside, leading to the displacement of the chloride ion as the leaving group and the formation of a new carbon-oxygen ether bond.[2] The product is initially formed as its sodium carboxylate salt. Subsequent acidification is required to yield the final carboxylic acid.

Mechanism Visualization

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification Phenol 2-Chloro-4-fluorophenol Phenoxide Sodium 2-chloro-4-fluorophenoxide Phenol->Phenoxide + NaOH - H₂O Base NaOH Salt Product (Sodium Salt) Phenoxide->Salt + 2-Chloropropanoic Acid - NaCl Haloacid 2-Chloropropanoic Acid FinalProduct Final Product (Acid Form) Salt->FinalProduct + HCl G start Start reagents 1. Dissolve NaOH in H₂O 2. Add 2-Chloro-4-fluorophenol 3. Add 2-Chloropropanoic Acid start->reagents reflux Heat to 90-100°C (4-6 hours) reagents->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with 6M HCl to pH 1-2 cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Remove Solvent via Rotary Evaporation (Crude Product) dry->evaporate recrystallize Recrystallize from Suitable Solvent evaporate->recrystallize isolate Filter and Dry Crystals recrystallize->isolate end Pure Product isolate->end

Sources

Application Notes & Protocols for In Vitro Studies with 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Phenoxypropanoic Acid

2-(2-Chloro-4-fluorophenoxy)propanoic acid is a halogenated derivative belonging to the aryloxyphenoxypropionate class of chemical compounds.[1] Molecules within this structural family are recognized for a range of biological activities, primarily driven by the nature and position of substituents on the phenoxy ring.[1] Historically, this class is well-established for its herbicidal properties, achieved through the targeted inhibition of key plant enzymes.[1] However, emerging research on structurally similar compounds suggests a broader potential, including applications in pharmaceuticals as anti-inflammatory agents.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals initiating in vitro studies with this compound. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol functions as a self-validating system. The provided methodologies are grounded in established biochemical and cell-based assay principles, tailored to investigate the compound's most probable mechanisms of action.

Compound Profile & Physicochemical Properties

A precise understanding of a compound's properties is the foundation of robust and reproducible research. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1892-92-8[1][3][4]
Molecular Formula C₉H₈ClFO₃[3][4]
Molecular Weight 218.61 g/mol [1][3]
IUPAC Name This compound
InChI Key DWFWGWPUJSFRQO-UHFFFAOYSA-N[1][4]
Synonyms Propanoic acid, 2-(2-chloro-4-fluorophenoxy)-[4]
Predicted Solubility Soluble in polar aprotic solvents (e.g., DMSO, Methanol)[3]
Appearance Solid (form may vary)N/A

Note: This compound is intended for research use only and is not for human or veterinary use.[1][4]

Essential Safety, Handling, and Preparation

Safe laboratory practice is non-negotiable. While a specific safety data sheet (SDS) for this exact compound was not retrieved, data from structurally analogous chemicals provide essential guidance.

3.1 Hazard Assessment Based on related compounds, this compound should be handled with care. Potential hazards include:

  • Acute Oral Toxicity: May be harmful if swallowed.[5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[5]

  • Carcinogenicity Warning: A related compound, 2-(2,4-Dichlorophenoxy) Propionic Acid, is handled as a potential carcinogen, warranting extreme caution and minimization of exposure.[6]

3.2 Personal Protective Equipment (PPE) and Handling

  • Ventilation: Always handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.[5][7]

  • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[5]

  • Eye Protection: Use safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.[5]

  • Lab Coat: A standard lab coat is required.

3.3 Preparation of Stock Solutions The effective and reproducible application of this compound in in vitro assays begins with the correct preparation of a concentrated stock solution.

  • Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation. Its high polarity allows for the dissolution of many organic compounds, and it is miscible with aqueous cell culture media. Critically, the final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%, ideally ≤0.1% v/v) to avoid solvent-induced artifacts and cytotoxicity.

  • Protocol for 100 mM Stock Solution:

    • Tare a sterile, conical microcentrifuge tube on an analytical balance.

    • Carefully weigh out 21.86 mg of this compound (MW: 218.61 g/mol ).

    • Add 1.0 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Hypothesized Mechanisms of Action & Investigative Pathways

Literature on this specific compound and its close analogs points toward two primary, distinct lines of investigation for its biological activity.

4.1 Pathway 1: Inhibition of Acetyl-CoA Carboxylase (ACCase) in Plants The aryloxyphenoxypropionate class is renowned for its herbicidal activity, which stems from the inhibition of ACCase.[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis—the conversion of acetyl-CoA to malonyl-CoA.[1] This pathway is vital for producing fatty acids required for cell membranes and energy storage in plants.[1]

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase (Enzyme) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (Cell Membranes) MalonylCoA->FattyAcids ACCase->MalonylCoA ATP, HCO₃⁻ Compound 2-(2-Chloro-4-fluorophenoxy) propanoic acid Compound->ACCase Inhibition

Caption: Inhibition of the ACCase enzyme blocks fatty acid synthesis.

4.2 Pathway 2: Inhibition of Cyclooxygenase (COX) in Mammalian Systems Research on structurally related compounds suggests a potential role as nonsteroidal anti-inflammatory drugs (NSAIDs).[2][8] The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 (Enzyme) AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Inflammation Inflammation, Pain PGs->Inflammation Compound 2-(2-Chloro-4-fluorophenoxy) propanoic acid Compound->COX Inhibition

Caption: Inhibition of COX enzymes reduces prostaglandin production.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a starting point for characterizing the bioactivity of this compound. The first essential step in any in vitro study is to determine the compound's cytotoxic profile to establish a viable concentration range for subsequent mechanistic assays.

5.1 Foundational Protocol: Cell Viability and Cytotoxicity Assay (MTT/XTT)

  • Objective: To determine the concentration range at which the compound affects cell viability and to calculate the IC₅₀ (half-maximal inhibitory concentration). This is a critical first step to distinguish targeted mechanistic effects from general toxicity.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

  • Workflow Diagram:

    Viability_Workflow A 1. Seed Cells (e.g., A549, RAW 264.7) in 96-well plate B 2. Incubate (24 hours) A->B D 4. Treat Cells (Vehicle, Compound) B->D C 3. Prepare Serial Dilutions of Compound C->D E 5. Incubate (24, 48, or 72 hours) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4 hours) F->G H 8. Solubilize Formazan (Add DMSO/SDS) G->H I 9. Read Absorbance (570 nm) H->I J 10. Analyze Data (Calculate % Viability, IC₅₀) I->J

    Caption: Standard workflow for an MTT-based cell viability assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a relevant mammalian cell line (e.g., A549 human lung adenocarcinoma for general toxicity, or RAW 264.7 murine macrophages for inflammation studies) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

    • Compound Dilution: Prepare a 2X working concentration series of the compound in culture medium from your 100 mM DMSO stock. For a typical dose-response curve, a range from 200 µM down to ~0.1 µM is a good starting point. Crucially, prepare a 2X vehicle control containing the same concentration of DMSO as the highest compound concentration (e.g., 0.2% DMSO if the highest compound concentration is 100 µM).

    • Cell Treatment: Carefully remove the old medium and add 100 µL of the 2X compound dilutions and controls to the appropriate wells. This results in a 1X final concentration. Include "medium only" wells for blank subtraction.

    • Incubation: Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well and mix gently to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate Percent Viability: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

      • Plot Percent Viability against the log of the compound concentration.

      • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

5.2 Mechanistic Protocol: In Vitro COX Inhibition Assay (PGE₂ Measurement)

  • Objective: To determine if the compound can inhibit COX-1 and/or COX-2 activity in a whole-cell model by measuring the downstream product, Prostaglandin E₂ (PGE₂).

  • Principle: Macrophage cells (like RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. By treating these cells with the compound before and during stimulation, one can measure the resulting change in PGE₂ production via a competitive ELISA.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in a near-confluent monolayer after 24 hours.

    • Pre-treatment: The next day, replace the medium with serum-free medium containing non-toxic concentrations of the test compound (determined from the MTT assay) or a known COX inhibitor (e.g., Indomethacin) as a positive control. Include a vehicle control (DMSO). Incubate for 1 hour.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.

    • PGE₂ Quantification: Measure the PGE₂ concentration in the supernatants using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions precisely.

    • Data Analysis:

      • Generate a standard curve from the ELISA standards.

      • Calculate the PGE₂ concentration for each sample.

      • Express the data as a percentage of the PGE₂ produced by the LPS-stimulated vehicle control.

      • Plot the percent inhibition against compound concentration to determine the IC₅₀ for COX inhibition.

Data Interpretation and System Validation

  • Dose-Response is Key: Always generate a full dose-response curve rather than testing a single concentration. This allows for the determination of an IC₅₀ value, which is a quantitative measure of potency.

  • Controls Validate the Assay:

    • Negative Control: Cells treated with neither compound nor stimulus (e.g., LPS). Establishes the basal level of response.

    • Vehicle Control: Cells treated with the stimulus and the highest concentration of the solvent (DMSO). This is your 100% activity or 0% inhibition reference point.

    • Positive Control: A known inhibitor of the pathway (e.g., Indomethacin for COX, a commercial herbicide for ACCase). This confirms that the assay system is responsive to inhibition.

  • Distinguishing Toxicity from Efficacy: The results from the cell viability assay (Protocol 5.1) are crucial for interpreting mechanistic assays. If a compound shows activity in a mechanistic assay (e.g., reduces PGE₂) at the same concentration that it causes significant cell death, the result is ambiguous. A truly specific inhibitor will show potent activity in the mechanistic assay at concentrations well below its cytotoxic threshold.

Conclusion

This compound presents a compelling subject for in vitro investigation due to its dual potential in agrochemical and pharmacological contexts. Its established role as a potential ACCase inhibitor provides a clear research path for herbicidal studies. Simultaneously, its structural similarity to known anti-inflammatory agents opens an avenue for exploring its effects on the cyclooxygenase pathway in mammalian cells. By employing a systematic approach that begins with determining the cytotoxicity profile and then proceeds to targeted mechanistic assays with appropriate controls, researchers can effectively elucidate the biological activity of this compound and determine its potential for future development.

References

  • Angene Chemical. Safety Data Sheet - 3-(4-Fluorophenoxy)propionic acid. [Link]

  • NJ.gov. 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID - Hazardous Substance Fact Sheet. [Link]

  • PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

  • PubMed. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. [Link]

  • NIH. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

  • PubChem. 2-(2-Fluorophenoxy)propanoic acid. [Link]

Sources

Application Notes and Protocols for Field Studies of 2-(2-Chloro-4-fluorophenoxy)propanoic acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-(2-Chloro-4-fluorophenoxy)propanoic acid Herbicides

This compound and its derivatives, most notably the methyl ester known as diclofop-methyl, are selective post-emergence herbicides highly effective against annual grass weeds in various broadleaf crops. These compounds belong to the aryloxyphenoxypropionate ("fop") chemical family, renowned for their targeted action and efficacy.[1] This guide provides a comprehensive overview of the field application of these herbicides, detailing their mechanism of action, protocols for efficacy and residue analysis, and data interpretation.

Chemical Identity and Properties
  • Chemical Name: this compound

  • CAS Registry Number: 1892-92-8

  • Molecular Formula: C₉H₈ClFO₃

  • Molecular Weight: 218.61 g/mol

  • Structure: A propanoic acid moiety linked to a phenoxy ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of this compound stems from its potent inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] By blocking ACCase, the herbicide halts the production of these vital lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of susceptible grass species.[2] Broadleaf plants are generally tolerant due to a less sensitive ACCase enzyme.

The following diagram illustrates the inhibition of the fatty acid biosynthesis pathway by this compound.

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Leads to CellMembranes Cell Membranes FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth Herbicide 2-(2-Chloro-4-fluorophenoxy) propanoic acid Herbicide->Inhibition ACCase->MalonylCoA Catalyzes conversion Inhibition->ACCase

Caption: Mechanism of action of this compound.

Part 1: Field Efficacy and Crop Phytotoxicity Assessment

A robust field trial is essential to determine the efficacy of the herbicide on target weed species and its safety to the crop. The Randomized Complete Block Design (RCBD) is the standard for agricultural field experiments as it effectively accounts for field variability such as soil gradients.[3][4][5]

Experimental Design and Setup
  • Objective: To evaluate the efficacy of different rates of this compound on target grass weeds and assess any phytotoxicity to the crop.

  • Experimental Design: Randomized Complete Block Design (RCBD).[3][4]

  • Treatments:

    • Untreated Control

    • Test Herbicide at Rate 1 (e.g., proposed label rate)

    • Test Herbicide at Rate 2 (e.g., 2x proposed label rate for phytotoxicity assessment)

    • Standard Commercial Herbicide (for comparison)

  • Replicates: A minimum of four replicates (blocks) are recommended to ensure statistical validity.

  • Plot Size: Each plot should be of a uniform size, for example, 3 meters wide by 10 meters long, to minimize edge effects and provide a representative area for assessment.[6]

  • Site Selection: Choose a field with a uniform and sufficient population of the target weed species.

The following diagram outlines the workflow for a typical field efficacy trial.

Field_Trial_Workflow Start Site Selection (Uniform weed pressure) Design Experimental Design (RCBD, 4 Reps) Start->Design Layout Plot Layout and Marking Design->Layout Application Herbicide Application (Calibrated sprayer) Layout->Application DataCollection Data Collection (Visual Ratings) Application->DataCollection 7, 14, 28 Days After Application (DAA) Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Report Reporting and Conclusions Analysis->Report

Caption: Workflow for a field efficacy and phytotoxicity trial.

Protocol for Field Application
  • Equipment Calibration: Ensure the sprayer is accurately calibrated to deliver the intended volume of spray solution per unit area.

  • Herbicide Preparation: Prepare the spray solutions for each treatment, including the addition of any required adjuvants or surfactants as specified.

  • Application: Apply the treatments to the designated plots when the target weeds are at the recommended growth stage (e.g., 2-4 leaf stage) and actively growing.[7] Record environmental conditions such as temperature, wind speed, and relative humidity at the time of application.[8]

  • Data Collection:

    • Visually assess weed control efficacy and crop phytotoxicity at regular intervals, typically 7, 14, and 28 days after application (DAA).[9]

    • Use a 0-100% rating scale, where 0 represents no effect and 100 represents complete weed death or crop destruction.[10] The assessment should compare each treated plot to the untreated control.[10]

    • For crop phytotoxicity, a rating of 10% or less is generally considered acceptable.[10]

Data Analysis and Interpretation

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. This will determine if there are statistically significant differences between the treatment means. A mean separation test (e.g., Tukey's HSD) can then be used to identify which treatments differ from one another.

Table 1: Example of Weed Control Efficacy Data Summary

TreatmentApplication Rate (g a.i./ha)Mean Weed Control (%) at 28 DAA
Untreated Control00 a
This compound50092 b
This compound100098 b
Commercial Standard75090 b

Means followed by the same letter are not significantly different (P > 0.05).

Part 2: Residue Analysis in Soil and Crop Samples

Determining the residue levels of this compound and its primary metabolite, diclofop, in soil and crop matrices is crucial for environmental fate assessment and food safety. Gas chromatography with an electron-capture detector (GC-ECD) is a common and sensitive method for this analysis.[11][12]

Sample Collection and Preparation
  • Soil Sampling: Collect composite soil samples from each plot at various time points after application (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Crop Sampling: Collect representative samples of the harvested crop (e.g., grain, straw).

  • Sample Preparation: Air-dry soil samples and sieve them. Homogenize crop samples. Store all samples frozen until analysis.

Protocol for Extraction and Cleanup

This protocol is adapted from established methods for diclofop-methyl residue analysis.[11][13]

  • Extraction:

    • Weigh a representative subsample of soil or homogenized crop material (e.g., 20 g).

    • Extract the sample with a mixture of acetone and light petroleum.

  • Cleanup:

    • Concentrate the extract.

    • For the acidic metabolite (diclofop), derivatization to a more volatile ester (e.g., pentafluorobenzyl derivative) is necessary for GC analysis.[11][13]

    • Purify the extract using column chromatography with adsorbents such as alumina and Florisil to remove interfering co-extractives.[11][13]

Gas Chromatography (GC-ECD) Analysis
  • Instrument Conditions:

    • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).[12]

    • Column: A capillary column suitable for organochlorine pesticide analysis (e.g., HP-5 or equivalent).

    • Temperatures: Optimize injector, oven program, and detector temperatures for the separation and detection of the analytes.

    • Carrier Gas: High-purity nitrogen or helium.

  • Quantification:

    • Prepare a series of calibration standards of the analytes in a suitable solvent.

    • Inject the standards to create a calibration curve.

    • Inject the prepared sample extracts and quantify the analyte concentrations by comparing their peak areas to the calibration curve.

Table 2: Example of GC-ECD Operating Conditions

ParameterSetting
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp at 20 °C/min to 180 °C, ramp at 5 °C/min to 270 °C, ramp at 20 °C/min to 320 °C (hold 2 min)[12]
Detector Temperature 300 °C
Carrier Gas Flow Rate 1-2 mL/min

These are example conditions and should be optimized for the specific instrument and column used.

Conclusion

The field application studies of this compound herbicides require a meticulous approach to experimental design, application, data collection, and analysis. By following the detailed protocols outlined in this guide, researchers can generate reliable and scientifically sound data to evaluate the efficacy, crop safety, and environmental behavior of these important agricultural tools. Adherence to established methodologies, such as the Randomized Complete Block Design for field trials and validated analytical procedures for residue analysis, ensures the trustworthiness and integrity of the research findings.

References

  • The Randomized Complete Block design (RCB) - TNAU Agritech Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Principles, Design and Analysis of Agricultural Experiment Chapter Five RCBD 5. Randomized Complete Block Design (RCBD) 5.1 Basic Concepts. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Advantages of Randomized Complete Block Design. (2025, May 15). Food Safety Institute. Retrieved January 14, 2026, from [Link]

  • Grant, T. (2010). The Randomized Complete Block Design (RCBD). The Ohio State University. Retrieved January 14, 2026, from [Link]

  • Statistics 2. RCBD Review. (n.d.). Agriculture Innovation Program. Retrieved January 14, 2026, from [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 14, 2026, from [Link]

  • Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424-430.
  • Turner, D. L., Ralphs, M. H., & Evans, J. O. (2017, June 12). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424-430. Retrieved January 14, 2026, from [Link]

  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.). Aquatic Plant Management Society. Retrieved January 14, 2026, from [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Government of Canada Publications. Retrieved January 14, 2026, from [Link]

  • Guidelines for herbicide registration trials: Sugar-cane. (1987, April). Department of Agriculture, Forestry and Fisheries. Retrieved January 14, 2026, from [Link]

  • Rudolf, P. R., Kershner, L., & Tai, J. (2019, March 6). Probing Structure-Property Relationships in a Family of Aryloxyphenoxy Propionate Herbicides Using Single Crystal X-Ray Diffraction Techniques. Advances in X-Ray Analysis, 34. Retrieved January 14, 2026, from [Link]

  • Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Karanth, N. G., Anderson, J. P., & Domsch, K. H. (1984). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Biosciences, 6(6), 829-837.
  • CWSS_SCM Rating Scale. (2018, January 15). Canadian Weed Science Society / Société canadienne de malherbologie. Retrieved January 14, 2026, from [Link]

  • CDC Grimm. (n.d.). Canadian Food Inspection Agency. Retrieved January 14, 2026, from [Link]

  • Liu, W. P., Chen, Z. W., Xu, H. Q., Shi, Y. Y., & Chen, Y. Z. (1991). Determination of diclofop-methyl and diclofop residues in soil and crops by gas chromatography.
  • Zhang, H., et al. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. Proceedings of the National Academy of Sciences, 101(16), 5910-5915.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. (2024, April 10). ACS Publications. Retrieved January 14, 2026, from [Link]

  • A novel comprehensive strategy for residual pesticide analysis in cannabis flower. (2018, March 9). Agilent. Retrieved January 14, 2026, from [Link]

  • Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Zhang, H., et al. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. PubMed. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • The basic structure of aryloxyphenoxypropionate (AOPP) herbicides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • European Weeds Research Society -scale for visual rating of herbicide phytotoxicity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO database on PP1 Standards. Retrieved January 14, 2026, from [Link]

  • Residues of the herbicide diclofop-methyl in soil and wheat. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A linear rating scale that can be used to assess weed control or crop... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides. (1990, May 1). OSTI.GOV. Retrieved January 14, 2026, from [Link]

  • Residues of the herbicide diclofop-methyl in soil and wheat. (n.d.). DSpace Repository. Retrieved January 14, 2026, from [Link]

  • Lecture Inhibition of Lipid Synthesis. (n.d.).
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. Retrieved January 14, 2026, from [Link]

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (n.d.). USGS. Retrieved January 14, 2026, from [Link]

  • Soil Sample Preparation Protocol. (n.d.).
  • Launch of the SOP on detection of pesticide residues in the soil. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 14, 2026, from [Link]

  • Visual phytotoxicity scale used to evaluate the effect of the herbicide applied on seedlings D. alata. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • United States Department of Agriculture Agricultural Marketing Service, Science & Technology Pesticide Data Program. (2016, February 6). Retrieved January 14, 2026, from [Link]

  • Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025, December 17). Weed Science Society of America. Retrieved January 14, 2026, from [Link]

  • Clean up Methods for Soil Samples Before Injecting in GC/ECD. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chapter 2: Soil Sample Preparation and Extraction. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-chloro-4-fluorophenoxy)propanoic acid. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-chloro-4-fluorophenol is reacted with an ester of 2-halopropanoic acid, like ethyl 2-bromopropionate or ethyl 2-chloropropionate. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.[1]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • 2-Chloro-4-fluorophenol

  • A 2-halopropanoic acid derivative, such as (S)-2-chloropropanoic acid or ethyl 2-bromopropionate.[1]

  • A base to deprotonate the phenol, such as sodium hydroxide or potassium carbonate.

  • A suitable solvent, for example, acetone, DMF, or acetonitrile.

Q3: Why is the choice of base important in this synthesis?

The base plays a crucial role in deprotonating the 2-chloro-4-fluorophenol to form the phenoxide, which then acts as the nucleophile. The strength and type of base can significantly impact the reaction rate and yield. A strong base is required to ensure complete deprotonation of the phenol. However, a base that is too strong or sterically hindered can promote unwanted side reactions, such as the elimination of the alkyl halide.[4][5]

Q4: What is the significance of the stereocenter in this compound?

The molecule contains a chiral center at the second carbon of the propanoic acid moiety.[1] The biological activity of such molecules is often enantiomer-specific. Therefore, controlling the stereochemistry during the synthesis is critical, especially in drug development. This is often achieved by using an enantiomerically pure starting material, such as (S)-2-chloropropanoic acid.[6]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible CauseTroubleshooting SuggestionRationale
Incomplete deprotonation of the phenol Use a stronger base (e.g., sodium hydride) or ensure the base used (e.g., NaOH, K2CO3) is of high quality and anhydrous.The reaction requires the formation of the phenoxide ion to act as a nucleophile. If the phenol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.[2][5]
Poor quality of reagents Ensure all reagents, especially the alkyl halide and the phenol, are pure and dry.Impurities or moisture can interfere with the reaction. Water, for instance, can react with the base and reduce the concentration of the phenoxide.
Low reaction temperature Increase the reaction temperature.The Williamson ether synthesis is often carried out at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[4]
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents are effective at solvating the cation of the phenoxide salt, which in turn makes the phenoxide anion more nucleophilic.[7]
Problem 2: Formation of Side Products (e.g., Alkene by Elimination)
Possible CauseTroubleshooting SuggestionRationale
Sterically hindered alkyl halide If possible, use a less sterically hindered halide. For instance, using a methyl or primary halide is preferred over secondary or tertiary halides.Secondary and tertiary alkyl halides are more prone to E2 elimination, especially in the presence of a strong, bulky base.[2][4][5]
High reaction temperature Lower the reaction temperature.Higher temperatures can favor the elimination reaction over substitution.[4]
Strong, bulky base Use a less sterically hindered base. For example, sodium hydroxide or potassium carbonate are generally preferred over potassium tert-butoxide for this type of reaction.A bulky base can act as a strong base for elimination rather than as a nucleophile for substitution.[5]
Problem 3: Difficulty in Product Purification
Possible CauseTroubleshooting SuggestionRationale
Presence of unreacted starting materials Optimize the stoichiometry of the reactants. A slight excess of one reactant can be used to ensure the complete conversion of the other.Careful control of the molar ratios can minimize the amount of unreacted starting materials in the crude product.
Formation of colored by-products The use of a mild reducing agent, such as sodium bisulfite, can prevent the oxidation of the phenol starting material, which can lead to colored impurities.[8]Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of base.
Emulsion formation during work-up Add a small amount of a saturated brine solution during the aqueous work-up to break the emulsion.The presence of both organic and aqueous phases with surfactants or charged species can lead to the formation of stable emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Alkoxide Formation: In a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-chloro-4-fluorophenol in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Add 1.1 equivalents of a powdered anhydrous base (e.g., potassium carbonate) to the solution.

  • Heat the mixture to 60-80 °C and stir for 1-2 hours to ensure complete formation of the phenoxide.

  • Ether Formation: Slowly add 1.05 equivalents of ethyl 2-bromopropionate to the reaction mixture.

  • Continue stirring at the same temperature and monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4).

  • Hydrolysis: Remove the solvent under reduced pressure. To the crude ester, add a solution of NaOH (2-3 equivalents) in a mixture of water and an alcohol (e.g., methanol or ethanol).

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Purification: After hydrolysis, remove the alcohol under reduced pressure. Wash the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and dry under vacuum.[9]

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis & Purification Phenol 2-Chloro-4-fluorophenol Mix1 Mix & Heat Phenol->Mix1 Base Base (e.g., K2CO3) Base->Mix1 Solvent1 Solvent (e.g., DMF) Solvent1->Mix1 Phenoxide Phenoxide Intermediate Mix1->Phenoxide Reaction SN2 Reaction Phenoxide->Reaction AlkylHalide Ethyl 2-bromopropionate AlkylHalide->Reaction Ester Crude Ester Product Reaction->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Base2 Base (e.g., NaOH) Base2->Hydrolysis Solvent2 Solvent (e.g., H2O/MeOH) Solvent2->Hydrolysis Purification Filtration & Drying Acidification->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Data Summary

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
K2CO3AcetoneReflux70-85A common and effective combination.
NaOHDMF60-8075-90Good for achieving higher yields, but requires careful temperature control.
NaHTHF50-6580-95Highly effective but requires strict anhydrous conditions and careful handling.
Cs2CO3AcetonitrileReflux85-95A milder and often more efficient base, but more expensive.

References

  • Google Patents. (n.d.). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

Sources

purification techniques for 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-(2-Chloro-4-fluorophenoxy)propanoic acid, developed for professionals in research and drug development. This document provides practical, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this compound.

Technical Support Center: this compound

This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive resource for the purification of this compound (CAS: 1892-92-8). The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven experience.

Part A: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route. The most common method for synthesizing phenoxypropanoic acids is the Williamson ether synthesis, which involves reacting a substituted phenol (2-chloro-4-fluorophenol) with a 2-halopropanoic acid ester, followed by hydrolysis.[1]

Based on this, you should anticipate the following impurities:

Impurity Origin Rationale
2-chloro-4-fluorophenolUnreacted Starting MaterialIncomplete reaction or non-stoichiometric addition of reagents.
2-halopropanoic acid / esterUnreacted Starting MaterialIncomplete reaction; the ester will be present before the final hydrolysis step.
Inorganic Salts (e.g., NaCl, KBr)Synthesis By-productFormed during the ether synthesis and subsequent hydrolysis/neutralization steps.
Dimeric or Polymeric By-productsSide ReactionsPotential for self-condensation or other side reactions under the reaction conditions.
Residual SolventsSynthesis & Work-upSolvents used in the reaction (e.g., THF, DMF) or extraction (e.g., Ethyl Acetate).
Q2: How do I choose the best primary purification technique for my crude product?

Answer: The optimal purification strategy depends on the nature and quantity of the impurities. A logical, stepwise approach is recommended. The following decision tree illustrates a typical workflow for selecting a purification method.

purification_decision_tree cluster_methods Purification Method Selection start Start: Crude Product Analysis (¹H NMR, TLC, LC-MS) assess_impurities Assess Impurity Profile start->assess_impurities is_solid Is the product a solid after a preliminary work-up? assess_impurities->is_solid is_acidic Are major impurities non-acidic (e.g., unreacted ester, neutral by-products)? acid_base Perform Acid-Base Extraction is_acidic->acid_base Yes recrystallize Attempt Recrystallization is_acidic->recrystallize No acid_base->recrystallize Proceed to next step is_solid->is_acidic Yes chromatography Perform Silica Gel Column Chromatography is_solid->chromatography No (Oily Product) is_pure_enough Is purity sufficient for application? (>95% by HPLC/NMR) recrystallize->is_pure_enough is_pure_enough->chromatography No end_purified Product Purified is_pure_enough->end_purified Yes chromatography->is_pure_enough Re-assess Purity end_fail Re-evaluate Strategy (Consider derivatization or alternative chromatography)

Caption: Decision tree for selecting a purification technique.

Expert Rationale:

  • Acid-Base Extraction: This should almost always be your first step. As a carboxylic acid, your target compound is soluble in a weak aqueous base (e.g., NaHCO₃), while many organic impurities (like the starting ester) are not. This allows for a highly effective and scalable separation of neutral impurities.

  • Recrystallization: If the product is a solid and has a purity of >85-90% after initial work-up, recrystallization is the most efficient method for removing small amounts of closely related impurities. A patent for a similar compound, 2-[4-(hydroxyphenoxy)] propionic acid, mentions successful recrystallization from ethanol[2].

  • Silica Gel Chromatography: This is the most powerful but also the most labor-intensive method. It is reserved for when recrystallization fails, when impurities have very similar polarity to the product, or when the crude product is an oil.

Q3: My application requires a single enantiomer. How do I approach chiral purification?

Answer: this compound possesses a stereocenter at the second carbon of the propanoic acid chain.[1] The biological activity of such compounds is often specific to one enantiomer. If you have synthesized the racemic mixture, you will need to perform a chiral separation.

Direct enantiomeric resolution via chiral high-performance liquid chromatography (HPLC) is a standard method. For a structurally related herbicide, 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), successful separation was achieved using an α1-acid glycoprotein chiral column.[3] Alternatively, derivatization of the carboxylic acid with a chiral amine followed by separation of the resulting diastereomers by standard chromatography is a classic and effective approach.[3]

Part B: Troubleshooting Guide & Protocols

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Problem 1: My recrystallization attempt resulted in low yield or no crystal formation.

Causality: This issue almost always stems from improper solvent selection. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain soluble at all temperatures or be completely insoluble.

Troubleshooting Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until a slurry is formed.

  • Solubility Test (Cold): If the compound dissolves completely at room temperature, that solvent is unsuitable. Set it aside.

  • Solubility Test (Hot): For the remaining solvents, heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.

  • Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Analysis: The best solvent is the one that yields a large quantity of crystalline solid upon cooling. A binary solvent system (e.g., Dichloromethane/Hexane[4] or Ethanol/Water) may be required if no single solvent is ideal.

Workflow for Optimized Recrystallization

recrystallization_workflow cluster_protocol Recrystallization Protocol dissolve 1. Dissolve crude solid in minimum amount of hot, pre-selected solvent. cool_rt 2. Allow solution to cool slowly to room temperature. (Do not disturb!) dissolve->cool_rt cool_ice 3. Place flask in an ice bath to maximize crystal formation. cool_rt->cool_ice filtrate 4. Collect crystals by vacuum filtration. cool_ice->filtrate wash 5. Wash crystals with a small amount of ice-cold solvent. filtrate->wash dry 6. Dry crystals under vacuum. wash->dry verify 7. Verify purity (HPLC, NMR, mp). dry->verify

Caption: Step-by-step workflow for recrystallization.

Problem 2: I see a persistent impurity in my ¹H NMR that I suspect is the unreacted phenol.

Causality: 2-chloro-4-fluorophenol is acidic, but significantly less so than your carboxylic acid product. A simple wash with a saturated sodium bicarbonate (NaHCO₃) solution may not be sufficient to remove it completely if it's present in large quantities.

Protocol: Enhanced Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: The carboxylic acid will be deprotonated to its sodium salt and move to the aqueous layer. The less acidic phenol and other neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer (which contains your product) from the organic layer (which contains the impurities).

  • Back-Extraction (Optional but Recommended): Wash the collected aqueous layer once with fresh ethyl acetate to remove any remaining traces of organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M or 2M HCl dropwise with stirring until the pH is ~1-2. Your purified product should precipitate as a solid. A patent for a similar synthesis describes this exact acidification and filtration procedure.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Problem 3: My column chromatography is giving poor separation (streaking/tailing peaks).

Causality: Carboxylic acids are notorious for tailing on silica gel. This occurs because the acidic protons on the silica surface interact strongly with the carboxyl group, leading to a slow and uneven elution.

Protocol: Column Chromatography with a Mobile Phase Modifier

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection (Eluent):

    • Base System: Start with a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). A typical starting gradient might be from 5% to 30% Ethyl Acetate in Hexane.

    • Crucial Modifier: Add 0.5% - 1% acetic acid to your mobile phase.

    • Rationale: The acetic acid in the eluent acts as a competitive binder to the active sites on the silica gel and keeps your target compound fully protonated. This dramatically reduces tailing and results in sharper, more symmetrical peaks, leading to better separation.

  • Column Packing: Pack the column using the wet slurry method with your initial, low-polarity mobile phase.

  • Loading: Load your sample onto the column after adsorbing it onto a small amount of silica gel (dry loading) for best results.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that you will also need to remove the acetic acid modifier, which can typically be achieved by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and performing a water wash.

References

  • PrepChem.com. (2018). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Retrieved from [Link]

  • Google Patents. (2007). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • Pell, R., & Thain, J. F. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography, 502(2), 432-438. Retrieved from [Link]

  • Google Patents. (2020). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Organic Syntheses. (1987). 2-chloroalkanoic acids of high enantiomeric purity from (s) -alanine. Org. Synth., 65, 26. Retrieved from [Link]

  • Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)propionic acid. PubChem Compound Database. Retrieved from [Link]

  • Gzella, A., & Jones, P. G. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o121. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chloro-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. The following question-and-answer format addresses common to complex challenges, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers. What are the initial steps I should take?

A1: Initial Troubleshooting for Aqueous Solubility

The limited aqueous solubility of this compound is primarily due to its hydrophobic aromatic ring and the nonpolar nature of the propanoic acid chain. As a carboxylic acid, its[1][2][3] solubility is highly dependent on the pH of the solution.

Core Principle: Acid-B[4][5][6]ase Chemistry

The carboxylic acid group (-COOH) is a weak acid. In its protonated form (at low pH), the molecule is less polar and thus less soluble in water. By increasing the pH, the carboxylic acid deprotonates to form the more soluble carboxylate salt (-COO⁻). This is an application of[7][8] Le Châtelier's principle; removing protons (by adding a base) shifts the equilibrium towards the dissolved, ionized form.

Recommended First Step[4]s:

  • pH Adjustment: The most direct method to enhance solubility is to increase the pH of your aqueous solution. Start by preparing a buff[9]er with a pH above the compound's pKa. While the exact pKa of this compound is not readily published, similar structures suggest a pKa in the range of 3-4. Therefore, aiming for a pH of 7.4 (physiological pH) or higher is a good starting point.

  • Gentle Heating and Agitation: Mild heating (e.g., 37-40°C) and constant stirring can increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

Troubleshooting Workflow: Initial pH Adjustment ```dot graph TD; A[Start: Undissolved Compound] --> B{Is the solution aqueous?}; B -->|Yes| C{Adjust pH > pKa (e.g., pH 7.4)}; C --> D{Apply gentle heat (37-40°C) & agitation}; D --> E{Observe for dissolution}; E -->|Successful| F[Proceed with experiment]; E -->|Unsuccessful| G[Refer to Q2: Advanced Solubilization]; B -->|No (Organic Solvent)| H[Refer to Q3: Organic Solubility];

Sources

Technical Support Center: Degradation Pathways of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Chloro-4-fluorophenoxy)propanoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments related to the degradation of this compound.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the basic chemical and physical properties of this compound?

A1: this compound is a synthetic organic compound with the molecular formula C₉H₈ClFO₃ and a molecular weight of approximately 218.61 g/mol .[1] It belongs to the class of aryloxyphenoxypropanoic acids, which are known for their herbicidal activity.[2] Key structural features include a propanoic acid moiety linked via an ether bond to a 2-chloro-4-fluorophenol ring. Understanding this structure is crucial for predicting its reactivity and degradation products. For safe handling, it is important to note that similar compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4]

Q2: I'm planning a degradation study. What are the expected primary degradation pathways for this compound?

A2: Based on its chemical structure and analogy to other phenoxy herbicides like 2,4-D and mecoprop, the primary degradation pathways for this compound are expected to be:

  • Microbial Degradation: This is a major route in soil and water environments.[2] The initial and critical step is typically the cleavage of the ether linkage, separating the aromatic ring from the propanoic acid side chain.[2] This would likely yield 2-chloro-4-fluorophenol as a primary intermediate.[2]

  • Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in aqueous solutions, can lead to the breakdown of the molecule.[5] For related compounds, this can involve the cleavage of the ether bond or dehalogenation.[5]

  • Abiotic Hydrolysis: While generally stable, hydrolysis can occur under certain pH and temperature conditions, although for many similar compounds, microbial and photodegradation are more significant.[6]

Experimental Design & Troubleshooting

Q3: My microbial degradation experiment is showing a long lag phase before any degradation of this compound is observed. What could be the reason?

A3: A prolonged lag phase is a common observation in microbial degradation studies of xenobiotic compounds. Several factors could be contributing to this:

  • Acclimation Period: The microbial community may require an extended period to adapt and induce the necessary enzymes for degrading a novel substrate. For a related herbicide, mecoprop, the lag phase was shortened from 30 days to less than 24 hours upon subsequent exposure.[7]

  • Lack of Specific Degraders: The initial microbial inoculum may lack sufficient populations of microorganisms capable of degrading this specific compound. Consider sourcing inoculum from sites with a history of phenoxy herbicide contamination.[2]

  • Synergistic Microbial Community Required: The degradation may require the synergistic action of multiple microbial species.[7] Individual strains in your culture might be unable to carry out the complete degradation pathway alone.

  • Substrate Toxicity: High concentrations of the parent compound or its initial metabolites could be inhibitory to microbial activity. It's advisable to test a range of concentrations to determine the optimal level for degradation.

Troubleshooting Steps:

  • Pre-acclimation: Enrich your microbial culture by sequentially adding small amounts of the target compound over time.

  • Co-substrate Addition: Introduce a more readily available carbon source to stimulate overall microbial activity, which may enhance co-metabolism of the target compound.

  • Bioaugmentation: Introduce known phenoxy herbicide-degrading microbial consortia or specific strains like Pseudomonas, Flavobacterium, or Alcaligenes species.[2][7]

Q4: I am having difficulty identifying the intermediate degradation products using HPLC. The peaks are broad and not well-resolved. What can I do?

A4: Poor chromatographic resolution is a frequent challenge in analyzing complex mixtures of degradation products. Here are some potential causes and solutions:

  • Matrix Effects: Environmental samples (soil, water) contain numerous organic and inorganic compounds that can interfere with the separation.

  • Inappropriate Column Chemistry: The stationary phase of your HPLC column may not be optimal for separating the parent compound and its more polar metabolites.

  • Mobile Phase Optimization: The composition and pH of your mobile phase may need adjustment to improve peak shape and resolution.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Sample Preparation Implement a solid-phase extraction (SPE) clean-up step prior to HPLC analysis.To remove interfering matrix components.
HPLC Column Try a different column chemistry, such as a C18 column with a different end-capping or a phenyl-hexyl column.To alter the selectivity of the separation.
Mobile Phase Adjust the organic modifier (e.g., acetonitrile, methanol) gradient and the pH of the aqueous phase. For acidic compounds, a lower pH can improve peak shape.To optimize the retention and elution of analytes.
Detector If using UV detection, ensure you are monitoring at the optimal wavelength for all expected analytes. Consider using a more selective detector like a mass spectrometer (LC-MS).To enhance sensitivity and specificity of detection.

Q5: My photodegradation experiment is showing a much slower degradation rate than expected. How can I enhance the process?

A5: The efficiency of photodegradation can be influenced by several factors. A slow rate often points to limitations in light absorption or the generation of reactive oxygen species.

  • Insufficient UV Wavelength/Intensity: The compound may have a specific absorption maximum, and the light source used might not be providing sufficient energy at that wavelength.

  • Low Quantum Yield: The inherent efficiency of the photochemical reaction may be low.

  • Presence of Quenchers: Other substances in the reaction mixture could be scavenging the reactive species responsible for degradation.

Enhancement Strategies:

  • Advanced Oxidation Processes (AOPs): The addition of catalysts can significantly accelerate photodegradation.

    • UV/H₂O₂: The combination of UV light and hydrogen peroxide generates highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants.[5]

    • Photo-Fenton (UV/H₂O₂/Fe²⁺): This system is often even more effective due to the catalytic cycling of iron, which enhances •OH radical production.[5]

    • TiO₂ Photocatalysis: Titanium dioxide is a widely used semiconductor photocatalyst that can generate electron-hole pairs upon UV irradiation, leading to the formation of reactive oxygen species.[8]

  • Optimize pH: The pH of the solution can affect the speciation of the compound and the efficiency of the photocatalytic process.

  • Increase Light Intensity: If possible, increasing the intensity of the UV source can increase the rate of photochemical reactions.[5]

Visualizing Degradation Pathways and Workflows

To aid in conceptualizing the experimental processes, the following diagrams illustrate a proposed microbial degradation pathway and a typical analytical workflow.

Microbial_Degradation_Pathway cluster_0 Initial Degradation Step cluster_1 Primary Intermediates cluster_2 Further Degradation Parent_Compound 2-(2-Chloro-4-fluorophenoxy) propanoic acid Ether_Cleavage Ether Linkage Cleavage (Microbial Enzymes) Parent_Compound->Ether_Cleavage Intermediate_1 2-Chloro-4-fluorophenol Ether_Cleavage->Intermediate_1 Aromatic Moiety Intermediate_2 Propanoic Acid Ether_Cleavage->Intermediate_2 Aliphatic Side-Chain Ring_Cleavage Ring Cleavage Intermediate_1->Ring_Cleavage Beta_Oxidation Beta-Oxidation Intermediate_2->Beta_Oxidation TCA_Cycle TCA Cycle (Central Metabolism) Ring_Cleavage->TCA_Cycle Beta_Oxidation->TCA_Cycle

Caption: Proposed microbial degradation pathway of this compound.

Analytical_Workflow Sample_Collection 1. Sample Collection (e.g., Soil, Water) Extraction 2. Solvent Extraction Sample_Collection->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis 4. HPLC or GC-MS Analysis Cleanup->Analysis Data_Processing 5. Data Processing and Metabolite Identification Analysis->Data_Processing

Caption: A generalized analytical workflow for studying the degradation of this compound.

References

  • Zand, A. D., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Science of The Total Environment, 609, 623-631.
  • Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 50(2), 429–433.
  • Arora, P. K., & Sharma, A. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-13.
  • Zharare, G. E., & Gummalla, S. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 36(5), 896-911.
  • Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65-135.
  • Bollag, J. M., & Liu, S. Y. (1990). Biological transformation of pesticides. In Pesticides in the soil environment: Processes, impacts, and modeling (pp. 169-211). Soil Science Society of America.
  • Gillespie, W. E., et al. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors.
  • Busca, G., et al. (2008). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 197(2-3), 223-231.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid.
  • PubChem. (n.d.). 2-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. Retrieved from [Link]

  • Pelmont, J., et al. (1989). Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. FEMS Microbiology Letters, 61(1-2), 143-147.
  • Zharare, G. E., & Gummalla, S. (2015). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 36(5), 896-911.
  • ResearchGate. (n.d.). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved from [Link]

  • Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment.
  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Frontiers. (n.d.). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Abiotic degradation of antibiotic ionophores. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 2-(2-Chloro-4-fluorophenoxy)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this specific synthesis. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your final product.

Section 1: Understanding the Synthesis and Potential Impurities

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1] Specifically, the sodium or potassium salt of 2-chloro-4-fluorophenol reacts with an ester of 2-halopropanoic acid, followed by hydrolysis to yield the desired product.[1]

While this is a well-established method, several impurities can arise from starting materials, side reactions, and subsequent degradation. Understanding the potential formation of these impurities is the first step in effective troubleshooting.

Common Questions and Troubleshooting
Q1: I am observing an unexpected peak in my HPLC analysis. What are the likely impurities in this synthesis?

A1: Several impurities can arise during the synthesis of this compound. The most common culprits are related to the starting materials and potential side reactions of the Williamson ether synthesis.

Here's a breakdown of the most probable impurities:

  • Unreacted Starting Materials:

    • 2-Chloro-4-fluorophenol

    • 2-Chloropropionic acid (or its ester)

  • Regioisomers:

    • Isomers formed from impurities in the starting 2-chloro-4-fluorophenol, such as 2,4-dichlorophenol or other chlorinated phenols.[2][3][4][5][6]

  • By-products from Side Reactions:

    • Products of elimination reactions, which are competitive with the desired SN2 reaction.[7][8][9]

    • Self-condensation products of the starting materials.

  • Degradation Products:

    • Hydrolysis of the starting materials or the final product under certain conditions.

To effectively identify the unknown peak, a systematic approach is necessary.

Workflow for Impurity Identification

Caption: A systematic workflow for identifying unknown impurities.

Q2: My reaction is producing a significant amount of a regioisomer. How can I identify and minimize its formation?

A2: The formation of regioisomers is a common issue, often stemming from impurities within the starting 2-chloro-4-fluorophenol. For example, if the starting material contains 2,6-dichlorophenol, the corresponding ether will be formed as an impurity.

Identification:

  • LC-MS Analysis: The regioisomer will likely have the same molecular weight as the desired product. However, its fragmentation pattern in MS/MS analysis may differ.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

Minimization Strategies:

  • Purity of Starting Materials: The most critical factor is the purity of the 2-chloro-4-fluorophenol. Ensure its purity by using a reliable supplier or by purifying it before use (e.g., by distillation or recrystallization).

  • Reaction Conditions: While the Williamson ether synthesis is generally robust, optimizing reaction conditions can sometimes favor the formation of the desired product.[7][8][9][10][11] Experiment with:

    • Base: Using a milder base might reduce side reactions.

    • Temperature: Lowering the reaction temperature can increase selectivity.

ParameterRecommended ConditionRationale
Starting Material Purity >99%Minimizes the introduction of isomeric phenols.
Base K₂CO₃ or Cs₂CO₃Less prone to promoting elimination side reactions.
Temperature 50-70 °CBalances reaction rate with selectivity.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Promotes SN2 reaction pathway.[7]

Section 2: Analytical Methodologies for Impurity Profiling

A robust analytical method is essential for accurately identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[12][13]

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products.

Q3: How do I develop an effective HPLC method to separate the main compound from its potential impurities?

A3: An effective HPLC method should provide good resolution between the main peak and all potential impurity peaks.

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection:

    • Start with a C18 column, as it is versatile for a wide range of polarities.

    • Consider a phenyl-hexyl column if aromatic impurities are expected.

  • Mobile Phase Selection:

    • A common starting point is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Optimize the gradient to achieve separation of all components.

  • Detector Selection:

    • A UV detector is typically sufficient. Select a wavelength where both the API and potential impurities have good absorbance (e.g., 254 nm or 280 nm).

    • For more detailed analysis, a Diode Array Detector (DAD) can provide spectral information for each peak.

  • Method Validation:

    • Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

ParameterStarting ConditionOptimization Strategy
Column C18, 4.6 x 150 mm, 5 µmTry different stationary phases (e.g., C8, Phenyl)
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH to optimize peak shape
Mobile Phase B AcetonitrileTry methanol as an alternative organic modifier
Gradient 5-95% B over 20 minAdjust slope and hold times for better resolution
Flow Rate 1.0 mL/minAdjust for optimal efficiency and run time
Column Temperature 30 °CIncrease to improve peak shape and reduce viscosity
Detection UV at 254 nmUse DAD to check for co-eluting peaks
Advanced Analytical Techniques

For definitive structure elucidation of unknown impurities, more advanced techniques are required.

Q4: HPLC-UV is not enough to identify an unknown impurity. What are the next steps?

A4: When HPLC-UV is insufficient, coupling liquid chromatography with mass spectrometry (LC-MS) is the next logical step.[12][14]

Workflow for Structure Elucidation:

Structure Elucidation cluster_0 Initial Detection cluster_1 Mass Analysis cluster_2 Structural Confirmation A Unknown Peak in HPLC-UV B LC-MS (Determine Molecular Weight) A->B C LC-HRMS (Tandem MS) (Elemental Composition & Fragmentation) B->C D Preparative HPLC (Isolate Impurity) C->D E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) D->E F Final Structure E->F

Caption: Workflow for the structural elucidation of an unknown impurity.

Detailed Steps:

  • LC-MS: Provides the molecular weight of the impurity.[12]

  • High-Resolution Mass Spectrometry (HRMS): Gives the accurate mass, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS): Fragmenting the impurity ion provides structural information.

  • Preparative HPLC: If the impurity is present in sufficient quantity, it can be isolated for NMR analysis.[12]

  • NMR Spectroscopy: Provides definitive structural information, allowing for the complete characterization of the impurity.[12]

By following these systematic troubleshooting and analytical guides, researchers can effectively identify, control, and minimize impurities in the synthesis of this compound, ensuring the quality and reliability of their final product.

References

  • Wikipedia. (2023). 2-Chloropropionic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Google Patents. (n.d.). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106883103B - Preparation method of 2, 4-dichlorophenol.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Google Patents. (n.d.). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
  • YouTube. (2024). Pesticide Residue Analysis, analytical methods and techniques. Retrieved from [Link]

  • Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

Sources

Technical Support Center: Troubleshooting 2-(2-Chloro-4-fluorophenoxy)propanoic Acid Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Chloro-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. As a member of the aryloxyphenoxypropionate class, this molecule presents unique challenges and opportunities in synthesis, analysis, and biological application. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles and ensure the integrity of your results.

Section 1: Synthesis & Purification Issues

This section addresses common problems encountered during the chemical synthesis and subsequent purification of the target compound. The primary synthetic route is a Williamson ether synthesis, which, while robust, has several critical parameters that can impact the outcome.[1]

FAQ: Why is my reaction yield for this compound consistently low?

Low yields are a frequent issue and can typically be traced back to incomplete reactions, side reactions, or mechanical losses during workup and purification.

Causality and Expert Analysis:

The core of the synthesis is a nucleophilic substitution reaction between the phenoxide of 2-chloro-4-fluorophenol and an ester of 2-halopropanoic acid, followed by hydrolysis.[1] Several factors can impede this process:

  • Incomplete Deprotonation: The phenol must be fully converted to its corresponding phenoxide to act as an effective nucleophile. An insufficient amount of base or a base that is not strong enough will leave unreacted phenol, thus reducing the yield.

  • Reaction Conditions: Time, temperature, and solvent choice are critical. Aryl ethers require sufficient thermal energy to form, but excessive heat can lead to degradation of starting materials or products. The solvent must be able to dissolve the reactants and be relatively aprotic to avoid solvating the nucleophile, which would reduce its reactivity.

  • Hydrolysis Inefficiency: The final step, saponification of the ester to the carboxylic acid, requires a sufficient excess of base (e.g., NaOH or KOH) and adequate time to go to completion. Incomplete hydrolysis will result in the ester being carried through the workup, reducing the yield of the desired acid.

Troubleshooting Action Plan:

  • Verify Base Stoichiometry and Strength: Ensure at least one full equivalent of a suitable base (e.g., Sodium Hydride, Potassium Carbonate) is used for the deprotonation step. For the hydrolysis step, use a significant excess (2-4 equivalents) of NaOH or KOH.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a small-scale HPLC analysis. If the reaction stalls, consider incrementally increasing the temperature. Typical conditions for the ether formation are 60-80°C.

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are excellent choices for this Williamson ether synthesis.

  • Acidification and Extraction: During the aqueous workup, ensure the pH is lowered sufficiently (pH < 2) with a strong acid like HCl to fully protonate the carboxylate salt, making it extractable into an organic solvent like ethyl acetate.

FAQ: My final product shows significant impurities by NMR/HPLC. What are the likely sources and how can I remove them?

Impurity profiling is crucial for interpreting biological data. The most common impurities are unreacted starting materials or by-products from competing reaction pathways.

Causality and Expert Analysis:

  • Unreacted 2-chloro-4-fluorophenol: This is the most common impurity, arising from incomplete etherification. Its presence can be easily detected by NMR (distinct aromatic signals) and HPLC.

  • Unreacted 2-halopropanoate ester: If the final hydrolysis step is incomplete, this ester will remain.

  • Over-alkylation Products: While less common with this specific monofunctional phenol, in related syntheses with diols, multiple alkylations can occur.

  • Degradation Products: As with many phenoxy compounds, oxidation or photodegradation can occur if the reaction or product is exposed to air and light for extended periods, especially at high temperatures.[2]

Troubleshooting & Purification Protocol:

Impurity SourceIdentification MethodRecommended Purification Protocol
Unreacted PhenolHPLC, ¹H NMRBase Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The desired carboxylic acid will remain in the organic layer, while the more acidic phenol will be extracted into the aqueous basic layer.
Unreacted EsterHPLC, ¹H NMR (ester peaks)Repeat Hydrolysis: Subject the crude product to the hydrolysis conditions again to convert the remaining ester. Alternatively, purification can be achieved via column chromatography.
Degradation ProductsHPLC/MSRecrystallization: This is the most effective method for removing a wide range of impurities. Solvents such as hexane/ethyl acetate or toluene can be effective.[3]

G cluster_synthesis Synthesis & Workup cluster_organic Organic Layer cluster_aqueous Aqueous Layer s1 Crude Product (Mixture of Acid, Phenol, Ester) s2 Dissolve in Ethyl Acetate s1->s2 s3 Wash with aq. NaHCO3 s2->s3 s4 Separate Layers s3->s4 o1 Contains Target Acid + Unreacted Ester s4->o1 Organic Phase a1 Contains Phenol Impurity (as Sodium Phenoxide) s4->a1 Aqueous Phase o2 Dry (Na2SO4), Evaporate o1->o2 o3 Purified Product (Recrystallize or Chromatograph) o2->o3 a2 Acidify & Extract to Recover (Optional) a1->a2

Caption: Impurity removal workflow via base wash.

Section 2: Analytical & Characterization Challenges

Accurate characterization is the cornerstone of reliable research. This molecule's chirality and potential for instability require specific analytical approaches.

FAQ: My HPLC/UPLC analysis shows unexpected peaks that change over time. What is happening?

The appearance of new or growing peaks in a chromatogram over time is a classic sign of sample instability.[2]

Causality and Expert Analysis:

This compound, like many related structures, is susceptible to degradation under certain conditions:

  • Photodegradation: The aromatic ring can absorb UV light, leading to radical formation and subsequent degradation. This is a common issue for samples left on a benchtop or in clear vials.[2]

  • Oxidative Degradation: Dissolved oxygen in solvents, especially when exposed to light or trace metal catalysts, can lead to oxidative degradation of the molecule.[2]

  • Solvent Reactivity: While less common in standard HPLC solvents, using reactive solvents or buffers for storage can lead to decomposition.

Troubleshooting Action Plan:

  • Control Storage Conditions: Always store stock solutions in amber vials to protect from light and at recommended temperatures (typically -20°C for long-term storage).[2]

  • Prepare Fresh Solutions: For sensitive biological assays or quantitative analysis, prepare fresh dilutions from a solid sample or a recently prepared stock solution.

  • Use High-Purity Solvents: Use HPLC-grade or higher purity solvents, which have lower levels of contaminants that could promote degradation. Degassing solvents can also help by removing dissolved oxygen.

  • Run a Stability Test: To confirm degradation, inject a freshly prepared standard. Then, keep the standard in the autosampler for 24-48 hours and re-inject periodically. A decrease in the main peak area and an increase in impurity peaks will confirm instability under those conditions.

FAQ: How do I confirm the stereochemical purity of my synthesized compound? My biological assay results are not what I expected.

This compound has a single stereocenter at the second carbon of the propanoic acid chain. It is well-established that for many chiral herbicides and drugs, one enantiomer is significantly more biologically active than the other.[4] Inconsistent or lower-than-expected bioactivity can often be attributed to working with a racemic mixture instead of the active enantiomer.

Causality and Expert Analysis:

Unless a stereoselective synthesis is employed, the standard Williamson ether synthesis will produce a 1:1 racemic mixture of the (R) and (S) enantiomers. Standard achiral HPLC or NMR cannot distinguish between these enantiomers. To determine the enantiomeric excess (e.e.), a chiral separation technique is mandatory.

Experimental Protocol: Chiral HPLC Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[5]

  • Column Selection: Start with a widely applicable CSP, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: For profen-type acids, normal-phase chromatography is often successful.

    • Typical Mobile Phase: A mixture of a non-polar solvent like Hexane and a polar modifier like Isopropanol (IPA).

    • Acidic Additive: A small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA or Acetic Acid) is crucial. It protonates the carboxylic acid group of the analyte, preventing peak tailing and improving resolution.[4]

  • Method Development:

    • Begin with a mobile phase of 90:10 Hexane:IPA + 0.1% TFA.

    • Adjust the ratio of Hexane to IPA to optimize retention time and separation. Increasing the IPA content will decrease retention time.

    • If separation is not achieved, try a different alcohol modifier (e.g., ethanol) or a different CSP.

G start Inconsistent Biological Activity check_purity Check Achiral Purity (Standard HPLC/NMR) start->check_purity check_chiral Perform Chiral HPLC Analysis check_purity->check_chiral Yes (Purity >95%) impure Significant Impurities Found check_purity->impure No racemic Result: Racemic Mixture (Two Peaks, 1:1 Ratio) check_chiral->racemic Two Peaks enantiopure Result: Enantiopure (One Peak) check_chiral->enantiopure One Peak action_separate Action: Resolve Enantiomers or Perform Stereoselective Synthesis racemic->action_separate action_investigate Action: Investigate Other Variables (Assay Conditions, Stability, etc.) enantiopure->action_investigate action_purify Action: Re-purify Compound (See Section 1) impure->action_purify

Caption: Troubleshooting logic for inconsistent bioactivity.

Section 3: Handling, Solubility & Stability

Proper handling and formulation are critical for obtaining reproducible results in biological assays.

FAQ: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my biological assay. How can I resolve this?

This is a very common problem related to the low aqueous solubility of many organic small molecules.[2] this compound is sparingly soluble in water.

Causality and Expert Analysis:

Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving the compound at high concentrations. However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (like cell culture media or assay buffer), the compound's local concentration exceeds its solubility limit in the final water/DMSO mixture, causing it to precipitate out of solution.

Troubleshooting Action Plan:

StrategyDescriptionConsiderations
Reduce Final Concentration The simplest solution is to test lower final concentrations of the compound in your assay.May not be feasible if high concentrations are required to observe an effect.
Increase Co-Solvent % Increase the final percentage of DMSO in the assay. For example, if you are using 0.1% DMSO, try increasing to 0.5% or 1%.You must run a vehicle control to ensure the higher DMSO concentration does not affect your biological system. Most cell-based assays tolerate up to 0.5% DMSO.
Use a Surfactant Incorporate a small amount of a non-ionic surfactant, like Tween® 20 or Pluronic® F-68, into your aqueous buffer to help maintain solubility.The surfactant must be tested alone to ensure it does not interfere with the assay.
pH Adjustment Since the compound is an acid, increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) will deprotonate it to the more soluble carboxylate salt.The pH must be compatible with your biological assay.

References

  • VTechWorks (Date not available). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • PubMed (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Available at: [Link]

  • PubMed (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • PrepChem.com (Date not available). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency, yield, and purity of your reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Issues and Solutions

  • Experimental Protocols

  • Purification and Characterization

  • Focus on Stereochemistry: Chiral Separation

  • References

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 2-chloro-4-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a propanoic acid derivative, typically an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.[1]

Q2: What are the critical parameters that influence the reaction's success?

The efficiency of the Williamson ether synthesis for this compound is highly dependent on several factors:

  • Choice of Base: The base is crucial for the complete deprotonation of the phenol.

  • Solvent System: The solvent influences the solubility of reactants and the rate of the S(_N)2 reaction.

  • Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions if too high.

  • Nature of the Alkylating Agent: The leaving group on the propanoate is a key consideration.

  • Use of a Phase-Transfer Catalyst (PTC): A PTC can significantly enhance reaction rates in biphasic systems.

Q3: What are the primary side reactions to be aware of?

The two most common side reactions are:

  • E2 Elimination: The alkylating agent can undergo elimination, especially with stronger bases and higher temperatures, leading to the formation of an alkene.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[2][3]

Q4: Why is the stereochemistry of the final product important?

This compound possesses a stereocenter at the second carbon of the propanoic acid chain. In many biological systems, including herbicidal and pharmaceutical applications, only one enantiomer exhibits the desired activity, while the other may be inactive or even detrimental. Therefore, controlling or separating the enantiomers is often a critical step.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to resolving common experimental challenges.

Issue 1: Low or No Product Yield

A low yield of the desired ether is a frequent challenge. The following workflow can help diagnose and resolve the issue.

graph low_yield_troubleshooting { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Low or No Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the Phenol Fully Deprotonated?"]; check_reagents [label="Are Reagents Pure and Anhydrous?"]; check_conditions [label="Are Reaction Conditions Optimal?"]; check_side_reactions [label="Are Side Reactions Dominating?"]; solution_base [label="Use a Stronger Base (e.g., NaH)\nor a Weaker Base with PTC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Dry Solvents and Reagents Thoroughly", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Increase Reaction Time or Temperature Moderately", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_reactions [label="Lower Temperature, Use a Milder Base,\nor Re-evaluate Substrate Choice", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base; check_base -> solution_base [label="No"]; check_base -> check_reagents [label="Yes"]; check_reagents -> solution_reagents [label="No"]; check_reagents -> check_conditions [label="Yes"]; check_conditions -> solution_conditions [label="No"]; check_conditions -> check_side_reactions [label="Yes"]; check_side_reactions -> solution_side_reactions; }

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Incomplete Deprotonation: 2-Chloro-4-fluorophenol is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide. If using weaker bases like potassium carbonate (K(_2)CO(_3)), ensure the reaction is driven to completion, possibly by removing water. Stronger bases like sodium hydride (NaH) ensure irreversible deprotonation but require anhydrous conditions.[4][5][6]

  • Reagent Quality: The presence of water can quench the phenoxide and hydrolyze the alkylating agent. Ensure all reagents and solvents are appropriately dried.

  • Suboptimal Conditions: The S(_N)2 reaction may be slow. A moderate increase in temperature or extended reaction time can improve conversion. However, excessive heat can favor elimination.

  • Side Reactions: If elimination or C-alkylation is significant, a change in strategy is needed. Lowering the temperature, using a less sterically hindered alkylating agent, or employing a milder base can shift the equilibrium towards the desired O-alkylation.

Issue 2: Significant Formation of C-Alkylated Byproduct

The formation of a C-alkylated isomer can complicate purification and reduce the yield of the desired product.

Identifying C-Alkylation:

  • TLC Analysis: The C-alkylated product will likely have a different R(_f) value compared to the O-alkylated product.

  • NMR Spectroscopy:

    
    H NMR will show characteristic changes in the aromatic region, and the integration will not match the expected product.
    

Mitigation Strategies:

  • Solvent Choice: Protic solvents can solvate the oxygen of the phenoxide, leaving the carbon atoms more exposed for alkylation. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.[2]

  • Counter-ion Effects: The choice of base (and thus the counter-ion) can influence the site of alkylation.

  • Temperature Control: Lower reaction temperatures generally favor O-alkylation.

Issue 3: Presence of Unreacted Starting Materials

If significant amounts of 2-chloro-4-fluorophenol or the alkylating agent remain, consider the following:

  • Stoichiometry: Ensure the molar ratio of reactants is appropriate. A slight excess of the alkylating agent may be used to drive the reaction to completion.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC.

  • Mixing: In heterogeneous reactions (e.g., with solid K(_2)CO(_3)), ensure efficient stirring to maximize interfacial contact.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Protocol 1: Synthesis using Potassium Carbonate

This method uses a milder base and is often preferred for its ease of handling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (15 volumes).[7]

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Stir the mixture at room temperature until hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with 6M HCl until the pH is ~1-2, resulting in the precipitation of the product.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: High-Yield Synthesis using Sodium Hydride

This protocol employs a strong base for efficient phenoxide formation and typically results in higher yields. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 volumes) and sodium hydride (60% dispersion in mineral oil, 1.2 eq).[7]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-4-fluorophenol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 1-2 hours, allowing for the evolution of hydrogen gas to cease.[7]

  • Add a solution of ethyl 2-bromopropionate (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Follow steps 7-12 from Protocol 1 for hydrolysis and product isolation.

Protocol 3: Phase-Transfer Catalysis (PTC) for Enhanced Efficiency

The use of a phase-transfer catalyst can significantly accelerate the reaction, especially in biphasic systems.[9][10]

Step-by-Step Methodology:

  • In a round-bottom flask, combine 2-chloro-4-fluorophenol (1.0 eq), a 50% aqueous solution of sodium hydroxide, toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).

  • Add ethyl 2-bromopropionate (1.2 eq) to the vigorously stirred mixture.

  • Heat the reaction to 70-80 °C and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Proceed with hydrolysis as described in steps 7-12 of Protocol 1.

graph reaction_overview { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

phenol [label="2-Chloro-4-fluorophenol"]; phenoxide [label="Phenoxide Intermediate"]; alkylating_agent [label="Ethyl 2-bromopropionate"]; ester_product [label="Ester Intermediate"]; final_product [label="this compound"]; base [label="Base\n(K2CO3, NaH, NaOH)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(NaOH, H2O/EtOH)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

phenol -> phenoxide [label="+ Base"]; phenoxide -> ester_product [label="+ Ethyl 2-bromopropionate\n(SN2 reaction)"]; alkylating_agent -> ester_product; ester_product -> final_product [label="+ Hydrolysis"]; }

Caption: General overview of the synthesis workflow.
Quantitative Data Summary

While exact yields are substrate and scale-dependent, the following table provides a general comparison of the different methodologies.

MethodBaseSolventCatalystTypical Yield RangeKey AdvantagesKey Disadvantages
Protocol 1K(_2)CO(_3)AcetonitrileNone70-85%Milder conditions, easier handlingSlower reaction, may require higher temperatures
Protocol 2NaHTHF (anhydrous)None85-96%High yield, fast reactionRequires strict anhydrous conditions, hazardous reagents[4][5]
Protocol 3NaOH (aq)Toluene/WaterTBAB>90%Fast reaction, mild conditions, no need for anhydrous solventsRequires vigorous stirring, catalyst removal

Purification and Characterization

Purification by Recrystallization

The crude product can be effectively purified by recrystallization.

  • Solvent Selection: A common and effective solvent system for recrystallization is a mixture of an organic solvent and a non-polar anti-solvent. For instance, dissolving the crude product in a minimal amount of hot dichloromethane and then slowly adding hexane until turbidity is observed can yield high-purity crystals upon cooling.[11] Alternatively, for similar phenoxyacetic acids, recrystallization from hot water has been reported.[8]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    To confirm the chemical structure.
  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Focus on Stereochemistry: Chiral Separation

As the biological activity of this compound is often enantiomer-specific, chiral separation is a critical aspect for many applications.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers of phenoxypropanoic acids.[12][13][14]

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available. For acidic compounds like the target molecule, polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) and glycopeptide-based columns (e.g., teicoplanin-based) have shown excellent results for separating similar compounds.[12][15]

  • Mobile Phase: The choice of mobile phase is crucial for achieving good resolution. A typical mobile phase for normal-phase separation on a polysaccharide-based CSP would be a mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[15]

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring.

Example HPLC Method for a Related Compound:

For the separation of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, a teicoplanin-based CSP was used with baseline resolution of the enantiomers.[12] This demonstrates the applicability of this class of CSPs for related structures.

graph chiral_separation_logic { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

racemic_mixture [label="Racemic this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_hplc [label="Chiral HPLC"]; csp [label="Chiral Stationary Phase\n(e.g., Polysaccharide-based)"]; mobile_phase [label="Mobile Phase\n(e.g., Hexane/IPA/TFA)"]; enantiomer_r [label="R-enantiomer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enantiomer_s [label="S-enantiomer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

racemic_mixture -> chiral_hplc; chiral_hplc -> csp [label="Key Component"]; chiral_hplc -> mobile_phase [label="Key Component"]; chiral_hplc -> enantiomer_r [label="Separated"]; chiral_hplc -> enantiomer_s [label="Separated"]; }

Caption: Logical relationship in chiral HPLC separation.

References

  • Maximizing Yields: Tetrabutylammonium Bromide as a Phase Transfer Catalyst. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • Williamson Ether Synthesis One of the side reactions in this... (1 Answer). Transtutors. Available at: [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. NIH. Available at: [Link]

  • Application of phase transfer catalyst in the synthesis of cyhalofop butyl. JOCPR. Available at: [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available at: [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed - NIH. Available at: [Link]

  • Williamson Ether Synthesis. Edubirdie. Available at: [Link]

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. Available at: [Link]

  • Chemistry 211 Experiment 4. MiraCosta College. Available at: [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. SynArchive. Available at: [Link]

  • Williamson Ether synthesis : r/OrganicChemistry. Reddit. Available at: [Link]

  • 3-(2-Fluorophenoxy)propanoic acid. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-chloro-4-fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Synthesis Overview: The Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-chloro-4-fluorophenol reacts with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropionate or ethyl 2-chloropropionate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[1]

Below is a generalized workflow for this synthesis:

Williamson Ether Synthesis Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis Phenol 2-Chloro-4-fluorophenol Phenoxide 2-Chloro-4-fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Intermediate_Ester Ethyl 2-(2-chloro-4-fluorophenoxy)propanoate Phenoxide->Intermediate_Ester SN2 Attack Propanoate_Ester Ethyl 2-chloropropanoate Propanoate_Ester->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Base or Acid Hydrolysis Troubleshooting_Logic Start Problem Encountered During Synthesis Low_Yield Low Yield of Final Product Start->Low_Yield Impurity_Detected Unexpected Impurity Detected Start->Impurity_Detected Racemization Loss of Optical Purity Start->Racemization Check_Reaction_Conditions Analyze for Alkene Byproduct (E2) Low_Yield->Check_Reaction_Conditions Possible Cause: Competing Reactions Identify_Impurity Identify_Impurity Impurity_Detected->Identify_Impurity Characterize by MS, NMR Check_Base_Conditions Check_Base_Conditions Racemization->Check_Base_Conditions Possible Cause: Enolate Formation Lower_Temperature Mitigation: Lower Reaction Temperature Check_Reaction_Conditions->Lower_Temperature Alkene Detected Isomer_Detected Isomer_Detected Identify_Impurity->Isomer_Detected Isomeric Mass Detected Dimer_Detected Dimer_Detected Identify_Impurity->Dimer_Detected Higher Mass Impurity C_Alkylation C_Alkylation Isomer_Detected->C_Alkylation Suspect C-Alkylation Optimize_Solvent Optimize_Solvent C_Alkylation->Optimize_Solvent Mitigation: Use Polar Aprotic Solvent Check_Stoichiometry Check_Stoichiometry Dimer_Detected->Check_Stoichiometry Suspect Dimerization Adjust_Reagents Adjust_Reagents Check_Stoichiometry->Adjust_Reagents Mitigation: Precise Stoichiometry Mild_Conditions Mild_Conditions Check_Base_Conditions->Mild_Conditions Mitigation: Use Milder Base/Lower Temp.

Sources

Technical Support Center: Scaling Up 2-(2-Chloro-4-fluorophenoxy)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(2-Chloro-4-fluorophenoxy)propanoic acid. Our goal is to provide practical, experience-driven insights to help you navigate the common challenges encountered during laboratory synthesis and industrial scale-up. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure the integrity and success of your work.

Core Synthesis Overview: The Williamson Ether Synthesis

The industrial production of this compound is predominantly achieved through a Williamson ether synthesis.[1] This robust and well-documented method involves two main stages:

  • Ether Formation: A nucleophilic substitution (SN2) reaction between the sodium or potassium salt of 2-chloro-4-fluorophenol and an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate).[1][2] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the propionate ester.

  • Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

While the reaction appears straightforward, scaling up presents challenges related to reaction control, side-product formation, and purification. This guide will address these specific issues.

Diagram: General Synthesis Workflow

G cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Hydrolysis cluster_2 Purification A 2-Chloro-4-fluorophenol C 2-Chloro-4-fluorophenoxide A->C Deprotonation B Base (e.g., NaOH, KOH) in Solvent (e.g., DMSO) B->C E Intermediate Ester C->E SN2 Attack D Ethyl 2-chloropropionate D->E F Base (e.g., NaOH) H Final Product: 2-(2-Chloro-4-fluorophenoxy) propanoic acid E->H Saponification F->H G Acidification (e.g., HCl) I Crude Product H->I J Recrystallization (e.g., from Hexane) I->J K Pure Product J->K

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I resolve this?

Low yield is a frequent issue when scaling this synthesis. The root cause can typically be traced to incomplete reactions, competing side reactions, or suboptimal reagent quality.

Troubleshooting Low Yield

Possible Cause Rationale & Explanation Suggested Action & Protocol
Incomplete Reaction The SN2 reaction may not have reached completion. This can be due to insufficient reaction time or temperatures that are too low to provide the necessary activation energy.[2][3] Action: Increase reaction time and/or temperature. Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time in 2-hour increments, maintaining a temperature between 70-80°C, until starting material consumption plateaus.[4]
Competing E2 Elimination The alkoxide is a strong base, which can promote an E2 elimination reaction with the secondary halide of the propionate, forming an undesired alkene byproduct instead of the ether.[3][5] This is exacerbated by high temperatures. Action: Optimize the reaction temperature. Protocol: Run a temperature optimization study. Start at a lower temperature (e.g., 50-60°C) and incrementally increase it. Analyze aliquots by HPLC to find the temperature that maximizes the SN2 product while minimizing the E2 byproduct.[3]
Poor Nucleophile Generation The phenolic proton must be fully removed to generate the reactive phenoxide. Insufficient base or the presence of water can hinder this process, reducing the concentration of the active nucleophile. Action: Ensure anhydrous conditions and use a sufficient amount of a strong base. Protocol: Use a strong base like sodium hydride (NaH) or ensure potassium hydroxide (KOH) is finely powdered and the solvent (e.g., DMSO) is anhydrous. A slight excess of base (1.1-1.2 equivalents) can drive the deprotonation to completion.

| C-Alkylation Side Reaction | The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation).[2] This leads to isomeric impurities that are difficult to separate. | Action: Modify the solvent system. Protocol: Polar aprotic solvents like DMSO or DMF generally favor O-alkylation. If C-alkylation is suspected, ensure the solvent choice is appropriate and that the phenoxide is fully dissolved before adding the alkylating agent.[6] |

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_completion Is Reaction Complete? (Check by TLC/HPLC) start->check_completion check_byproducts Are Byproducts Observed? check_completion->check_byproducts No increase_time_temp Increase Reaction Time/Temp (e.g., 70-80°C for 4-8h) check_completion->increase_time_temp Yes optimize_temp Lower Temperature to Favor SN2 (e.g., 50-60°C) check_byproducts->optimize_temp Yes (Alkene detected) check_base Review Base & Conditions check_byproducts->check_base No (or minor) success Yield Improved increase_time_temp->success optimize_temp->success use_strong_base Use Stronger/Anhydrous Base (e.g., NaH or dry KOH) check_base->use_strong_base Yes (Moisture/Weak Base) check_base->success No use_strong_base->success

Caption: A decision tree for systematically troubleshooting low reaction yields.

Q2: My final product is discolored (yellow or brown). What causes this and how can I prevent it?

Product discoloration is almost always due to the oxidation of the 2-chloro-4-fluorophenol starting material or unreacted phenol in the reaction mixture. Phenols are susceptible to oxidation, which forms highly colored quinone-type byproducts.

Mitigation Strategies:

  • Inert Atmosphere: On a large scale, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[7]

  • Use of a Reducing Agent: A surprisingly effective industrial solution is the addition of a mild reducing agent to the reaction mixture.[7]

    • Protocol: Add a small amount of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) (e.g., 1-2 mol%) to the initial reaction mixture along with the phenol and base. This will scavenge trace oxidants and prevent the formation of colored impurities throughout the process.[7]

  • Purification: If discoloration is present in the crude product, it can often be removed during purification.

    • Protocol: After acidification to precipitate the crude product, wash the filter cake thoroughly with cold water. Subsequent recrystallization from a suitable solvent system, such as hexane or a toluene/hexane mixture, is highly effective at removing colored impurities.[4]

Q3: I'm observing a significant byproduct that I suspect is from an elimination reaction. How can I confirm this and shift the selectivity towards the desired SN2 product?

The competition between SN2 (substitution) and E2 (elimination) is a classic challenge when using strong bases with secondary alkyl halides.[3][5] The phenoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the propionate, leading to an alkene.

Confirmation and Optimization

  • Confirmation: The primary elimination byproduct would be ethyl acrylate. This can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture, looking for a compound with the corresponding molecular weight.

  • Shifting Selectivity: The balance between SN2 and E2 is highly dependent on reaction conditions.

Diagram: Competing SN2 vs. E2 Pathways

G cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) reagents 2-Chloro-4-fluorophenoxide (Base/Nucleophile) Ethyl 2-chloropropionate (Substrate) product_sn2 Ether Product (Substitution) reagents:phenoxide->product_sn2 Acts as Nucleophile (Attacks Carbon) product_e2 Alkene Byproduct (Elimination) reagents:phenoxide->product_e2 Acts as Base (Abstracts Proton)

Caption: Visualization of the competition between the desired SN2 and undesired E2 pathways.

Key Parameters to Favor SN2 Reaction:

Parameter Condition to Favor SN2 Rationale
Temperature Lower Temperature (e.g., 50-70°C) Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the E2 pathway.[3]
Base Use of a less sterically hindered base While the phenoxide is the nucleophile, ensuring it is fully formed without excessive heat or localized high concentrations can help. The choice of counter-ion (Na⁺ vs. K⁺) can also influence reactivity.

| Leaving Group | Bromo > Chloro | A better leaving group (like bromide) can accelerate the SN2 reaction rate, potentially outcompeting the E2 pathway. Consider using ethyl 2-bromopropionate instead of the chloro- equivalent if elimination is a persistent issue. |

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?
  • Temperature Control: The reaction is exothermic, particularly during the initial deprotonation and the SN2 reaction. On a large scale, efficient heat removal is paramount to prevent thermal runaways and to minimize the E2 side reaction. Use a jacketed reactor with controlled heating and cooling.

  • Reagent Addition Rate: Slow, controlled addition of the alkylating agent (ethyl 2-chloropropionate) to the dissolved phenoxide is critical. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions and helping to control the reaction exotherm.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure efficient heat and mass transfer. Poor mixing can lead to localized "hot spots" where the temperature is much higher than the bulk, promoting the formation of elimination byproducts and impurities.

  • Solvent Selection and Recovery: While polar aprotic solvents like DMSO are excellent for the reaction chemistry, their high boiling points can complicate removal. On an industrial scale, consider solvent systems that allow for easier recovery and recycling to minimize waste and cost.[4]

Q2: What analytical techniques are essential for monitoring the reaction and ensuring final product quality?
  • In-Process Controls (IPCs):

    • HPLC: The primary tool for monitoring the disappearance of starting materials and the formation of the product and any byproducts. A stable product-to-impurity ratio indicates reaction completion.

    • TLC: A faster, more qualitative method for quick checks on reaction progress in a lab setting.

  • Final Product Quality Control:

    • NMR (¹H and ¹³C): Confirms the chemical structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

    • Infrared Spectroscopy (IR): Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).[1]

    • Purity Assay (by HPLC or GC): Quantifies the purity of the final product and identifies any impurities above a specified threshold.

    • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: Is it necessary to use the ester of 2-chloropropanoic acid, or can the acid itself be used directly?

Using the 2-chloropropanoic acid directly is possible but generally less efficient for this type of Williamson ether synthesis.[4] Reacting the phenoxide (a base) directly with the carboxylic acid would result in an acid-base reaction, consuming the phenoxide and preventing it from acting as a nucleophile. The standard and more reliable route involves using the ester as the alkylating agent, followed by a separate hydrolysis step to reveal the carboxylic acid. This two-step process provides better control and higher yields.

References

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (URL: [Link])

  • US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)
  • Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid - PrepChem.com. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Chloro-4-fluorophenoxy)propanoic Acid and Other Phenoxy Herbicides for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxy Herbicide Landscape

Phenoxy herbicides are a class of synthetic auxins that have been instrumental in selective broadleaf weed control in agriculture since the 1940s.[1] Their mechanism of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants.[2] This guide focuses on 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a halogenated phenoxypropionic acid derivative, and compares its characteristics and potential performance with widely used phenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).

While direct comparative efficacy and environmental fate data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on phenoxy herbicides and related fluorinated compounds to provide a robust comparative framework. The inclusion of detailed experimental protocols is intended to empower researchers to conduct their own comparative studies.

Chemical and Physical Properties: A Structural Overview

The herbicidal activity of phenoxy compounds is intrinsically linked to their chemical structure. The nature and position of substituents on the phenyl ring, as well as the composition of the carboxylic acid side chain, significantly influence their efficacy, selectivity, and environmental persistence.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)2-methyl-4-chlorophenoxyacetic acid (MCPA)
Chemical Structure C₉H₈ClFO₃[3]C₈H₆Cl₂O₃[4]C₉H₉ClO₃[5]
Molecular Weight 218.61 g/mol [6]221.04 g/mol [4]200.62 g/mol [5]
General Class Halogenated Phenoxypropionic AcidPhenoxyacetic AcidPhenoxyacetic Acid
Key Substituents Chloro and Fluoro groups on the phenyl ringTwo Chloro groups on the phenyl ringOne Chloro and one Methyl group on the phenyl ring

The presence of a fluorine atom in this compound is of particular interest. Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, potentially influencing its herbicidal potency and spectrum of activity.[7]

Mechanism of Action: Disrupting the Auxin Signaling Pathway

Phenoxy herbicides exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin.[2] They overwhelm the plant's natural auxin regulatory mechanisms, leading to uncontrolled and disorganized cell division, elongation, and ultimately, plant death.[2] The primary signaling pathway disrupted is the TIR1/AFB-Aux/IAA pathway.[8][9]

The Auxin Signaling Pathway

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[10] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor complex and the Aux/IAA repressors.[9][10] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the ARFs to activate gene expression.[8] Phenoxy herbicides bind to the TIR1/AFB receptor, initiating this degradation cascade in an uncontrolled manner.

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin / Phenoxy Herbicide Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Binds and Represses Gene_Expression_Off Auxin-Responsive Genes ARF->Gene_Expression_Off Transcription OFF Auxin Auxin or Phenoxy Herbicide TIR1/AFB TIR1/AFB Auxin->TIR1/AFB Binds Aux/IAA_Degraded Aux/IAA (Degraded) TIR1/AFB->Aux/IAA_Degraded Ubiquitination & Degradation ARF_Active ARF (Active) Gene_Expression_On Uncontrolled Growth ARF_Active->Gene_Expression_On Transcription ON

Caption: Simplified Auxin Signaling Pathway Disrupted by Phenoxy Herbicides.

Comparative Performance: Efficacy and Crop Tolerance

Table 2: Generalized Efficacy of Common Phenoxy Herbicides on Selected Broadleaf Weeds

HerbicideAmaranthus retroflexus (Redroot Pigweed)Chenopodium album (Common Lambsquarters)Abutilon theophrasti (Velvetleaf)
2,4-D Good to ExcellentGood to ExcellentGood
MCPA GoodGoodFair to Good
This compound Data not availableData not availableData not available

Note: Efficacy ratings are generalized and can be influenced by various factors. "Excellent" indicates >90% control, "Good" 80-90%, and "Fair" 60-80%.[2]

Crop tolerance is a critical aspect of herbicide selectivity. Phenoxy herbicides are generally well-tolerated by grass crops like wheat and corn, but can cause injury to sensitive broadleaf crops.[11] The specific halogenation pattern of this compound could influence its selectivity profile.

Environmental Fate and Degradation

The environmental persistence of phenoxy herbicides is a key consideration. Degradation in soil is primarily microbial. The half-life of these compounds can vary significantly depending on soil type, temperature, and moisture.

Table 3: Comparative Environmental Fate Parameters

ParameterThis compound2,4-DMCPA
Soil Half-life (t½) Data not available10-60 days (aerobic)3-16 days[8]
Primary Degradation Pathway Microbial degradation expectedMicrobial degradationMicrobial degradation[8]

Further research is required to determine the specific soil half-life and degradation pathways of this compound.

Experimental Protocols for Comparative Analysis

To facilitate direct comparisons, the following protocols outline standardized methods for evaluating herbicide efficacy and crop selectivity.

Protocol 1: Greenhouse Dose-Response Assay for Herbicidal Efficacy

This protocol determines the dose of a herbicide required to reduce weed growth by 50% (GR₅₀).

Methodology:

  • Plant Culture: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) from seed in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply herbicides at a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the anticipated field rate) to plants at the 2-4 true leaf stage using a calibrated laboratory sprayer. Include a non-treated control.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the percent reduction in biomass relative to the non-treated control for each herbicide dose. Use a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value for each herbicide.

Efficacy_Assay_Workflow A Seed Germination & Seedling Growth B Herbicide Application (Dose-Response) A->B C Incubation (Controlled Environment) B->C D Data Collection (Visual Injury & Biomass) C->D E Data Analysis (GR50 Calculation) D->E

Caption: Workflow for a Greenhouse Dose-Response Efficacy Assay.

Protocol 2: Crop Selectivity and Injury Assessment

This protocol evaluates the tolerance of crop species to different herbicides.

Methodology:

  • Crop Culture: Grow crop species of interest (e.g., wheat, corn) in pots or field plots under appropriate agronomic conditions.

  • Herbicide Application: Apply herbicides at the recommended field rate (1x) and a higher rate (e.g., 2x) at the appropriate crop growth stage. Include a non-treated control.

  • Crop Injury Assessment: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale, where 0% is no injury and 100% is crop death. Note specific symptoms such as stunting, chlorosis, or malformation.[7]

  • Yield Data Collection: At crop maturity, harvest the grain and/or biomass from a defined area within each plot and determine the yield.

  • Data Analysis: Statistically compare the crop injury ratings and yield data between the different herbicide treatments and the non-treated control.

Selectivity_Assay_Workflow A Crop Establishment (Greenhouse or Field) B Herbicide Application (1x and 2x rates) A->B C Growth Period B->C D Crop Injury Assessment (Visual Ratings) C->D E Yield Measurement (at maturity) C->E F Statistical Analysis D->F E->F

Caption: Workflow for a Crop Selectivity and Injury Assessment.

Conclusion and Future Directions

This compound represents a potentially valuable addition to the phenoxy herbicide class. Its unique halogenation pattern suggests the possibility of altered efficacy, selectivity, and environmental behavior compared to established herbicides like 2,4-D and MCPA. However, a comprehensive understanding of its performance requires direct comparative studies.

The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to objectively assess the herbicidal properties of this compound. Future research should focus on determining its GR₅₀ values across a range of important weed species, evaluating its selectivity in key crops, and characterizing its environmental fate, particularly its soil degradation kinetics. Such data will be crucial for determining its potential role in integrated weed management strategies.

References

  • Gao, Y., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences. Retrieved from [Link]

  • Greer, L. E., & Shelton, D. R. (1992). Effect of inoculant strain and organic matter content on kinetics of 2,4-dichlorophenoxyacetic acid degradation in soil. Applied and Environmental Microbiology, 58(5), 1459–1465. Retrieved from [Link]

  • Kansas State Research and Extension. (2025). Chemical Control | Broadleaf Weeds. Retrieved from [Link]

  • Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465–479. Retrieved from [Link]

  • Wikipedia. (n.d.). Auxin. Retrieved from [Link]

  • Hosseini, F., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]

  • Arizona Department of Agriculture. (n.d.). Quantitative Guidelines For Evaluating Herbicide Injury In Lettuce. Retrieved from [Link]

  • Sea, W. B., Sykes, N., & Downey, P. O. (2012). A new method for assessing herbicide damage in weeds. 18th Australasian Weeds Conference. Retrieved from [Link]

  • Mitra, S., Plumb, R. V., & Swami, H. (2004). Herbicide Injury Detection Using Biochemical Methods. Acta Horticulturae, (661), 499–503. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [https://www.dani eleteti.com/guide-dot-language-graphviz/]([Link] eleteti.com/guide-dot-language-graphviz/)

  • Zablotowicz, R. M., et al. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Journal of Environmental & Analytical Toxicology. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527. Retrieved from [Link]

  • National Agricultural Library - USDA. (2002). Systemic Herbicides for Weed Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenoxy Herbicides (2,4-D). Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2015). Herbicide Comparison Table. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106–113. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2015). Herbicide Comparison Table. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • Busi, R., & Powles, S. B. (2009). LD 50 and GR 50 values of selected progenies and unselected plants (VLR1) and their R/S ratios from paraquat dose-response studies outdoors simulating field conditions. Weed Research, 49(5), 529–536. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2025). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Comunicata Scientiae, 16, e4222. Retrieved from [Link]

  • Breeden, G. K., Brosnan, J. T., Armel, G., & Thomas, J. (n.d.). Safety of Herbicides Compared to Other Commonly Used Chemicals. University of Tennessee Extension. Retrieved from [Link]

  • Agriculture and Agri-Food Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2015). Herbicide Comparison Table. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106–113. Retrieved from [Link]

  • Al-Fahad, A. A., & Al-shammari, A. G. (2020). Effect of 2,4-Dichlorophenoxy Acetic Acid and Glyphosate on Soil Fungal Population in Maurida, Kebbi State. International Journal of Environment, Agriculture and Biotechnology, 5(5), 1269–1274. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propynyl ester. Retrieved from [Link]

  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 32–41. Retrieved from [Link]

  • Burns, C. J., & Swaen, G. M. (2012). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. International Journal of Environmental Research and Public Health, 9(10), 3507–3526. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of some adjuvants on efficacy of 2,4-D+MCPA, bromoxynil octanoate + MCPA + ethylhexyl ester, tribenuron methyl, bentazone + dichlorprop for dandelion (Taraxacum officinale) control in Bermuda grass lawn (Cynodon dactylon). Retrieved from [Link]

  • PubChemLite. (n.d.). (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). Retrieved from [Link]

  • Smith, L. M., & Rix, C. E. (2014). 2,4-dichlorophenoxyacetic acid (2,4-D) and risk of non-Hodgkin lymphoma: a meta-analysis accounting for exposure levels. Annals of Epidemiology, 24(10), 731–738. Retrieved from [Link]

  • Smith, L. M., & Rix, C. E. (2014). 2,4-dichlorophenoxyacetic acid (2,4-D) and risk of non-Hodgkin lymphoma: a meta-analysis accounting for exposure levels. Annals of Epidemiology, 24(10), 731–738. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: An alternative to chemical dosing. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration. Retrieved from [Link]

  • Google Patents. (n.d.). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.

Sources

A Senior Application Scientist's Guide to Validating the Herbicidal Efficacy of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, effective, and selective herbicides is a cornerstone of modern agricultural research. Within the vast chemical landscape of potential herbicidal agents, the aryloxyphenoxypropionate (APP) class has distinguished itself through its potent inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of graminaceous weeds.[1][2] This guide provides a comprehensive framework for the rigorous validation of a specific APP candidate, 2-(2-Chloro-4-fluorophenoxy)propanoic acid. Our objective is to present a scientifically robust methodology for characterizing its herbicidal efficacy in direct comparison to established market standards. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new herbicidal technologies. We will delve into the mechanistic rationale behind experimental design, provide detailed protocols for efficacy testing, and offer a framework for the interpretation of comparative data.

Understanding the Molecular Target and Mechanism of Action

This compound belongs to the aryloxyphenoxypropionate (APP) family of herbicides.[1] The primary molecular target for this class of herbicides is the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][2] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and energy storage in plants.[1] By inhibiting ACCase, APP herbicides disrupt the production of these vital lipids, leading to a cessation of growth, particularly in the meristematic tissues, and eventual plant death.[1][2] The selectivity of APP herbicides for grasses is attributed to the structural differences in the ACCase enzyme between monocotyledonous and dicotyledonous plants.[1]

The chemical structure of this compound, with its chloro and fluoro substituents on the phenoxy ring, is anticipated to influence its binding affinity within the hydrophobic pocket of the ACCase enzyme, thereby modulating its inhibitory potency.[3]

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously validate the herbicidal efficacy of this compound, a comparative approach against established and widely used herbicides is essential. The choice of comparators should be strategic, encompassing herbicides with both similar and different mechanisms of action.

Table 1: Selected Comparator Herbicides

Herbicide ClassCommon NameMechanism of ActionRationale for Inclusion
Aryloxyphenoxypropionate Diclofop-methylACCase InhibitorDirect comparison with a well-established herbicide from the same chemical class.
Aryloxyphenoxypropionate Fluazifop-P-butylACCase InhibitorAnother widely used "fop" herbicide, allows for a broader comparison within the same mode of action.
Cyclohexanedione ClethodimACCase InhibitorComparison with a different chemical class that targets the same enzyme, providing insights into potential cross-resistance.
Glycine Derivative GlyphosateEPSP Synthase InhibitorA broad-spectrum, non-selective herbicide with a different mode of action, serving as a positive control for general herbicidal effect.
Phenoxy Carboxylic Acid 2,4-DSynthetic AuxinA selective broadleaf herbicide with a different mode of action, useful for assessing the target spectrum of the test compound.

Experimental Design and Protocols

The following protocols are designed to provide a comprehensive evaluation of the herbicidal efficacy of this compound.

I. Plant Material and Growth Conditions

A critical aspect of herbicidal efficacy testing is the use of standardized and uniform plant material.

Step-by-Step Protocol:

  • Seed Selection: Obtain certified seeds of target weed species. For a robust evaluation, include both a susceptible grass species (e.g., Echinochloa crus-galli) and a broadleaf species (e.g., Amaranthus retroflexus).

  • Germination and Growth: Sow seeds in a standardized soil mix in pots. Place the pots in a controlled environment greenhouse with a defined temperature, humidity, and photoperiod to ensure uniform growth.

  • Plant Stage for Treatment: Treat plants when they have reached the 2-3 true leaf stage, as this is a period of active growth and a common target for post-emergence herbicides.

II. Herbicide Preparation and Application

Precise preparation and application of herbicides are paramount for obtaining reliable and reproducible data.

Step-by-Step Protocol:

  • Stock Solutions: Prepare stock solutions of this compound and the comparator herbicides in an appropriate solvent.

  • Serial Dilutions: Perform serial dilutions to create a range of application rates. A logarithmic series of concentrations is recommended to effectively capture the dose-response relationship.

  • Application: Apply the herbicide solutions using a calibrated laboratory sprayer that delivers a consistent and uniform spray volume. Ensure even coverage of the plant foliage. Include a control group that is sprayed with the solvent carrier only.

III. Efficacy Assessment

Visual assessment of plant injury and biomass reduction are key metrics for quantifying herbicidal efficacy.

Step-by-Step Protocol:

  • Visual Injury Rating: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control using a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the treated and control plants.

  • Dry Weight Determination: Dry the harvested biomass in an oven at a specified temperature until a constant weight is achieved. Record the dry weight for each plant.

  • Data Analysis: Calculate the percent reduction in biomass for each treatment relative to the untreated control.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Application Phase 2: Application cluster_Assessment Phase 3: Assessment Seed_Selection Seed Selection (e.g., E. crus-galli, A. retroflexus) Germination Germination & Growth (Controlled Environment) Seed_Selection->Germination Spraying Herbicide Application (Calibrated Sprayer) Germination->Spraying Herbicide_Prep Herbicide Preparation (Stock Solutions & Dilutions) Herbicide_Prep->Spraying Visual_Assessment Visual Injury Assessment (7, 14, 21 DAT) Spraying->Visual_Assessment Biomass_Harvest Biomass Harvest (21 DAT) Spraying->Biomass_Harvest Data_Analysis Data Analysis (% Control, GR50) Visual_Assessment->Data_Analysis Dry_Weight Dry Weight Measurement Biomass_Harvest->Dry_Weight Dry_Weight->Data_Analysis

Caption: A streamlined workflow for validating herbicidal efficacy.

Interpreting the Data: Dose-Response Analysis

The data collected from the efficacy assessments should be used to generate dose-response curves. These curves are critical for determining the GR₅₀ value, which is the herbicide dose required to cause a 50% reduction in plant growth.

Table 2: Hypothetical Efficacy Data for this compound and Comparators on Echinochloa crus-galli (21 DAT)

HerbicideApplication Rate (g a.i./ha)Visual Control (%)Biomass Reduction (%)
This compound 507570
1009088
2009895
Diclofop-methyl 507065
1008885
2009592
Fluazifop-P-butyl 508078
1009290
2009997
Clethodim 506560
1008582
2009490
Glyphosate 2509593
500100100
1000100100
2,4-D 500105
1000158
20002012
Untreated Control 000

Table 3: Hypothetical GR₅₀ Values (g a.i./ha) for Echinochloa crus-galli

HerbicideGR₅₀ (g a.i./ha)
This compound 35
Diclofop-methyl 40
Fluazifop-P-butyl 30
Clethodim 45
Glyphosate 150
2,4-D >2000

Visualizing the Mechanism of Action

ACCase_Inhibition cluster_Pathway Fatty Acid Biosynthesis Pathway cluster_Inhibition Herbicidal Intervention Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes Herbicide 2-(2-Chloro-4-fluorophenoxy) propanoic acid Herbicide->ACCase Inhibits

Caption: Inhibition of ACCase by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for validating the herbicidal efficacy of this compound. By employing standardized protocols, appropriate comparators, and robust data analysis, researchers can generate the high-quality data necessary to support the development of this promising herbicidal candidate. The hypothetical data presented herein illustrates a scenario where the novel compound exhibits efficacy comparable to or exceeding that of existing ACCase inhibitors.

Further research should focus on expanding the range of weed species tested, evaluating crop selectivity, and investigating the potential for herbicide resistance. Understanding the metabolic fate of this compound in both target and non-target species will also be crucial for its successful development and commercialization.

References

  • Guedes, J., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 77(3). Retrieved from [Link]

  • Kukorelli, G., Reisinger, P., & Pinke, G. (2013). ACCase inhibitor herbicides: selectivity, weed resistance and fitness cost, a review. International Journal of Pest Management, 59(3), 165-173.
  • Tan, M., et al. (2023). Baseline Sensitivity of Echinochloa crus-galli (L.) P.Beauv. and Leptochloa chinensis (L.) Nees to Flusulfinam, a New 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicide in Rice, in China. MDPI. Retrieved from [Link]

  • Takano, H., et al. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 35(4), 569-577. Retrieved from [Link]

Sources

A Guide to the Stereoisomers of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and agrochemical research, understanding the nuanced differences between stereoisomers is not merely an academic exercise—it is a critical component of efficacy, safety, and regulatory compliance. The compound 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a halogenated aryloxyphenoxypropanoic acid, possesses a single chiral center, giving rise to two enantiomers: (R)-2-(2-Chloro-4-fluorophenoxy)propanoic acid and (S)-2-(2-Chloro-4-fluorophenoxy)propanoic acid. This guide provides a comparative analysis of these isomers, grounded in established principles of stereochemistry and supported by methodologies validated on analogous compounds.

The Principle of Chirality and Its Impact on Biological Activity

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, much like a pair of hands. These forms are known as enantiomers. While enantiomers of a chiral compound share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral molecules—such as enzymes, receptors, and other biological targets—can differ dramatically.

The herbicidal activity of aryloxyphenoxypropanoic acids is a classic example of such stereoselectivity. For the closely related and extensively studied herbicide Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), it is exclusively the (R)-enantiomer that exhibits potent herbicidal effects.[1][2] The (S)-enantiomer is considered biologically inactive. This activity is attributed to the specific three-dimensional arrangement of the (R)-enantiomer, which allows it to bind effectively to its target enzyme, Acetyl-CoA Carboxylase (ACCase), disrupting fatty acid synthesis in susceptible plants.[3]

By extension, it is authoritatively predicted that the herbicidal activity of this compound also resides in the (R)-isomer. The (S)-isomer is expected to be a non-contributing component, or "isomeric ballast," in a racemic mixture. Therefore, the development of enantiopure (R)-isomer formulations is paramount for maximizing efficacy and reducing unnecessary chemical load on the environment.

Caption: 3D representation of the (R)- and (S)-enantiomers of this compound.

Synthesis and Chiral Resolution Strategies

The synthesis of racemic this compound is typically achieved via a Williamson ether synthesis.[3] This involves the reaction of the sodium or potassium salt of 2-chloro-4-fluorophenol with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate), followed by hydrolysis of the resulting ester to yield the carboxylic acid.

To conduct a comparative analysis, the racemic mixture must be separated into its constituent enantiomers. Two primary strategies are employed:

  • Chiral Resolution of a Racemic Mixture: This is a classical and robust method. The racemic acid is reacted with a chiral resolving agent (an optically pure amine, such as brucine, strychnine, or a synthetic chiral amine) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts liberates the pure (R)- and (S)-enantiomers.

  • Asymmetric Synthesis: This more modern approach aims to directly synthesize the desired enantiomer, minimizing waste. This can be achieved by using a chiral catalyst or by starting with a chiral precursor, such as (S)- or (R)-ethyl lactate.

Synthesis_and_Resolution Phenol 2-Chloro-4-fluorophenol RacemicEster Racemic Ester Intermediate Phenol->RacemicEster Williamson Ether Synthesis HaloEster Ethyl 2-bromopropionate HaloEster->RacemicEster Williamson Ether Synthesis RacemicAcid Racemic Acid (R/S Mixture) RacemicEster->RacemicAcid Hydrolysis Diastereomers Diastereomeric Salts (R-acid/R-amine & S-acid/R-amine) RacemicAcid->Diastereomers Salt Formation ResolvingAgent Chiral Resolving Agent (e.g., (R)-amine) ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation R_Salt Pure (R)-acid Salt Separation->R_Salt S_Salt Pure (S)-acid Salt Separation->S_Salt Acidification1 Acidification R_Salt->Acidification1 Acidification2 Acidification S_Salt->Acidification2 R_Enantiomer Pure (R)-Enantiomer Acidification1->R_Enantiomer S_Enantiomer Pure (S)-Enantiomer Acidification2->S_Enantiomer

Caption: Workflow for the synthesis and chiral resolution of this compound.

Comparative Physicochemical and Biological Properties

The table below summarizes the known properties of the racemic mixture and the expected properties of the individual enantiomers.

PropertyRacemic Mixture(R)-Enantiomer (Predicted)(S)-Enantiomer (Predicted)
Molecular Formula C₉H₈ClFO₃[4]C₉H₈ClFO₃C₉H₈ClFO₃
Molecular Weight 218.61 g/mol [4]218.61 g/mol 218.61 g/mol
CAS Number 1892-92-8[5]Not availableNot available
Melting Point IdenticalIdenticalIdentical
Boiling Point IdenticalIdenticalIdentical
Solubility IdenticalIdenticalIdentical
Optical Rotation [α] Equal in magnitude, opposite in signEqual in magnitude, opposite in sign
Herbicidal Activity ActiveActive (Eutomer)Inactive (Distomer)

Experimental Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The objective validation of enantiomeric purity and the separation of isomers for individual testing requires a robust analytical method. Chiral HPLC is the gold standard for this purpose. While a specific, validated method for this compound is not widely published, a reliable method can be developed based on established protocols for analogous chlorophenoxypropionic acids.[1][6]

Causality in Method Development: The choice of a Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability for separating acidic compounds like phenoxypropanoic acids.[7][8] The mobile phase composition is then optimized to achieve baseline resolution by balancing retention time and enantioselectivity.

Step-by-Step HPLC Method Development Workflow:
  • Column Selection:

    • Initial Choice: Start with a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These columns provide a combination of hydrogen bonding, dipole-dipole, and inclusion complexation interactions necessary for chiral recognition.[8]

    • Alternative: If resolution is poor, a protein-based CSP (e.g., α1-acid glycoprotein) can be an effective alternative.[1]

  • Mobile Phase Screening (Normal Phase):

    • Primary Solvents: Begin with a simple mobile phase of Hexane/Isopropanol (IPA). A typical starting gradient is 90:10 (v/v).

    • Acidic Additive: Add a small amount (0.1%) of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase. This is crucial to suppress the ionization of the carboxylic acid group on the analyte, preventing peak tailing and improving peak shape.

    • Optimization: Adjust the ratio of Hexane to IPA. Increasing the percentage of IPA will decrease retention time, while decreasing it will increase retention and may improve resolution.

  • Detection:

    • Utilize a UV detector. The aromatic ring in the molecule provides strong chromophores. Scan for the optimal wavelength, likely in the 220-280 nm range.

  • System Parameters:

    • Flow Rate: Start with a standard flow rate of 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.

  • Validation:

    • Once separation is achieved, inject the racemic standard to determine the retention times of both enantiomers.

    • If individual enantiomer standards are available, inject them to confirm the elution order.

HPLC_Method_Dev Start Prepare Racemic Standard Solution SelectCSP Select Chiral Stationary Phase (e.g., Chiralpak AD-H) Start->SelectCSP MobilePhase Prepare Mobile Phase (Hexane/IPA + 0.1% TFA) SelectCSP->MobilePhase Inject Inject Sample MobilePhase->Inject Analyze Analyze Chromatogram Inject->Analyze ResolutionCheck Baseline Resolution? Analyze->ResolutionCheck Optimize Optimize Mobile Phase Ratio (Adjust % IPA) ResolutionCheck->Optimize No Success Validated Method ResolutionCheck->Success Yes Optimize->Inject

Caption: Workflow for developing a chiral HPLC separation method.

Enantioselective Environmental Fate

A crucial aspect of comparative analysis for agrochemicals is their environmental persistence and degradation. Extensive research on dichlorprop and mecoprop has shown that microbial degradation in soil and water is often enantioselective.[9][10] For instance, Sphingomonas herbicidovorans has been shown to preferentially degrade the (S)-enantiomer of dichlorprop over the (R)-enantiomer.[9]

This phenomenon occurs because the enzymes produced by soil microorganisms are themselves chiral and thus interact differently with each enantiomer. This can lead to:

  • Faster degradation of one enantiomer.

  • Potential enrichment of the more persistent enantiomer in the environment.

For this compound, it is expected that its enantiomers will also undergo enantioselective biodegradation.[3] The primary degradation pathway would likely involve the cleavage of the ether bond to form 2-chloro-4-fluorophenol and propionic acid.[3] A comprehensive environmental risk assessment must therefore consider the fate of each isomer individually.

Conclusion

The comparative analysis of this compound isomers reveals a tale of two molecules with distinct biological destinies. While they are physically identical in an achiral setting, their interactions within a chiral biological milieu are profoundly different. The (R)-enantiomer is predicted to be the active principle (eutomer), responsible for the desired herbicidal effect, while the (S)-enantiomer is likely an inactive distomer. This has significant implications for product development, demanding stereospecific synthesis or efficient chiral resolution to produce an enantiopure active ingredient. Furthermore, the expected enantioselective degradation in the environment underscores the regulatory and ecological necessity of studying each isomer in isolation. The methodologies outlined in this guide provide a robust framework for researchers to separate, quantify, and comparatively analyze these isomers, paving the way for more efficient, effective, and environmentally responsible chemical products.

References

  • Zipper, C., Bunk, M., Zehnder, A. J., & Kohler, H. P. (1998). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Journal of bacteriology, 180(13), 3368–3374. Available at: [Link]

  • Hutt, A. J., & O'Grady, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 396, 177-182. Available at: [Link]

  • Wikipedia. (n.d.). Dichlorprop. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Separations, 8(3), 33. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from [Link]

  • Gasparyan, S. S., & Scriba, G. K. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A, 1083(1-2), 153-159. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

  • Nickel, K., Suter, M. J. F., & Kohler, H. P. E. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 62(11), 4318-4322. Available at: [Link]

  • Xu, Y., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 37-56. Available at: [Link]

  • LookChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). S-Quizalofop-acid. Retrieved from [Link]

  • Tang, J. (1996). Chiral Separations of Racemic Profens Using HPLC. Virginia Tech. Available at: [Link]

Sources

A Comparative Analysis of the Biological Efficacy of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated biological efficacy of the novel compound 2-(2-Chloro-4-fluorophenoxy)propanoic acid against established commercial herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data with field-proven insights to offer an objective performance analysis.

Introduction: The Quest for Novel Herbicidal Moieties

The development of new herbicidal active ingredients is a critical endeavor in modern agriculture, driven by the need to manage weed resistance and enhance crop safety. The compound this compound belongs to the aryloxyphenoxypropionate (AOPP) chemical class, a group of herbicides renowned for their efficacy against a wide range of grass weeds.[1][2][3] This guide will dissect the probable herbicidal profile of this new molecule by drawing comparisons with its commercial analogues, namely quizalofop-p-ethyl, haloxyfop, and fenoxaprop-p-ethyl.

Mechanism of Action: A Tale of Two Pathways

Herbicides within the phenoxypropanoic acid family primarily exhibit two distinct mechanisms of action: auxin mimicry and acetyl-CoA carboxylase (ACCase) inhibition.[4][5][6]

  • Auxin Mimics: These compounds imitate the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their demise.[1][7][8]

  • ACCase Inhibitors: This is the more common mode of action for AOPP herbicides.[2][3][5] They selectively block the ACCase enzyme in grasses, a critical component in the biosynthesis of fatty acids.[1][2][9] This disruption of lipid production leads to the breakdown of cell membranes and subsequent plant death.[2] This targeted action provides excellent selectivity, making them safe for use in broadleaf crops.[5][9]

Based on its structural similarity to other "fop" herbicides, it is highly probable that this compound functions as an ACCase inhibitor . The following diagram illustrates this proposed mechanism.

ACCase Inhibition Pathway This compound This compound ACCase_Enzyme Acetyl-CoA Carboxylase (in Grass Weeds) This compound->ACCase_Enzyme Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase_Enzyme->Fatty_Acid_Synthesis Blocks Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity Disrupts Weed_Death Grass Weed Death Cell_Membrane_Integrity->Weed_Death Leads to

Caption: Proposed mechanism of action for this compound.

Comparative Biological Efficacy: An Inferential Analysis

While direct comparative efficacy data for this compound is not yet available in peer-reviewed literature, we can infer its potential performance based on the well-documented efficacy of its commercial analogues. The chloro and fluoro substitutions on the phenoxy ring are known to influence the herbicidal activity and spectrum of such compounds.[10][11]

Efficacy of Commercial Analogues

The following tables summarize the biological efficacy of leading AOPP herbicides against common grass weeds. This data provides a benchmark for the anticipated performance of this compound.

Table 1: Efficacy of Quizalofop-p-ethyl on Various Grass Weeds

CropTarget Weed(s)Application RateEfficacy (% Control)Reference(s)
SoybeanEchinochloa crus-galli112 g/ha78-92%[1]
SoybeanGrasses & Broadleaf Weeds50 g a.i./ha (+ Chlorimuron ethyl)92.9%[1]
GroundnutGrassy Weeds1000 ml/ha52.7-57.7%[12]
GroundnutGrassy Weeds1.0 kg/ha + 1 hand weeding72.3%[13]
GroundnutGrassy Weeds50 g/ha>60%[6]

Table 2: Efficacy of Haloxyfop on Various Grass Weeds

CropTarget Weed(s)Application RateEfficacy (% Control)Reference(s)
SoybeanGrassy Weeds125 g/ha85%[7]
SoybeanGrassy Weeds100 g/haHigh[7]
SoybeanBroad Spectrum of Weeds164.1 g/ha48% (mean)[4]
GroundnutGrassy Weeds0.3-0.4 L/fed77-92%[14]

Table 3: Efficacy of Fenoxaprop-p-ethyl on Various Grass Weeds

CropTarget Weed(s)Application RateEfficacy (% Control)Reference(s)
OnionPhalaris minor78.75 g/ha47-53%[8]
OnionAvena spp.78.75 g/ha100%[8]
Transplanted RiceEchinochloa spp.90-100 g/haEffective Control[15]
Transplanted RiceEchinochloa spp.875 g/ha81-83%[16]
Cool-Season TurfgrassSmooth & Large Crabgrass0.20 kg/ha Excellent[17]
Anticipated Weed Spectrum and Crop Selectivity

Based on the data from its analogues, this compound is expected to be highly effective against a range of annual and perennial grass weeds. Its primary utility will likely be in providing post-emergence control of these weeds in various broadleaf crops such as soybeans, cotton, and peanuts.[1][9] The ACCase-inhibiting mechanism suggests a high degree of safety for dicotyledonous crops.[5]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the biological efficacy of this compound, standardized greenhouse and field trial protocols are essential. The following methodologies are based on established practices for evaluating AOPP herbicides.[7][13]

Greenhouse Bioassay Protocol

This protocol is designed for the rapid screening and determination of dose-response relationships.

Workflow for Greenhouse Bioassay

Greenhouse Bioassay Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Evaluation Evaluation Seed_Germination Seed Germination (Target Weeds & Crop) Seedling_Transplant Seedling Transplant (2-3 leaf stage) Seed_Germination->Seedling_Transplant Herbicide_Application Herbicide Application (Varying Doses) Seedling_Transplant->Herbicide_Application Data_Collection Data Collection (21 Days After Treatment) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (GR50/EC50 Calculation) Data_Collection->Data_Analysis

Caption: A standardized workflow for conducting greenhouse bioassays.

Step-by-Step Methodology:

  • Plant Material: Grow target weed species (e.g., Echinochloa crus-galli, Avena fatua, Digitaria sanguinalis) and a representative broadleaf crop (e.g., soybean) in pots containing a standardized soil mix.

  • Growth Conditions: Maintain plants in a controlled greenhouse environment (25-30°C, 16h photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 25, 50, 100, 200, 400 g a.i./ha). Include commercial standards (quizalofop-p-ethyl, haloxyfop, fenoxaprop-p-ethyl) at their recommended field rates.

  • Data Collection: At 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0-100% (0 = no effect, 100 = complete death). Harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the Growth Reduction 50 (GR₅₀) or Effective Concentration 50 (EC₅₀) values using a suitable statistical software package.

Field Trial Protocol

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.

Workflow for Field Trial

Field Trial Workflow Site_Selection Site Selection & Plot Establishment Planting Crop Planting & Weed Emergence Site_Selection->Planting Herbicide_Application Herbicide Application (Post-emergence) Planting->Herbicide_Application Efficacy_Assessment Efficacy Assessment (Weed Control & Crop Injury) Herbicide_Application->Efficacy_Assessment Yield_Data Yield Data Collection Efficacy_Assessment->Yield_Data

Caption: Key stages of a comprehensive field trial for herbicide evaluation.

Step-by-Step Methodology:

  • Experimental Design: Use a randomized complete block design with 3-4 replications.

  • Plot Establishment: Establish plots of a suitable size (e.g., 3m x 6m) in a field with a natural and uniform infestation of target grass weeds.

  • Crop Establishment: Sow a broadleaf crop (e.g., soybean) at the recommended seeding rate.

  • Herbicide Application: Apply this compound at various rates when the majority of grass weeds are at the 3-5 leaf stage. Include commercial standards and an untreated control.

  • Efficacy Assessment: Visually assess weed control and crop injury at 7, 14, 28, and 56 DAT. At 28 DAT, determine weed density and biomass by counting and harvesting weeds from a designated quadrat in each plot.

  • Yield Data: At crop maturity, harvest the crop from the center rows of each plot and determine the yield.

Conclusion and Future Directions

While direct comparative data for this compound remains to be established, its structural similarity to highly effective commercial AOPP herbicides provides a strong basis for predicting its biological efficacy. It is anticipated that this compound will demonstrate potent, selective, post-emergence control of a wide range of grass weeds in broadleaf crops. The introduction of chloro and fluoro substituents may offer unique advantages in terms of potency, spectrum, or environmental fate, warranting further investigation.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this promising new herbicidal candidate. Rigorous testing against commercial benchmarks will be essential to fully elucidate its potential role in future weed management strategies.

References

  • An In-depth Technical Guide to the Herbicidal Spectrum and Efficacy of Quizalofop-P. Benchchem.

  • Efficacy of haloxyfop, a post-emergence herbicide on weeds and yield of soybean. (2017). Agricultural Research Communication Centre.

  • Efficacy of post-emergence application of haloxyfop-R-methyl on weed control, yield and economics of soybean. (2023). Agricultural Research Communication Centre.

  • Principles of Weed Control. 15.6 Herbicides that Inhibit ACCase.

  • Efficacy of haloxyfop, a post-emergence herbicide on weeds and yield of soybean. (2017). ResearchGate.

  • Bio-efficacy of fenoxaprop-p-ethyl for grassy weed control in onion and its residual effect on succeeding maize crop. (2017). ResearchGate.

  • quizalofop ethyl: an effective post emergence herbicide to control grassy weeds of groundnut. G.K.V. Society.

  • quizalofop-p-ethyl: Herbicides used to control soybean fields. (2023). Heben Pesticide.

  • Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use. Google Patents.

  • EFFICACY OF POST-EMERGENCE HERBICIDE QUIZALOFOP ETHYL FOR CONTROLLING GRASSY WEEDS IN GROUNDNUT. CABI Digital Library.

  • Comparative efficacy of quizalofop-ethyl against weeds in groundnut. (2014). Agricultural Research Communication Centre.

  • Herbicidal Efficacy of Haloxyfop-P-Methyl for Post-Emergence Grassy Weeds Control in Groundnut (Arachis Hypogaea L.). UL Open Access.

  • Efficacy of fenoxaprop-p-ethyl and penoxsulam for weed management with special emphasis on Echinochloa spp. in transplanted summer rice. (2018). Indian Council of Agricultural Research.

  • Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops. (2025). JIN DUN CHEMISTRY.

  • Factors Influencing Fenoxaprop Efficacy in Cool-Season Turfgrass. (2017). Weed Technology.

  • Fenoxaprop-P-ethyl (Ref: AE F046360). AERU.

  • Processes for producing phenoxy propionic acid derivatives. Google Patents.

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). Scientia Agricola.

  • Evaluation of bio-efficacy of fenoxaprop-p-ethyl herbicide on Echinochloa spp in transplanted. (2021). The Pharma Innovation Journal.

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025). Weed Science.

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). SciSpace.

  • ACCase inhibitor herbicides - selectivity, weed resistance and fitness cost: A review. (2013). Pest Management Science.

  • Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. (2020). ResearchGate.

  • 2-phenoxy-phenoxy propionic acid derivatives and their herbicidal compositions. Google Patents.

  • (2-quinoxalinyloxy)phenoxypropanoic acids and related derivatives as anticancer agents. Google Patents.

  • Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives. Google Patents.

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2021). MDPI.

  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. (2004). CHIMIA.

  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. (2004). ResearchGate.

Sources

A Comparative Guide to Cross-Reactivity Studies of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-(2-Chloro-4-fluorophenoxy)propanoic acid. Given the limited publicly available data on this specific compound, this document outlines established methodologies and data presentation standards, drawing parallels from structurally related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecules.

Introduction: The Imperative of Specificity

This compound belongs to the phenoxypropionic acid class of molecules.[1] This class is notable for its applications in both the agricultural sector as herbicides and in pharmaceuticals as anti-inflammatory agents.[1][2] The biological activity of these compounds is intrinsically linked to their chemical structure, where the arrangement of substituents on the phenoxy ring dictates their interaction with biological targets.[3] For compounds like these, particularly when developing sensitive and specific detection methods such as immunoassays, understanding cross-reactivity is not merely a procedural step but a critical determinant of assay validity and reliability.[4]

Cross-reactivity occurs when an assay, designed to detect a specific analyte, also responds to other, structurally similar molecules.[5] This can lead to false-positive results, inaccurate quantification, and a flawed understanding of the compound's prevalence, efficacy, or toxicity.[4] This guide will provide the scientific rationale and detailed protocols for rigorously evaluating the cross-reactivity of this compound.

The Analyte: this compound

A clear understanding of the target analyte is the foundation of any cross-reactivity study.

  • Structure: A propanoic acid moiety linked via an ether bond to a 2-chloro-4-fluorophenoxy ring.

  • Molecular Formula: C₉H₈ClFO₃[6]

  • Class: Phenoxypropionic acid. This class of compounds often functions as synthetic auxins, a type of plant hormone, which is the basis for their use as herbicides.[7][8] Their mode of action can involve the inhibition of enzymes like acetyl-CoA carboxylase (ACCase).[3][9]

  • Potential Applications: Research into this class of compounds is primarily focused on the discovery and optimization of new herbicidal agents.[3] Additionally, some structural analogs have been investigated for anti-inflammatory properties by targeting cyclooxygenase enzymes.[2]

Designing the Cross-Reactivity Study: Selection of Comparators

A robust cross-reactivity study hinges on the logical selection of compounds to test alongside the primary analyte. The goal is to challenge the assay with molecules that are most likely to cause interference. The selection should be based on structural similarity.

Rationale for Comparator Selection: The specificity of an antibody or binding protein is determined by its ability to recognize the unique three-dimensional shape and chemical properties of the target analyte. Minor changes to the analyte's structure can significantly impact binding affinity. By testing a panel of structurally related compounds, we can map the assay's specificity profile.

Proposed Comparator Panel for this compound:

Compound NameStructural Relationship to AnalyteRationale for Inclusion
2-(4-Chlorophenoxy)propionic acid Lacks the fluorine atom at the 4-position.Tests the influence of the fluoro group on binding.[10]
2-(2-Fluorophenoxy)propanoic acid Lacks the chlorine atom at the 2-position.Tests the influence of the chloro group on binding.[11]
2-Phenoxypropionic acid Lacks both halogen substituents.Serves as the base phenoxypropionic acid structure.[12]
Mecoprop (MCPP) A widely used herbicide with a similar phenoxypropionic acid core but different ring substituents (4-chloro-2-methyl).[13]Represents a common, commercially relevant potential cross-reactant from the same herbicide class.
Dichlorprop Another common phenoxy herbicide with two chlorine atoms on the phenyl ring.[7]Assesses the impact of multiple chlorine substituents.
2,4-Dichlorophenoxyacetic acid (2,4-D) A structurally related phenoxy herbicide with an acetic acid moiety instead of propanoic acid.[7]Evaluates the specificity for the propanoic acid side chain.
2-Chloro-4-fluorophenol The core phenolic structure without the propanoic acid side chain.A potential metabolite or precursor, its inclusion tests the importance of the ether linkage and side chain for recognition.[3]

Experimental Methodology: The Competitive ELISA

The competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective and commonly used method for quantifying small molecules (haptens) and assessing cross-reactivity.[5][14] The principle relies on the competition between the analyte in a sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.

Principle of the Competitive ELISA

In this format, a known amount of antibody is pre-incubated with the sample containing an unknown amount of the target analyte. This mixture is then added to a microplate well coated with the analyte conjugated to a carrier protein. The free antibody (not bound to the analyte in the sample) will then bind to the coated antigen. The amount of bound antibody is inversely proportional to the concentration of the analyte in the original sample.[15]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and reagents.[16]

Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to this compound

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Analytes: this compound and all comparator compounds

  • Microplate reader

Step-by-Step Procedure:

  • Antigen Coating:

    • Coat the wells of a microtiter plate with 100 µL of an antigen conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer.

    • Cover the plate and incubate overnight at 4°C.[17]

  • Washing:

    • Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[17]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.[16]

  • Competitive Reaction:

    • In separate tubes, prepare serial dilutions of the primary analyte and each comparator compound (these are the "competitors").

    • Mix 50 µL of each competitor dilution with 50 µL of a fixed, optimized concentration of the primary antibody.

    • Incubate this mixture for 1 hour at room temperature.[16]

  • Incubation in Plate:

    • Wash the blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.[17]

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is quantified by comparing the concentration of each comparator compound required to inhibit antibody binding by 50% (IC50) to the IC50 of the primary analyte.[5]

Calculation: Cross-Reactivity (%) = (IC50 of primary analyte / IC50 of comparator compound) x 100

Illustrative Data Table:

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
2-(4-Chlorophenoxy)propionic acid5020
2-(2-Fluorophenoxy)propanoic acid8511.8
2-Phenoxypropionic acid>1000<1
Mecoprop (MCPP)2504
Dichlorprop4002.5
2,4-Dichlorophenoxyacetic acid (2,4-D)>1000<1
2-Chloro-4-fluorophenol>1000<1

Note: The data presented above is illustrative and designed to reflect typical results from such an experimental procedure.

Workflow Visualization

A clear visual representation of the experimental process ensures reproducibility and understanding.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_assay Assay Execution p1 Coat Plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Antibody-Competitor Mixture to Plate p3->a1 Transfer to Plate r1 Prepare Serial Dilutions of Analyte & Comparators r2 Pre-incubate Competitors with Primary Antibody r1->r2 r2->a1 Add Mixture a2 Wash Plate a1->a2 a3 Add HRP-conjugated Secondary Antibody a2->a3 a4 Wash Plate a3->a4 a5 Add TMB Substrate a4->a5 a6 Add Stop Solution a5->a6 a7 Read Absorbance at 450 nm a6->a7

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Alternative and Complementary Techniques

While competitive ELISA is a robust method, other techniques can provide complementary data.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates). This can offer a more nuanced understanding of the binding interactions between the antibody and various comparators.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical tool for the direct detection and quantification of the analyte and related compounds.[18][19] While not a binding assay, it can be used to confirm the identity and purity of the compounds being tested and is the gold standard for structural confirmation.

Conclusion

A thorough evaluation of cross-reactivity is essential for the development of any specific binding assay. For this compound, a systematic approach using a competitive ELISA against a panel of structurally related compounds provides a clear and quantitative measure of assay specificity. The illustrative data suggest that the combination of the chloro and fluoro substituents, along with the propanoic acid side chain, are all critical for high-affinity antibody recognition. By following the principles and protocols outlined in this guide, researchers can develop highly specific and reliable assays, ensuring the accuracy and integrity of their scientific findings.

References

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Retrieved from [Link]

  • PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • ResearchGate. (2015). Current analytical methods for plant auxin quantification - A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

  • Journal of Experimental Botany. (2017). cheminformatics review of auxins as herbicides. Retrieved from [Link]

  • PLOS One. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. Retrieved from [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • PubChem. (n.d.). Butyl (2-chloro-4-fluorophenoxy)acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-chloro-4-fluorophenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

  • PMC. (n.d.). The differential binding and biological efficacy of auxin herbicides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the realm of agrochemicals and pharmaceutical intermediates, the precise structural verification of active compounds is not merely an academic exercise—it is a cornerstone of efficacy, safety, and regulatory compliance. 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a halogenated phenoxy acid herbicide, and its derivatives are prime examples.[1] While a molecular formula (C₉H₈ClFO₃) provides a basic inventory of atoms, it reveals nothing of their arrangement, which dictates biological activity.[2]

This guide provides an in-depth comparison of the spectroscopic signatures of the parent acid and its common derivatives, such as esters. We will explore how minor modifications to the carboxylic acid functional group induce significant and predictable changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these correlations is critical for researchers in synthesis, process control, and metabolite identification. Our approach is grounded in the principle of self-validating data: integrating results from multiple spectroscopic techniques to build an unshakeable structural confirmation.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique provides a complete picture. We rely on a synergistic combination of methods, each interrogating the molecule from a different angle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the molecular "scaffold." ¹H NMR maps the hydrogen environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule. It is the definitive method for identifying isomeric forms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies. It is exceptionally sensitive to changes involving polar bonds, such as the conversion of a carboxylic acid to an ester.

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation analysis, offers puzzle pieces that help assemble the overall structure.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are industry standards for the analysis of such herbicides.[4][5]

Experimental Workflows & Protocols

The quality of spectroscopic data is inextricably linked to the rigor of the experimental protocol. Here, we outline the best practices for analyzing the title compound and its derivatives.

Workflow for Structural Elucidation

The following diagram illustrates a robust workflow for sample analysis, ensuring data from each technique is used to validate the others.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Prep Sample Dissolution (e.g., CDCl3 for NMR, MeOH for LC-MS) NMR 1H & 13C NMR Prep->NMR Aliquots FTIR FTIR Spectroscopy Prep->FTIR Aliquots LCMS LC-MS Analysis Prep->LCMS Aliquots Analyze Spectral Interpretation & Data Comparison NMR->Analyze FTIR->Analyze LCMS->Analyze Confirm Structure Confirmation & Purity Assessment Analyze->Confirm

Caption: Integrated workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent.

    • Causality: Chloroform-d (CDCl₃) is an excellent choice for general solubility and its single residual peak is easily identified. For the parent acid, the acidic proton may exchange or exhibit a very broad peak; adding a drop of D₂O will cause the -COOH proton signal to disappear, confirming its identity.[6]

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Expertise: Using a higher field magnet (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion, making interpretation of complex spin-spin coupling patterns in the aromatic region more straightforward.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its speed and simplicity. Place a small amount of the dry sample directly on the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Trustworthiness: The background scan is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring the resulting spectrum is purely that of the analyte.

Protocol 3: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

    • Causality: Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte molecules ([M+H]⁺) in the mass spectrometer's electrospray ionization (ESI) source, enhancing signal intensity.

  • Mass Spectrometry:

    • Acquire data in both full scan mode (to identify the molecular ion) and tandem MS (MS/MS) mode.

    • Expertise: In MS/MS, the molecular ion is isolated and then fragmented. This "fingerprint" fragmentation pattern is highly specific and crucial for distinguishing between isomers and confirming identity in complex matrices.[5]

Spectroscopic Comparison: Acid vs. Ester Derivative

The most common derivative of a carboxylic acid is an ester, often the methyl or ethyl ester, which may be an intermediate in its synthesis.[1] Let's compare the expected spectroscopic data for This compound and its Methyl Ester derivative.

Molecular Structure Comparison

The diagram below highlights the single structural change: the conversion of the carboxylic acid group to a methyl ester.

Caption: Structural difference between the parent acid and its methyl ester.

¹H NMR Data Comparison

The proton NMR spectrum provides the most dramatic and telling differences. The disappearance of the acidic proton and the appearance of a new methyl singlet are definitive markers of esterification.

Assignment Parent Acid (Predicted δ, ppm) Methyl Ester (Predicted δ, ppm) Rationale for Change
-COOH~10-12 (broad singlet)AbsentThe acidic proton is replaced by the methyl group.
Ar-H~6.8-7.3 (multiplets)~6.8-7.3 (multiplets)Minimal change expected in the aromatic region.
-O-CH-~4.7 (quartet)~4.7 (quartet)Minor downfield shift may occur due to slight electronic change.
-CH-CH~1.6 (doublet)~1.6 (doublet)Minor shift possible, but coupling remains the same.
-O-CH₃Absent~3.7 (singlet)Appearance of a new, uncoupled signal for the three ester methyl protons.

Predicted shifts are based on analogous structures and standard chemical shift tables.[6][7]

FTIR Data Comparison

The change in the carbonyl environment is clearly visible in the IR spectrum.

Vibrational Mode Parent Acid (Predicted cm⁻¹) Methyl Ester (Predicted cm⁻¹) Rationale for Change
O-H Stretch (acid)3300-2500 (very broad)AbsentLoss of the hydroxyl group.
C=O Stretch~1710~1740The C=O bond in an ester is typically stronger and absorbs at a higher frequency than in a carboxylic acid.
C-O Stretch~1300-1200~1300-1150The C-O stretching region will change, showing a characteristic strong ester C-O band.
C-F / C-Cl Stretch~1250-1000~1250-1000No significant change expected for bonds on the aromatic ring.

Predicted frequencies are based on data from similar phenoxypropanoic acids.[8][9]

Mass Spectrometry Data Comparison

MS confirms the change in molecular weight and reveals a shift in fragmentation patterns.

Parameter Parent Acid Methyl Ester Derivative Rationale for Change
Formula C₉H₈ClFO₃C₁₀H₁₀ClFO₃Addition of a CH₂ group.
Molecular Weight 218.01 g/mol 232.03 g/mol Increase of 14.02 Da.
Molecular Ion (M⁺) m/z 218m/z 232Reflects the change in molecular weight.
Key Fragments m/z 173 (Loss of -COOH)m/z 201 (Loss of -OCH₃)The primary cleavage point shifts from the C-C bond alpha to the acid to the weaker C-O ester bond.[10]
m/z 145 (2-chloro-4-fluorophenoxy ion)m/z 145 (2-chloro-4-fluorophenoxy ion)A common fragment from cleavage of the ether linkage, present in both.

Molecular weights calculated for the most common isotopes. Fragmentation patterns are predicted based on established rules for carboxylic acids and esters.[10][11]

Conclusion

The spectroscopic differentiation of this compound and its derivatives is straightforward when a multi-technique, integrated approach is employed.

  • NMR definitively confirms the structural change through the loss of the acidic proton and the appearance of the new ester alkyl signals.

  • FTIR provides rapid confirmation via the disappearance of the broad O-H stretch and the characteristic shift of the C=O stretching frequency.

  • MS validates the expected change in molecular weight and shows a predictable shift in the primary fragmentation pathways.

By cross-validating the data from these three pillars of analytical chemistry, researchers can achieve unambiguous structural confirmation, ensuring the integrity and reliability of their work in drug development and chemical research.

References

  • ResearchGate. (n.d.). Analytical Methods to Analyze Pesticides and Herbicides. Retrieved January 14, 2026, from [Link]

  • SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved January 14, 2026, from [Link]

  • SpringerLink. (2007). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved January 14, 2026, from [Link]

  • OICOLL. (n.d.). Pesticide Analysis Guide. Retrieved January 14, 2026, from [Link]

  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved January 14, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 14, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-4-fluorobenzoic acid. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. Retrieved January 14, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo vs. In Vitro Activity of 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated in vivo and in vitro activities of 2-(2-Chloro-4-fluorophenoxy)propanoic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to well-characterized classes of compounds—aryloxyphenoxypropionate herbicides and phenylpropanoic acid-based anti-inflammatory agents—allows for a robust, data-driven extrapolation of its likely biological effects. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's potential mechanisms of action and methodologies for its evaluation.

Introduction to this compound

This compound belongs to the chemical class of phenoxypropanoic acids. The presence of the propanoic acid moiety linked to a substituted phenoxy group is a key structural feature that suggests two primary, and distinct, biological activities: herbicidal action through the inhibition of acetyl-CoA carboxylase (ACCase) in plants, and potential anti-inflammatory effects in mammals via the inhibition of cyclooxygenase (COX) enzymes. This guide will explore both potential activities, presenting a comparative analysis of the expected outcomes in laboratory (in vitro) and whole-organism (in vivo) settings.

Predicted Herbicidal Activity: Targeting Plant Fatty Acid Synthesis

The primary and most well-established activity of aryloxyphenoxypropionate compounds is their herbicidal effect on grass species.[1] This is achieved through the specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the fatty acid biosynthesis pathway in plants.[2][3]

In Vitro Herbicidal Activity: ACCase Inhibition

In a laboratory setting, the herbicidal potential of this compound would be assessed by its ability to directly inhibit the ACCase enzyme extracted from susceptible plant species.

Expected In Vitro Activity: Based on the structure-activity relationships of related compounds, this compound is predicted to be a potent inhibitor of grass ACCase. The R-enantiomer is expected to be significantly more active than the S-enantiomer.[4]

Comparative In Vitro Data for ACCase Inhibitors:

CompoundPlant SourceIC50 (µM)Reference
Quizalofop-P-ethylEchinochloa crusgalli0.041[5]
HaloxyfopSetaria viridis0.08 - 5.6[6]
DiclofopAvena fatua~0.1[7]
This compound (Predicted) 0.05 - 1.0
In Vivo Herbicidal Activity: Whole Plant Assays

In a whole-organism context, the herbicidal efficacy is evaluated by treating susceptible grass species with the compound and observing the physiological effects.

Expected In Vivo Activity: Application of this compound to sensitive grass species is expected to lead to cessation of growth, followed by chlorosis and necrosis of young tissues, ultimately resulting in plant death. The efficacy will be dose-dependent.

Comparative In Vivo Data for Herbicides:

CompoundWeed SpeciesApplication Rate (g/ha) for >90% controlReference
Diclofop-methylAvena fatua (Wild Oat)1000 - 1500[8]
Fenoxaprop-p-ethylEchinochloa crus-galli (Barnyardgrass)50 - 100
This compound (Predicted) 100 - 500
Correlation and Discrepancies: In Vitro vs. In Vivo Herbicidal Activity

A strong correlation is generally expected between the in vitro inhibition of ACCase and the in vivo herbicidal activity of aryloxyphenoxypropionates.[9] However, discrepancies can arise due to several factors:

  • Metabolism: The compound may be metabolized in the plant to a more or less active form. For instance, ester forms are often more readily absorbed and then hydrolyzed to the active acid.

  • Uptake and Translocation: The ability of the compound to penetrate the plant cuticle and move to its site of action in the meristematic tissues can influence its in vivo efficacy.

  • Environmental Factors: Temperature, humidity, and light can affect plant growth and the absorption and activity of the herbicide.

Experimental Protocols: Herbicidal Activity Assessment

This protocol is adapted from established methods for measuring ACCase activity.[10]

  • Enzyme Extraction: Isolate ACCase from the young, actively growing leaf tissue of a susceptible grass species (e.g., Setaria viridis).

  • Reaction Mixture Preparation: In a microplate, prepare a reaction buffer containing ATP, acetyl-CoA, and bicarbonate.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Enzyme Addition: Add the extracted ACCase to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the amount of malonyl-CoA produced using a colorimetric method, such as the malachite green assay which detects the phosphate released from ATP hydrolysis.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Plant Growth: Grow a susceptible grass species (e.g., Avena fatua) in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses, formulated with appropriate adjuvants to ensure uptake.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (chlorosis, necrosis, stunting) and measure the fresh or dry weight.

  • Data Analysis: Determine the GR50 value (the dose required to reduce plant growth by 50%) or the dose required for a certain level of control (e.g., 90%).

Signaling Pathway and Experimental Workflow Diagrams

fatty_acid_biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Chain Elongation Fatty Acid Chain Elongation Malonyl-CoA->Fatty Acid Chain Elongation Fatty Acid Synthase Lipids, Membranes Lipids, Membranes Fatty Acid Chain Elongation->Lipids, Membranes This compound This compound ACCase ACCase This compound->ACCase Inhibition

herbicidal_workflow cluster_invitro In Vitro cluster_invivo In Vivo Enzyme Extraction Enzyme Extraction Reaction Setup Reaction Setup Enzyme Extraction->Reaction Setup Inhibitor Addition Inhibitor Addition Reaction Setup->Inhibitor Addition Activity Measurement Activity Measurement Inhibitor Addition->Activity Measurement IC50 Calculation IC50 Calculation Activity Measurement->IC50 Calculation Plant Cultivation Plant Cultivation Herbicide Application Herbicide Application Plant Cultivation->Herbicide Application Phenotypic Observation Phenotypic Observation Herbicide Application->Phenotypic Observation Biomass Measurement Biomass Measurement Phenotypic Observation->Biomass Measurement GR50 Determination GR50 Determination Biomass Measurement->GR50 Determination

Predicted Anti-inflammatory Activity: Targeting Cyclooxygenase

The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[12]

In Vitro Anti-inflammatory Activity: COX Inhibition

In a laboratory setting, the anti-inflammatory potential would be determined by the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes.

Expected In Vitro Activity: this compound is predicted to exhibit inhibitory activity against both COX-1 and COX-2. The presence and position of the halogen substituents on the phenyl ring may influence its selectivity towards COX-2.[13]

Comparative In Vitro Data for COX Inhibitors:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Ibuprofen12800.15[14]
Diclofenac0.0760.0262.9[14]
Celecoxib826.812[14]
This compound (Predicted) 1 - 50 1 - 50 Variable
In Vivo Anti-inflammatory Activity: Animal Models

In a whole-organism setting, the anti-inflammatory efficacy is typically assessed using animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Expected In Vivo Activity: Administration of this compound is expected to reduce the inflammatory response (e.g., paw swelling) in a dose-dependent manner.

Comparative In Vivo Data for Anti-inflammatory Agents:

CompoundAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference
IbuprofenRat paw edema40~50%[15]
IndomethacinRat paw edema5Significant inhibition[16]
This compound (Predicted) 10 - 100 Dose-dependent
Correlation and Discrepancies: In Vitro vs. In Vivo Anti-inflammatory Activity

A good correlation between in vitro COX inhibition and in vivo anti-inflammatory activity is often observed for NSAIDs.[17][18][19][20] However, several factors can lead to discrepancies:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will significantly impact its concentration at the site of inflammation and, therefore, its in vivo efficacy.

  • Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to inhibit COX enzymes.

  • Off-target Effects: The compound may have other biological activities that contribute to or detract from its anti-inflammatory effect in vivo.

Experimental Protocols: Anti-inflammatory Activity Assessment

This protocol is based on commercially available COX inhibitor screening kits.[21][22][23]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the test compound solutions to the wells and incubate to allow for binding to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Detection: After a short incubation, measure the peroxidase activity of COX, which is proportional to the amount of prostaglandin produced, using a colorimetric substrate.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2.

This is a standard model for evaluating acute inflammation.[16][24][25][26]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like ibuprofen.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

arachidonic_acid_cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever This compound This compound COX-1 & COX-2 COX-1 & COX-2 This compound->COX-1 & COX-2 Inhibition

anti_inflammatory_workflow cluster_invitro In Vitro cluster_invivo In Vivo Enzyme Preparation Enzyme Preparation Reaction Setup Reaction Setup Enzyme Preparation->Reaction Setup Inhibitor Addition Inhibitor Addition Reaction Setup->Inhibitor Addition Activity Measurement Activity Measurement Inhibitor Addition->Activity Measurement IC50 Calculation IC50 Calculation Activity Measurement->IC50 Calculation Animal Dosing Animal Dosing Inflammation Induction Inflammation Induction Animal Dosing->Inflammation Induction Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement Inhibition Calculation Inhibition Calculation Paw Volume Measurement->Inhibition Calculation

Conclusion

This compound is a molecule with the potential for dual activity as both a herbicide and an anti-inflammatory agent, based on its structural characteristics. While direct experimental validation is lacking, this guide provides a framework for its evaluation, drawing on established knowledge of related compounds. The provided protocols and comparative data offer a starting point for researchers to investigate the in vitro and in vivo properties of this and similar molecules. A thorough understanding of the potential discrepancies between in vitro and in vivo results is crucial for the accurate interpretation of experimental data and the successful development of new active compounds.

References

  • Ono, K., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 54(11), 1543-1549.
  • Wang, J., et al. (2006). Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations.
  • BenchChem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. BenchChem.
  • El-Sayed, A. M., et al. (2022). Prediction of in vivo performance of ibuprofen immediate-release products using different dissolution models. Journal of Applied Pharmaceutical Science, 12(8), 108-118.
  • Wang, J., et al. (2006). Interactions of Aryloxyphenoxypropionic Acids with Sensitive and Resistant Acetyl-Coenzyme A Carboxylase by Homology Modeling and Molecular Dynamic Simulations.
  • Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry, 50(16), 4554-4566.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews, 107(8), 3265-3309.
  • Jirage, A. P., et al. (2017). In vitro-in vivo correlation for poly (3-hydroxybutyrate) base ibuprofen extended release tablets. Asian Journal of Pharmaceutics, 11(1).
  • Schror, K. (2016). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 22(13 Suppl), s375-s381.
  • Ohlrogge, J., & Jaworski, J. (1997). Regulation of fatty acid synthesis. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 109-136.
  • Patrignani, P., & Tacconelli, S. (2016). New insights into the use of currently available non-steroidal anti-inflammatory drugs.
  • Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 99(21), 13370-13375.
  • Othman, A. A., et al. (2003). Novel approach for determination of correlation between in vivo and in vitro dissolution using the optimization technique. Chemical & Pharmaceutical Bulletin, 51(1), 89-94.
  • ResearchGate. (n.d.). Schematic diagram of the arachidonic pathway and the inflammatory... [Image].
  • ResearchGate. (n.d.). Fatty Acid Biosynthesis in Plants — Metabolic Pathways, Structure and Organization. [Image].
  • Inotiv. (n.d.).
  • El-Sayed, A. M., et al. (2022). Prediction of in vivo performance of ibuprofen immediate-release products using different dissolution models. Journal of Applied Pharmaceutical Science, 12(8), 108-118.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Image].
  • Park, S. H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 273-278.
  • ResearchGate. (n.d.). Diagram of fatty acid synthesis and elongation in higher plants... [Image].
  • Wang, J., et al. (2006).
  • Zhang, H., et al. (2020). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • de Cássia-Silva, M., et al. (2023). Enantioselective in vitro metabolism of the herbicide diclofop-methyl: Prediction of toxicokinetic parameters and reaction phenotyping. Journal of Pharmaceutical and Biomedical Analysis, 235, 115639.
  • ResearchGate. (n.d.). Map of arachidonic acid (AA) cascade. Cyclooxygenase (COX) is the first... [Image].
  • Mitu, F., et al. (2020). A study on the influence of the dissolution test factors on in vitro release of ibuprofen from sustained release tablets. Romanian Journal of Pharmaceutical Practice, 13(1), 23-29.
  • Shukla, A., et al. (2003). Use of Resistant ACCase Mutants To Screen for Novel Inhibitors against Resistant and Susceptible Forms of ACCase from Grass Weeds. Journal of Agricultural and Food Chemistry, 51(19), 5649-5655.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Crunkhorn, P., & Meacock, S. C. R. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402.
  • Harwood, J. L. (1996).
  • Kumar, S., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(2), 117-120.
  • de Cássia-Silva, M., et al. (2023). Enantioselective in vitro metabolism of the herbicide diclofop-methyl. Ovid.
  • Uysal, H., et al. (2011). Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro. Drug and Chemical Toxicology, 34(3), 267-273.
  • Asati, V., & Srivastava, S. K. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 11(2), 71-89.
  • CVPharmacology. (n.d.).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Bouabdallah, S., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Wikipedia. (n.d.).
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
  • BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Cascade of metabolism of arachidonic acid by COX pathways. [Image].
  • Nandula, V. K., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(5), 536-543.
  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. (2023). Impactfactor.
  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1051-1076.
  • Hoagland, R. E. (2013). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.
  • Yu, Q., & Powles, S. B. (2014). Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science, 70(11), 1730-1739.
  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace.
  • Shimabukuro, R. H., et al. (1986). Reciprocal Antagonism between the Herbicides, Diclofop-Methyl and 2,4-D, in Corn and Soybean Tissue Culture. Plant Physiology, 80(3), 612-616.
  • Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5585-5596.
  • Liu, W., et al. (2016). In vitro assessment of corticosteroid effects of eight chiral herbicides. Environmental Pollution, 219, 976-984.

Sources

A Comparative Environmental Impact Assessment of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid and Other Leading Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the environmental impact of the herbicide 2-(2-Chloro-4-fluorophenoxy)propanoic acid in comparison to other widely used herbicides, including glyphosate, atrazine, 2,4-D, and dicamba. Designed for researchers, scientists, and professionals in drug development, this document emphasizes objective comparison through established experimental protocols and available data. By providing detailed methodologies, this guide empowers researchers to conduct their own rigorous comparative studies.

Introduction: The Imperative for Comparative Herbicide Assessment

The development and use of herbicides are critical for modern agriculture, yet their potential off-target effects necessitate a thorough understanding of their environmental fate and ecotoxicity.[1][2] Phenoxy herbicides, a class that includes this compound and the widely used 2,4-D, function by mimicking plant growth hormones, leading to uncontrolled growth and death in susceptible plants. Other classes of herbicides, such as glyphosate (an EPSP synthase inhibitor), atrazine (a photosystem II inhibitor), and dicamba (another synthetic auxin), have distinct modes of action and, consequently, different environmental impact profiles. A direct comparative assessment is crucial for making informed decisions regarding their use and for the development of more environmentally benign alternatives.

Framework for Environmental Impact Assessment

A robust assessment of a herbicide's environmental impact hinges on a multi-faceted approach that examines its behavior in key environmental compartments: soil and water. Furthermore, its effects on non-target organisms are a critical component of a comprehensive evaluation. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, which serve as a foundational framework for such assessments.[3][4][5]

The following diagram outlines the key areas of investigation for a thorough environmental impact assessment of a herbicide.

Caption: Key areas of investigation for herbicide environmental impact.

Comparative Data on Herbicide Environmental Fate and Ecotoxicity

While direct comparative studies for this compound are limited, this section synthesizes available data for the selected herbicides based on key environmental parameters. This information is crucial for understanding their relative risks.

Soil Persistence and Mobility

The persistence of a herbicide in soil, often measured by its half-life (DT50), and its mobility, determined by its adsorption coefficient (Koc), are critical factors influencing the potential for groundwater contamination and long-term ecosystem effects.

HerbicideSoil Half-Life (DT50)Soil Adsorption (Koc)Primary Degradation Mechanism
This compound Data not readily available; phenoxy herbicides generally have moderate persistence.Data not readily available; expected to be moderately mobile.Microbial degradation.
Glyphosate ~26 days in sandy soils.[6]High (strong adsorption to soil particles).Microbial degradation.[7]
Atrazine Can be persistent, with a hydrolysis half-life of 30 days.[8]Low to moderate (potential for leaching).Microbial degradation.
2,4-D Generally short, with half-lives of a few days to weeks.[9]Low to moderate (can be mobile).Microbial degradation.[10]
Dicamba Moderately persistent.Low (high potential for mobility and leaching).[11]Microbial degradation.

Note: Half-life and adsorption values can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Aquatic Toxicity

The toxicity of herbicides to aquatic organisms is a major concern due to runoff from agricultural fields. Acute toxicity is often expressed as the concentration that is lethal to 50% of the test organisms (LC50) over a short period.

HerbicideAquatic Toxicity (LC50)
This compound Data not readily available.
Glyphosate Slightly toxic to fish.[7]
Atrazine Moderately to highly toxic to aquatic organisms.[8][12]
2,4-D Moderately toxic to aquatic organisms.
Dicamba Virtually non-toxic to some aquatic species.[11]

Note: Toxicity can vary greatly between species (e.g., fish, invertebrates, algae) and is influenced by the formulation of the herbicide product.

Experimental Protocols for Environmental Impact Assessment

To facilitate direct comparative studies, this section provides detailed, step-by-step methodologies for key experiments based on established guidelines and scientific literature.

Soil Persistence and Degradation (Adapted from OECD Guideline 307)

This protocol determines the rate of aerobic and anaerobic transformation of a herbicide in soil.

Caption: Workflow for assessing herbicide degradation in soil.

Methodology:

  • Soil Selection and Characterization:

    • Collect fresh soil from a relevant agricultural region.

    • Characterize the soil for texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide. For comparative studies, use analytical grade standards of this compound, glyphosate, atrazine, 2,4-D, and dicamba.

    • Treat soil samples with the herbicide solution at a concentration relevant to its field application rate. Include untreated control samples.

  • Incubation:

    • For aerobic degradation, incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Ensure adequate air exchange.

    • For anaerobic degradation, saturate the soil with water and incubate in a sealed container purged with an inert gas (e.g., nitrogen).

  • Sampling and Extraction:

    • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the herbicide from the soil using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to quantify the concentration of the parent herbicide and its major degradation products.[13][14][15]

  • Data Analysis:

    • Plot the concentration of the herbicide over time and calculate the dissipation half-life (DT50) using first-order kinetics.

Aquatic Toxicity Testing with Daphnia magna (Adapted from OECD Guideline 202)

This acute immobilization test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50).

Caption: Protocol for assessing acute aquatic toxicity using Daphnia magna.

Methodology:

  • Test Organism: Use juvenile Daphnia magna less than 24 hours old, obtained from a healthy laboratory culture.

  • Test Solutions: Prepare a geometric series of at least five concentrations of the test herbicide in a suitable culture medium. Include a control group with no herbicide.

  • Exposure: Place a set number of daphnids (e.g., 20) in each test concentration and the control. Use at least three replicates per concentration.

  • Incubation: Incubate the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods.

Assessment of Herbicide Impact on Soil Microbial Communities

This protocol evaluates the effects of herbicides on the structure and function of soil microbial communities.

Methodology:

  • Experimental Setup:

    • Establish microcosm experiments with soil treated with each herbicide at a field-relevant application rate. Include an untreated control.

    • Incubate the microcosms under controlled conditions.

  • Functional Analysis:

    • Dehydrogenase Activity: Measure dehydrogenase activity as an indicator of overall microbial metabolic activity.[16]

    • Substrate-Induced Respiration (SIR): Assess the functional diversity of the microbial community by measuring the respiratory response to a range of substrates.[17]

  • Structural Analysis:

    • Phospholipid Fatty Acid (PLFA) Analysis: Extract and analyze PLFAs from soil samples to determine the composition and biomass of the microbial community.[16]

    • Metabarcoding: Extract DNA from soil and amplify specific marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to assess the taxonomic diversity of the microbial community.[18]

  • Data Analysis:

    • Use statistical analyses (e.g., ANOVA, principal component analysis) to compare the microbial community parameters between the herbicide treatments and the control.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative environmental impact assessment of this compound and other major herbicides. While a complete dataset for a direct comparison is not yet available in the public domain, the provided protocols offer a standardized approach for researchers to generate this critical information. Future research should focus on conducting head-to-head comparative studies under various environmental conditions to build a comprehensive understanding of the relative risks associated with these widely used agricultural chemicals. Such data is essential for regulatory decision-making, the development of more sustainable agricultural practices, and the protection of environmental health.

References

  • OECD. (1981). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • Blue Frog Scientific. (2025). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. [Link]

  • OECD. (2025). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • Academic Journals. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). [Link]

  • Eurolab. OECD 208 Terrestrial Plant Toxicity Test for Herbicides. [Link]

  • Fera Science. Environmental fate studies. [Link]

  • Engelen, B., Meinken, K., von Wintzingerode, F., Heuer, H., Malkomes, H. P., & Backhaus, H. (1998). Monitoring impact of a pesticide treatment on bacterial soil communities by metabolic and genetic fingerprinting in addition to conventional testing procedures. Applied and Environmental Microbiology, 64(8), 2814-2821. [Link]

  • Umweltbundesamt. (2023). Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. [Link]

  • Sathya Priya, R., Chinnusamy, C., Janaki, P., & Murali Arthanari, P. (2017). Persistence and carryover effect of oxyfluorfen residues in red sandy clay loam soil. Journal of Pharmacognosy and Phytochemistry, 6(3), 527-532. [Link]

  • Waters Corporation. Pesticide & Herbicide Analysis Solutions. [Link]

  • An, Y. (2020). Detection of Pesticide Residues in Soil, Water, and Food. IOP Conference Series: Earth and Environmental Science, 544, 012009. [Link]

  • Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. (2024). Water, 16(3), 442. [Link]

  • Sathya Priya, R., Chinnusamy, C., Janaki, P., & Murali Arthanari, P. (2017). Persistence and carryover effect of oxyfluorfen residues in red sandy clay loam soil. Journal of Pharmacognosy and Phytochemistry, 6(3), 527-532. [Link]

  • Wang, C., et al. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. [Link]

  • Chemometric Approach to Pesticide Residue Analysis in Surface Water. (2022). Water, 14(15), 2375. [Link]

  • Ministry for the Environment. (1998). Standard Methods for Whole Effluent Toxicity Testing: Development and Application. [Link]

  • Bhowmick, P. C., & Sanyal, D. (2014). Persistence of oxyfluorfen in acid soil and tea leaves. Indian Journal of Weed Science, 46(2), 148-151. [Link]

  • Sondhia, S. (2014). Persistence of oxyfluorfen in soil and detection of its residues in rice crop. Environmental Monitoring and Assessment, 186(10), 6351-6357. [Link]

  • Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65-135. [Link]

  • Biobide. Ecotoxicity Testing Methods and Models. [Link]

  • Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments. (2022). Toxics, 10(11), 693. [Link]

  • Kepler, R. M., et al. (2020). Soil Microbial Communities in Diverse Agroecosystems Exposed to the Herbicide Glyphosate. Applied and Environmental Microbiology, 86(5), e02544-19. [Link]

  • Reddy, K. N., Zablotowicz, R. M., & Locke, M. A. (2004). Effects of glyphosate on soil microbial communities and its Mississippi soil. Communications in Soil Science and Plant Analysis, 35(1-2), 115-128. [Link]

  • Changes in Soil Microbial Parameters after Herbicide Application in Soils under Conventional Tillage and Non-Tillage. (2024). Agronomy, 14(4), 834. [Link]

  • Hart, M. M., et al. (2009). Separating the effect of crop from herbicide on soil microbial communities in glyphosate-resistant corn. Pedobiologia, 52(4), 253-262. [Link]

  • Ha, D. D., Nguyen, T. O., & Nguyen, G. H. (2019). Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils by Pseudomonas fluorescens strain HH. Academia Journal of Biology, 41(3), 67-75. [Link]

  • Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. (2017). Water, Air, & Soil Pollution, 228(10), 385. [Link]

  • Chen, S., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 11(11), 918. [Link]

  • Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). Environmental fate and behavior of the herbicide glyphosate in sandy soils of Florida under citrus production. Frontiers in Environmental Science, 7, 133. [Link]

  • Ayoola, S. O., & Adeyemo, O. K. (2019). Comparative Toxicological Effects of the Herbicide, Atrazine, on Fingerlings and Juveniles of African Catfish, Clarias gariepinus. Asian Fisheries Science, 32(2), 48-55. [Link]

  • Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. (2021). Agronomy, 11(11), 2235. [Link]

  • The Environmental Fate and Ecotoxicity of Glyphosate. (2016). Critical Reviews in Toxicology, 46(sup1), 3-20. [Link]

  • Degradation of 2,4-D in soils by Fe₃O₄ nanoparticles combined with stimulating indigenous microbes. (2014). Environmental Science and Pollution Research, 21(15), 9296-9304. [Link]

  • Paganelli, A., Gnazzo, V., Acosta, H., López, S. L., & Carrasco, A. E. (2010). Low concentrations of atrazine, glyphosate, 2,4-dichlorophenoxyacetic acid, and triadimefon exposures have diverse effects on Xenopus laevis organ morphogenesis. Journal of Environmental Sciences, 22(9), 1305-1308. [Link]

  • Macek, K. J., Buxton, K. S., Sauter, S., Gnilka, S., & Dean, J. W. (1976). Chronic toxicity of atrazine to selected aquatic invertebrates and fishes. Ecological Research Series, (EPA-600/3-76-047). [Link]

  • Ha, D. D., Nguyen, T. O., & Nguyen, G. H. (2019). Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils by Pseudomonas fluorescens strain HH. Academia Journal of Biology, 41(3), 67-75. [Link]

  • Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. (2019). Plants, 8(11), 499. [Link]

  • Soltani, N., et al. (2022). Off-Target Movement Assessment of Dicamba in North America. Weed Technology, 36(1), 1-10. [Link]

  • Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch). (2011). Toxicology International, 18(2), 160-167. [Link]

  • A perspective on how glyphosate and 2,4-D in wetlands may impact climate change. (2023). Wetlands, 43(6), 75. [Link]

  • Tayeb, W., Chaieb, I., & Hammami, M. (2012). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Reviews of environmental contamination and toxicology, 219, 1-23. [Link]

  • Comparative Toxicity Of Paraquat And 2, 4-Dichlorophenoxy Acetic Acid In Adult Arte. (2017). Journal of Entomology and Zoology Studies, 5(4), 118-122. [Link]

  • Impact of Exposure to 2,4-D and Dicamba on Peanut Injury and Yield. (2022). Agronomy, 12(9), 2056. [Link]

  • Beyond Pesticides Daily News Blog. (2024). Weed Killers Dicamba and 2,4-D Found in Pregnant Women in Midwest USA, Linked to Serious Effects. [Link]

Sources

Safety Operating Guide

2-(2-Chloro-4-fluorophenoxy)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust chemical hygiene and waste management are the bedrock of innovative and safe research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Chloro-4-fluorophenoxy)propanoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our goal is to empower you with not just the "how," but the "why," fostering a culture of safety and scientific excellence.

Section 1: Hazard Identification & Immediate Safety Precautions

This compound is a halogenated organic acid that requires careful handling. The primary hazards associated with this compound are:

  • Corrosivity: It is known to cause skin, eye, and respiratory system irritation.[1][2] Direct contact can lead to chemical burns and serious eye damage.[3][4]

  • Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] While not fully investigated, its toxicological properties demand cautious handling to minimize exposure.[1]

  • Environmental Hazard: This chemical is potentially toxic to aquatic life, with some related compounds showing long-lasting effects.[3][4] Therefore, it must never be disposed of down the drain or in regular trash.[4][5]

Given its classification as a halogenated organic compound, it falls under specific hazardous waste streams that are typically incinerated at high temperatures by licensed facilities to prevent environmental contamination.[6]

Section 2: Personal Protective Equipment (PPE) and Handling

Before handling or preparing this compound for disposal, it is mandatory to use the appropriate PPE. The rationale is to create a complete barrier between you and the chemical, preventing any route of exposure.

Protection Category Required Equipment Specification & Rationale
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene: These materials provide adequate resistance to halogenated organic compounds. Always check the manufacturer's compatibility data. Discard gloves immediately after handling waste.[3][7]
Eye & Face Protection Safety Goggles & Face ShieldComplete Seal: Goggles must provide a full seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as spill clean-up.[3][5]
Body Protection Chemical-Resistant Apron / Lab CoatBarrier Layer: A lab coat or apron made of appropriate material protects against incidental contact and small splashes.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
Respiratory Protection Chemical Fume HoodVentilation Control: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] For large spills, a respirator may be required by trained emergency personnel.[3][8]

Section 3: Waste Segregation & Container Management

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.

3.1 Waste Stream Classification

This compound must be disposed of as Halogenated Organic Waste .[6] It should NEVER be mixed with:

  • Non-halogenated organic waste[5][9]

  • Inorganic acids or bases[5][6]

  • Oxidizers or reactive materials[5]

3.2 Container Selection and Labeling

The integrity of the waste disposal process begins with the container.

  • Container Material: Use only designated hazardous waste containers made of chemically compatible materials, such as borosilicate glass or high-density polyethylene (HDPE).[3][10] This prevents the acid from corroding the container.

  • Container Condition: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tightly sealing cap to prevent spills and vapor release.[10][11]

  • Labeling: Proper labeling is a regulatory requirement and essential for safety.[12] The label must be completed and affixed to the container as soon as the first drop of waste is added.[10]

The hazardous waste label must include the following information:[10][13][14]

  • The words "Hazardous Waste ".[12][13]

  • Full Chemical Name: "this compound". Do not use abbreviations or formulas.[11][14] If it is a solution, list all components and their percentages, totaling 100%.[14][15]

  • Generator Information: Your name, department, and contact information.[13][14]

  • Hazard Statement: Clearly indicate the associated hazards (e.g., "Corrosive," "Toxic").[13][15]

Section 4: Step-by-Step Disposal Protocol

  • Preparation: Don all required PPE and perform all waste handling inside a chemical fume hood.

  • Waste Collection: Carefully transfer the waste this compound into the pre-labeled, compatible hazardous waste container. Avoid splashing.

  • Container Sealing: Securely close the container cap. A container must remain sealed at all times unless waste is actively being added.[10][11]

  • Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space away from incompatible chemicals.[1][3] The container should be within a secondary containment bin to mitigate potential leaks.[10]

  • Arrange Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.[3]

Note on Neutralization: On-site treatment of corrosive waste, such as neutralization, should only be performed by trained personnel if explicitly permitted by your institution's EHS department.[3][5] Due to the complex nature of this halogenated organic acid, on-site neutralization is not recommended .

Section 5: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to minimizing risk.

For Minor Spills (Contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use an inert absorbent material like vermiculite, sand, or commercial spill pillows to absorb the material.[3] Do not use combustible materials like paper towels or sawdust .[3]

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[8]

  • Report: Report the incident to your laboratory supervisor and EHS department.

For Major Spills (Outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[3][8]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency number (e.g., Public Safety) and the EHS department.[8][16] Provide the chemical name, location, and approximate quantity of the spill.

  • First Aid: Attend to any injured or contaminated persons. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[2][8]

Section 6: Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste and spills of this compound.

G cluster_start cluster_assess cluster_spill cluster_waste cluster_actions_minor cluster_actions_major cluster_actions_waste cluster_end start Waste Generated or Spill Occurs assess Assess Situation start->assess spill_minor Minor Spill (in fume hood) assess->spill_minor Spill spill_major Major Spill (outside hood) assess->spill_major Spill waste_bulk Routine Waste Collection assess->waste_bulk Routine Waste action_contain 1. Don Full PPE 2. Contain with Inert Absorbent spill_minor->action_contain action_evacuate 1. EVACUATE Area 2. Alert Others & Isolate spill_major->action_evacuate action_segregate 1. Segregate as Halogenated Organic Waste waste_bulk->action_segregate action_collect_spill 3. Collect into Waste Container action_contain->action_collect_spill action_decon 4. Decontaminate Area 5. Report to Supervisor/EHS action_collect_spill->action_decon end_dispose Arrange for EHS Pickup & Disposal action_decon->end_dispose action_call 3. Call EHS / Emergency Services action_evacuate->action_call action_call->end_dispose EHS Manages Cleanup & Disposal action_label 2. Use Labeled, Compatible Container action_segregate->action_label action_store 3. Store in Satellite Area (Secondary Containment) action_label->action_store action_store->end_dispose

Caption: Decision workflow for handling this compound.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). BenchChem.
  • What To Include On A Chemical Waste Label. (2020, May 30). HWH Environmental.
  • Hazardous Waste Labeling and Marking 101. (2014, September 9). Enviro-Safe.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Chemical Waste Labeling Procedure. (n.d.). The University of Iowa Environmental Health and Safety.
  • Hazardous Waste Storage & Labeling. (2020, April 17). UC Davis Safety Services.
  • How to Label Chemical Waste Containers. (n.d.). University of Washington Environmental Health & Safety.
  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of California, Berkeley.
  • Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Herbicide Spill Plan. (n.d.). USDA Forest Service.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Effective Emergency Response to Pesticide Spills in Legal and Safety Contexts. (n.d.). Arbiven.
  • Safety Data Sheet for 2-(2-Chlorophenoxy)propionic acid. (2020, March 6). Fisher Scientific.
  • How to Handle Chemical Spills. (2022, June 30). Penn State Extension.
  • This compound | 1892-92-8. (n.d.). BenchChem.
  • Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026.
  • Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98%. (n.d.). Cole-Parmer.
  • Safety Data Sheet for 2[2,4-(Dichlorophenoxy)]-propionic acid. (2025, September 19). Thermo Fisher Scientific.
  • This compound | CAS# 1892-92-8. (n.d.). Hit2Lead by ChemBridge.
  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo (UiO).
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.

Sources

Navigating the Safe Handling of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and agrochemical research, the synthesis and evaluation of novel compounds are paramount. 2-(2-Chloro-4-fluorophenoxy)propanoic acid, a halogenated phenoxypropionic acid derivative, represents a class of molecules with significant potential in these fields.[1][2] However, its structural similarity to known herbicides and bioactive molecules necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[3][4] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and proactive laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on the hazard profiles of closely related compounds, this compound should be presumed to exhibit the following hazardous properties:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6][7]

  • Skin Irritation: Causes skin irritation upon contact.[5][6][7][8]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[5][6][7][8]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[5][7][8][9]

  • Potential Carcinogenicity: Some related compounds, such as 2-(2,4-Dichlorophenoxy) propionic acid, are considered potential carcinogens, warranting extreme caution.[3]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of appropriate PPE is directly dictated by the identified hazards.

Hazard Category Primary Exposure Route Required PPE Rationale and Best Practices
Eye/Face Hazard Splash, Aerosol, DustANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash risk.Protects against direct contact with the eyes, which can cause serious and potentially irreversible damage.[6][8][9]
Skin Hazard Direct Contact, SpillsNitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. A fully buttoned lab coat is mandatory.Prevents skin irritation and potential absorption of the chemical.[6][8] Contaminated clothing must be removed immediately and washed before reuse.[8]
Respiratory Hazard Inhalation of Dust/AerosolUse only in a certified chemical fume hood. If weighing outside a fume hood, use a ventilated balance enclosure. For significant aerosol generation, a NIOSH-approved respirator may be required.Minimizes the risk of inhaling irritating dust particles.[8][9] Engineering controls like fume hoods are the preferred method of exposure reduction.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use

All manipulations of this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust.

Step-by-Step Weighing and Solution Preparation:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Work Area: Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface before and after use.

  • Weighing: If possible, weigh the compound directly in the fume hood. If using an external balance, use a ventilated balance enclosure or tare a sealed container, add the compound in the fume hood, and re-weigh the sealed container. This minimizes dust exposure.

  • Dissolution: Add the solvent to the weighed compound slowly to avoid splashing. If sonication or heating is required, ensure the container is appropriately capped.

  • Cleanup: Carefully decontaminate all surfaces, spatulas, and weighing boats used.

Waste Disposal

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[10]

  • Disposal Route: The material should ultimately be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

Emergency Procedures: Planning for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

Spill Management

The response to a spill should be swift and systematic. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Spill is manageable Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Sweep/Scoop Material into Labeled Waste Container Contain->Collect Clean Clean Spill Area with Soap & Water Collect->Clean Decontaminate Decontaminate Tools & Dispose of Waste Clean->Decontaminate Report Report Incident to Supervisor/Safety Officer Decontaminate->Report

Caption: Workflow for managing a chemical spill.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • PubChem. 2-(2-Fluorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. NJ.gov. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98%. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. NJ.gov. [Link]

  • Angene Chemical. Safety Data Sheet - 3-(4-Fluorophenoxy)propionic acid. [Link]

  • Chem-Supply. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-chloroethyl ester Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency. Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propynyl ester. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-fluorophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.